alpha-Humulen
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1Z,4Z,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene |
InChI |
InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6-,13-7-,14-10+ |
InChI Key |
FAMPSKZZVDUYOS-HYXCZMNISA-N |
Isomeric SMILES |
C/C/1=C\CC(/C=C\C/C(=C\CC1)/C)(C)C |
Canonical SMILES |
CC1=CCC(C=CCC(=CCC1)C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
alpha-Humulene natural sources and distribution
An In-depth Technical Guide to the Natural Sources, Distribution, and Biological Activity of α-Humulene
Introduction
α-Humulene, also known as α-caryophyllene, is a naturally occurring monocyclic sesquiterpene first identified in the essential oils of Humulus lupulus (hops), from which it derives its name.[1][2] It is a structural isomer of β-caryophyllene, and the two are frequently found together in the essential oils of many aromatic plants.[1][2] Characterized by an earthy, woody, and spicy aroma, α-humulene is a significant contributor to the fragrance and flavor of numerous plants, most notably giving beer its characteristic "hoppy" scent.[3][4] Beyond its aromatic properties, α-humulene has garnered significant interest from the scientific community for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and analgesic effects.[5] This document provides a comprehensive overview of the natural sources, quantitative distribution, experimental protocols for analysis, and the key signaling pathways modulated by α-humulene.
Natural Sources and Distribution
α-Humulene is widely distributed throughout the plant kingdom and is a key component of the essential oils of many species.[1] Its presence is not limited to a specific geographic region, with emitting plants found on all continents.[1][2] The concentration of α-humulene can vary significantly depending on the plant variety, growing conditions, and harvesting methods.[6][7]
The primary and most well-known source of α-humulene is the hops plant (Humulus lupulus), where it can constitute up to 40% of the essential oil, with noble hop varieties typically containing higher levels.[1][8] Both Cannabis sativa and Cannabis indica are also prominent sources, contributing to the complex aroma profile of different cannabis cultivars.[5][9]
Other significant botanical sources include:
-
Sage (Salvia officinalis) : A culinary herb where α-humulene is a notable constituent of its essential oil.[1][10][11]
-
Cordia verbenacea : A South American shrub whose essential oil is rich in α-humulene and has been extensively studied for its anti-inflammatory properties.[1][5]
-
Black Pepper (Piper nigrum) : Contributes to the spicy aroma of this common spice.[12][13]
-
Ginseng (Panax species) : Found in the roots of this traditional medicinal plant.[1][12]
-
Vietnamese Coriander (Persicaria odorata) : A key aromatic compound in this herb.[1]
-
Cloves (Syzygium aromaticum) : Present in the essential oil extracted from clove buds.[4][14]
In addition to these, α-humulene is emitted into the atmosphere by pine trees, orange orchards, tobacco plants, and sunflowers.[1] It is often found in conjunction with its isomer, β-caryophyllene, in plants like basil and clove.[3]
Quantitative Data on α-Humulene Distribution
The following table summarizes the concentration of α-humulene found in the essential oils of various plant species as reported in scientific literature. This data highlights the variability in concentration across different sources and even within the same species.
| Plant Species | Plant Part | α-Humulene Concentration (% of Essential Oil) | Reference(s) |
| Humulus lupulus (Hops) | Cones | Up to 40% (typically 5-45%) | [1][2][8] |
| Humulus lupulus (Southern Dawn variety) | Vegetative Biomass | 24.89% | [15] |
| Humulus lupulus (Dried Hops) | Cones | 24.0% - 25.6% | [7] |
| Salvia officinalis (Sage) | Aerial Parts (Full Flowering Stage) | 8.34% | [10] |
| Salvia officinalis (Sage) | Aerial Parts | 7.3% - 11.2% | [16] |
| Salvia officinalis (Sage) | - | 6.11% | [11] |
| Salvia aethiopis | - | 6.4% | [17] |
| Piper nigrum (Black Pepper) | Berries | < 2% | [13] |
| Cordia verbenacea | Leaves | ~4% | [1] |
| Litsea mushaensis | Leaves | ~10% | [1] |
Experimental Protocols
The isolation, identification, and quantification of α-humulene from plant matrices involve standardized extraction and analytical procedures.
Extraction Methodologies
The choice of extraction method is critical as it can influence the yield and chemical profile of the extracted essential oil.
-
Hydrodistillation / Steam Distillation : This is the most common and traditional method for extracting α-humulene.[5][9] Plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected. A Clevenger-type apparatus is frequently employed for this purpose at a laboratory scale.[5][9] This technique is effective for capturing volatile sesquiterpenes like α-humulene.[18]
-
Supercritical Fluid Extraction (SFE) : A more modern technique that uses supercritical carbon dioxide (SC-CO₂) as a solvent.[14] This method is advantageous as it avoids the use of organic solvents and high temperatures, which can degrade thermolabile compounds. The efficiency of SFE can be further enhanced through ultrasound assistance (USC-CO₂), which has been shown to improve yields and reduce extraction times for α-humulene from cloves.[14]
Analytical and Quantification Techniques
Following extraction, chromatographic techniques are employed for the identification and quantification of α-humulene.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most widely used method for the identification and structural elucidation of α-humulene.[5][9] The extracted essential oil is vaporized and passed through a capillary column, which separates the components based on their volatility and polarity. The separated components are then ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that allows for definitive identification by comparison to spectral libraries.[19]
-
Gas Chromatography-Flame Ionization Detector (GC-FID) : This technique is commonly used for the quantitative analysis of α-humulene.[20] While it doesn't provide structural information like MS, the FID offers high sensitivity and a wide linear range, making it ideal for determining the concentration of α-humulene in an essential oil sample.[15]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is particularly useful for the quantification of α-humulene in finished pharmaceutical or cosmetic products, especially those with aqueous bases where direct GC analysis is challenging.[21] A validated HPLC method allows for the effective separation and quantification of α-humulene from other formulation excipients.[21]
Caption: Experimental workflow for α-humulene extraction and analysis.
Signaling Pathways and Biological Activity
α-Humulene exerts its biological effects by modulating several key signaling pathways involved in inflammation, cancer, and nociception.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of α-humulene are well-documented and are mediated through the suppression of multiple pro-inflammatory pathways.
-
Inhibition of Pro-inflammatory Cytokines : α-Humulene significantly reduces the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[5][22]
-
Suppression of Transcription Factors : It inhibits the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[23][24] These transcription factors are crucial for orchestrating the inflammatory response by regulating the expression of numerous pro-inflammatory genes.
-
Modulation of Eicosanoid and Nitric Oxide Pathways : The compound suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a reduction in the production of prostaglandin (B15479496) E₂ (PGE₂) and nitric oxide, respectively.[5][22]
-
Allergic Inflammation : In models of allergic airway inflammation, α-humulene has been shown to decrease levels of IL-5, CCL11 (eotaxin), and leukotriene B₄, and to inhibit the expression of the adhesion molecule P-selectin, thereby reducing eosinophil recruitment.[23][24]
Caption: Anti-inflammatory signaling pathway of α-humulene.
Anti-Cancer Mechanisms
α-Humulene has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and the generation of oxidative stress.
-
Inhibition of Akt Signaling : In hepatocellular carcinoma cells, α-humulene inhibits the activation of the protein kinase B (Akt) signaling pathway.[5][25] The Akt pathway is a critical regulator of cell survival and is often overactive in cancer.
-
Induction of Apoptosis : By inhibiting Akt, α-humulene promotes apoptosis (programmed cell death).[25] This is achieved by decreasing the phosphorylation of downstream Akt targets like Bad, which in its unphosphorylated state promotes apoptosis. This leads to the activation of caspase-3 and subsequent cleavage of PARP, hallmarks of apoptosis.[25]
-
Generation of Oxidative Stress : α-Humulene can increase the intracellular levels of reactive oxygen species (ROS) and deplete glutathione, an important cellular antioxidant.[5][24] This makes cancer cells more vulnerable to oxidative damage and subsequent cell death.[24]
References
- 1. Humulene - Wikipedia [en.wikipedia.org]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. Alpha-Humulene: The Beer and Cannabis Connection | Earthy Now [earthynow.com]
- 4. graniteleaf.com [graniteleaf.com]
- 5. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. treehousecannabis.com [treehousecannabis.com]
- 7. researchgate.net [researchgate.net]
- 8. Hop Science II: Hop Oil Composition | Suregork Loves Beer [beer.suregork.com]
- 9. d-nb.info [d-nb.info]
- 10. Chemical Analysis and Investigation of Biological Effects of Salvia officinalis Essential Oils at Three Phenological Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nuft.edu.ua [nuft.edu.ua]
- 12. buythcdrinks.com [buythcdrinks.com]
- 13. avenalab.com [avenalab.com]
- 14. Extraction of α-humulene-enriched oil from clove using ultrasound-assisted supercritical carbon dioxide extraction and studies of its fictitious solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Major Compounds in Essential Oils Steam Distilled from Fresh Plant Material of South African Hop Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemometric Analysis Evidencing the Variability in the Composition of Essential Oils in 10 Salvia Species from Different Taxonomic Sections or Phylogenetic Clades - PMC [pmc.ncbi.nlm.nih.gov]
- 18. releaf.co.uk [releaf.co.uk]
- 19. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 20. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. thieme-connect.com [thieme-connect.com]
- 25. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the α-Humulene Biosynthetic Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Humulene, a naturally occurring monocyclic sesquiterpene, is a compound of significant interest due to its therapeutic potential, including anti-inflammatory and anti-cancer properties. Found in the essential oils of numerous plant species, such as hops (Humulus lupulus) and cannabis (Cannabis sativa), its biosynthesis is a complex process involving multiple enzymatic steps and intricate regulatory networks. This technical guide provides a comprehensive overview of the α-humulene biosynthetic pathway in plants, detailing the enzymatic machinery, precursor molecules, and the signaling cascades that govern its production. This document is intended to serve as a resource for researchers and professionals in the fields of plant biology, metabolic engineering, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core biological processes to facilitate further research and application.
The α-Humulene Biosynthetic Pathway: A Step-by-Step Elucidation
The biosynthesis of α-humulene originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These building blocks are synthesized through two distinct pathways depending on the subcellular localization: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.
The cytosolic MVA pathway is generally the primary source of precursors for sesquiterpene biosynthesis. The key steps culminating in the direct precursor to α-humulene are as follows:
-
Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), a C10 compound. A subsequent condensation of GPP with another molecule of IPP is catalyzed by farnesyl pyrophosphate synthase (FPPS) to yield the C15 compound, (2E,6E)-farnesyl pyrophosphate (FPP). FPP is the central precursor for all sesquiterpenes[1][2].
-
Cyclization of FPP to α-Humulene: The final and committing step in the biosynthesis of α-humulene is the cyclization of the linear FPP molecule. This intricate reaction is catalyzed by a specialized class of enzymes known as α-humulene synthases (EC 4.2.3.104)[3]. These enzymes, belonging to the terpene synthase (TPS) family, facilitate the removal of the pyrophosphate group from FPP, generating a reactive farnesyl cation. The enzyme's active site then guides the folding of this carbocation intermediate to induce a 1,11-cyclization, ultimately leading to the formation of the characteristic 11-membered ring structure of α-humulene. The reaction is terminated by a deprotonation step[4].
The biosynthesis of α-humulene is often accompanied by the production of other sesquiterpenes, such as β-caryophyllene, as some terpene synthases exhibit product promiscuity[5][6][7].
Visualization of the α-Humulene Biosynthetic Pathway
Regulation of α-Humulene Biosynthesis: The Role of Jasmonate Signaling
The production of α-humulene in plants is not constitutive but is often induced in response to various biotic and abiotic stresses, such as herbivory or pathogen attack. A key signaling molecule involved in mediating these defense responses is jasmonic acid (JA) and its volatile derivative, methyl jasmonate (MeJA) [8].
The jasmonate signaling cascade plays a crucial role in upregulating the expression of genes encoding enzymes in the terpene biosynthetic pathway, including α-humulene synthase. The simplified signaling pathway is as follows:
-
Perception of Stimulus and JA Biosynthesis: In response to stress, the biosynthesis of jasmonic acid is initiated from α-linolenic acid in the chloroplasts and peroxisomes.
-
JA-Ile Conjugation and Receptor Binding: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile), by the enzyme JAR1. JA-Ile then binds to its receptor, the F-box protein CORONATINE INSENSITIVE 1 (COI1) , which is part of the SCFCOI1 ubiquitin E3 ligase complex[9].
-
Degradation of JAZ Repressors: The binding of JA-Ile to COI1 promotes the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins by the 26S proteasome[9][10].
-
Activation of Transcription Factors: In their resting state, JAZ proteins bind to and inhibit the activity of various transcription factors (TFs), such as MYC2 . The degradation of JAZ proteins releases these TFs, allowing them to bind to the promoter regions of jasmonate-responsive genes[10].
-
Upregulation of Terpene Synthase Gene Expression: The activated transcription factors induce the expression of genes involved in the α-humulene biosynthetic pathway, including the gene encoding α-humulene synthase , leading to an increased production of the compound[10].
Visualization of the Jasmonate Signaling Pathway
Quantitative Data on α-Humulene Biosynthesis
The efficiency of α-humulene production is dependent on the kinetic properties of the α-humulene synthase and the overall metabolic flux towards its precursor, FPP. Below is a summary of key quantitative data from various studies.
Enzyme Kinetics of α-Humulene Synthase
| Enzyme Source | Substrate | KM (µM) | kcat (s-1) | Catalytic Efficiency (kcat/KM) (M-1s-1) | Reference |
| Humulus lupulus (European hop) | (2E,6E)-farnesyl diphosphate | 0.7 | N/A | N/A | [11] |
| Zingiber zerumbet Smith | (2E,6E)-farnesyl diphosphate | N/A | N/A | N/A | [5] |
N/A: Data not available in the cited sources.
Production of α-Humulene in Engineered Systems
Metabolic engineering strategies have been employed to enhance the production of α-humulene in microbial hosts.
| Host Organism | Engineering Strategy | α-Humulene Titer (mg/L) | Reference |
| Escherichia coli | Heterologous expression of α-humulene synthase and mevalonate pathway with in situ product adsorption | 60.2 | [12] |
| Candida tropicalis | Overexpression of α-humulene synthase and endogenous FPP pathway, with fermentation optimization | 4115.42 | [13][14] |
| Yarrowia lipolytica | Transcriptome analysis and metabolic engineering using waste cooking oil as a carbon source | >1400 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the α-humulene biosynthetic pathway.
Heterologous Expression and Purification of α-Humulene Synthase
This protocol describes the expression of α-humulene synthase in E. coli and its subsequent purification.
-
Gene Cloning and Vector Construction:
-
The coding sequence of the α-humulene synthase gene is amplified from the plant cDNA library.
-
The amplified gene is cloned into an expression vector, such as pET-28a(+), which often includes a polyhistidine tag for purification.
-
-
Transformation and Expression:
-
The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
A single colony is inoculated into LB medium containing the appropriate antibiotic and grown overnight.
-
The overnight culture is used to inoculate a larger volume of fresh medium.
-
The culture is grown at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is further incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.
-
-
Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).
-
Cells are lysed by sonication or using a French press.
-
The cell lysate is centrifuged to pellet cell debris.
-
The supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
The His-tagged α-humulene synthase is eluted with an elution buffer containing a higher concentration of imidazole.
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
In Vitro Enzyme Assay for α-Humulene Synthase Activity
This assay determines the catalytic activity of the purified α-humulene synthase.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.4).
-
The standard reaction mixture (e.g., 100 µL total volume) contains:
-
Reaction buffer
-
15 mM MgCl2
-
5 mM Dithiothreitol (DTT)
-
2 mM Farnesyl pyrophosphate (FPP) as the substrate
-
40-50 µg of purified α-humulene synthase
-
-
-
Incubation:
-
The reaction mixture is incubated at 30°C for 1 hour.
-
-
Product Extraction:
-
The reaction is stopped, and the volatile products are extracted by adding an equal volume of an organic solvent (e.g., hexane (B92381) or pentane) and vortexing.
-
The mixture is centrifuged to separate the phases.
-
The organic phase containing the α-humulene is carefully collected.
-
-
Analysis:
-
The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
-
Quantification of α-Humulene by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of α-humulene from plant extracts or in vitro assays.
-
Sample Preparation:
-
For plant material, α-humulene is typically extracted via hydrodistillation or solvent extraction.
-
For in vitro assays, the organic extract is used directly.
-
An internal standard (e.g., n-tridecane) is added to the sample for accurate quantification.
-
-
GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as an HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: e.g., 250°C.
-
Oven Temperature Program: An initial temperature of e.g., 60°C, held for a few minutes, followed by a ramp to a final temperature of e.g., 240°C at a rate of 3-10°C/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: e.g., m/z 40-400.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
-
-
Data Analysis:
-
α-Humulene is identified by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantification is performed by creating a calibration curve using known concentrations of the α-humulene standard and the internal standard.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the transcript levels of the α-humulene synthase gene.
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from plant tissues using a suitable kit or protocol.
-
The quality and quantity of the extracted RNA are assessed.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Primer Design and Validation:
-
Gene-specific primers for the α-humulene synthase gene and a reference gene (e.g., actin or ubiquitin) are designed.
-
The efficiency of the primers is validated by running a standard curve.
-
-
qRT-PCR Reaction:
-
The qRT-PCR reaction is set up using a SYBR Green-based master mix, the cDNA template, and the specific primers.
-
The reaction is performed in a real-time PCR cycler with a typical program including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
The relative expression of the α-humulene synthase gene is calculated using the 2-ΔΔCt method, normalizing the data to the expression of the reference gene[16].
-
Visualization of a General Experimental Workflow
Conclusion and Future Perspectives
The biosynthesis of α-humulene in plants is a well-defined pathway, with α-humulene synthase acting as the key catalytic enzyme. The regulation of this pathway by jasmonate signaling highlights its importance in plant defense mechanisms. The ability to heterologously express and engineer this pathway in microbial systems opens up exciting possibilities for the sustainable production of α-humulene for pharmaceutical and other applications.
Future research should focus on:
-
Elucidating the three-dimensional structure of various α-humulene synthases to better understand the structure-function relationships and the basis of product specificity.
-
Discovering and characterizing novel α-humulene synthases from a wider range of plant species to identify enzymes with improved catalytic efficiency or altered product profiles.
-
Further optimization of metabolic engineering strategies to achieve even higher yields of α-humulene in microbial hosts, potentially through the application of synthetic biology tools and metabolic flux analysis.
-
Investigating the crosstalk between the jasmonate signaling pathway and other phytohormone signaling pathways in the regulation of α-humulene biosynthesis to gain a more holistic understanding of its in planta regulation.
By advancing our knowledge in these areas, we can unlock the full potential of α-humulene as a valuable natural product for various industrial and therapeutic purposes.
References
- 1. connectsci.au [connectsci.au]
- 2. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-humulene synthase - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloning, Expression and Functional Characterization of a Novel α-Humulene Synthase, Responsible for the Formation of Sesquiterpene in Agarwood Originating from Aquilaria malaccensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of α-humulene synthases responsible for the production of sesquiterpenes induced by methyl jasmonate in Aquilaria cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptome analysis reveals regulation mechanism of methyl jasmonate-induced terpenes biosynthesis in Curcuma wenyujin | PLOS One [journals.plos.org]
- 11. uniprot.org [uniprot.org]
- 12. Bioproduction of α‐humulene in metabolically engineered Escherichia coli and application in zerumbone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Engineering the oleaginous yeast Candida tropicalis for α-humulene overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-yield α-humulene production in Yarrowia lipolytica from waste cooking oil based on transcriptome analysis and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Chemical Structure of α-Humulene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of α-Humulene. It includes detailed experimental protocols for its isolation and characterization, along with insights into its biological signaling pathways.
Chemical Structure and Properties of α-Humulene
α-Humulene, also known as α-caryophyllene, is a naturally occurring monocyclic sesquiterpene. Its structure is characterized by an 11-membered ring containing three non-conjugated trans double bonds. It is an isomer of β-caryophyllene.
Key Identifiers and Properties:
| Property | Value |
| Molecular Formula | C₁₅H₂₄[1][2] |
| IUPAC Name | (1E,4E,8E)-2,6,6,9-Tetramethylcycloundeca-1,4,8-triene |
| CAS Number | 6753-98-6 |
| Molecular Weight | 204.35 g/mol [1][2] |
| Appearance | Pale yellowish-green clear liquid |
| Density | Approximately 0.889 g/mL at 20 °C |
| Boiling Point | 166-168 °C |
| SMILES | CC1=CCCC(C)(C)C=CCC(=CC1)C |
| InChI Key | FAMPSKZZVDUYOS-HRGUGZIWSA-N |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of α-Humulene. Below are the characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 5.58 | dt | H-1 |
| 5.10 - 5.00 | m | H-5, H-8 |
| 2.50 | br d | H-2 |
| 2.20 - 2.05 | m | H-4, H-7 |
| 1.62 | s | H-12 |
| 1.45 | s | H-13 |
| 1.05 | s | H-14, H-15 |
¹³C-NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Atom |
| 141.4 | C-1 |
| 134.9 | C-9 |
| 131.7 | C-5 |
| 126.4 | C-2 |
| 124.8 | C-8 |
| 40.1 | C-4 |
| 39.8 | C-7 |
| 38.7 | C-10 |
| 34.8 | C-6 |
| 28.5 | C-14, C-15 |
| 25.9 | C-3 |
| 17.6 | C-13 |
| 16.2 | C-12 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of α-Humulene shows a molecular ion peak at m/z 204. The fragmentation pattern is characteristic of sesquiterpenes, with major fragments resulting from the cleavage of the macrocyclic ring.
Major Fragments in EI-Mass Spectrum
| m/z | Relative Intensity (%) | Possible Fragment |
| 204 | 15 | [M]⁺ |
| 189 | 10 | [M-CH₃]⁺ |
| 161 | 25 | [M-C₃H₇]⁺ |
| 136 | 30 | [C₁₀H₁₆]⁺ |
| 121 | 55 | [C₉H₁₃]⁺ |
| 105 | 40 | [C₈H₉]⁺ |
| 93 | 100 | [C₇H₉]⁺ |
| 81 | 60 | [C₆H₉]⁺ |
| 69 | 75 | [C₅H₉]⁺ |
| 41 | 85 | [C₃H₅]⁺ |
Experimental Protocols
Isolation of α-Humulene by Hydrodistillation
This protocol describes a general method for the isolation of α-Humulene from clove buds, a common source.
Materials and Equipment:
-
Ground clove buds (50 g)
-
Distilled water (400 mL)
-
Round-bottom flask (1000 mL)
-
Clevenger-type apparatus
-
Heating mantle
-
Separatory funnel (250 mL)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Place 50 g of ground clove buds into a 1000 mL round-bottom flask.
-
Add 400 mL of distilled water to the flask to create a slurry.[3]
-
Set up the hydrodistillation apparatus with the Clevenger trap.
-
Heat the flask using a heating mantle to bring the water to a boil.
-
Continue distillation for 3-4 hours, collecting the distillate in the Clevenger trap. The essential oil will separate as an upper layer.
-
After cooling, carefully collect the oil layer. For a more complete extraction, transfer the entire distillate to a separatory funnel and extract three times with 15 mL portions of dichloromethane.[4]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the dichloromethane solvent using a rotary evaporator under reduced pressure to yield the essential oil enriched in α-Humulene.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the typical parameters for the analysis of α-Humulene in an essential oil sample.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 3 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: 40-400 amu
Sample Preparation:
-
Dilute the essential oil sample 1:100 in a suitable solvent such as hexane (B92381) or ethyl acetate.
-
Inject the diluted sample into the GC-MS system.
-
Identify α-Humulene based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
Biological Signaling Pathways
α-Humulene has demonstrated significant anti-inflammatory and antibacterial properties through the modulation of specific signaling pathways.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
α-Humulene exerts its anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Evidence suggests that α-Humulene can inhibit this process by preventing the nuclear translocation of the p65 subunit.
Caption: α-Humulene inhibits the NF-κB signaling pathway.
Antibacterial Mechanism via Efflux Pump Inhibition
Many bacteria develop multidrug resistance by utilizing efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their target. α-Humulene has been shown to act as an efflux pump inhibitor. By blocking these pumps, it increases the intracellular concentration of antibiotics, thereby restoring their efficacy against resistant bacterial strains.
Caption: α-Humulene acts as an efflux pump inhibitor in bacteria.
Experimental and Analytical Workflow
The overall process for obtaining and characterizing α-Humulene from a natural source involves several key stages, from extraction to detailed analysis and biological testing.
Caption: Workflow for α-Humulene isolation and analysis.
References
The Earthy Elixir: A Technical Chronicle of α-Humulene's Scientific Debut
For Immediate Release
A comprehensive technical guide released today details the discovery and scientific history of α-humulene, a widely distributed sesquiterpene known for its characteristic earthy and woody aroma. This document, tailored for researchers, scientists, and drug development professionals, chronicles the journey from its initial isolation from the hop plant, Humulus lupulus, to the elucidation of its complex chemical structure and biosynthetic pathway.
First isolated in 1895 by A. C. Chapman, this monocyclic sesquiterpene, initially named α-caryophyllene, has been a subject of scientific inquiry for over a century. Its true 11-membered ring structure, a feature that distinguishes it from its bicyclic isomer β-caryophyllene, was a topic of considerable research, culminating in its definitive elucidation through chemical degradation and early spectroscopic methods in the mid-20th century, and later confirmed by advanced nuclear magnetic resonance (NMR) spectroscopy.
This guide provides an in-depth look at the seminal experimental protocols that defined our understanding of α-humulene, from the early extraction and isolation techniques to the intricate chemical reactions used to unravel its molecular architecture. Furthermore, it delves into the modern understanding of its biosynthesis from farnesyl diphosphate (B83284) (FPP) via the enzyme α-humulene synthase.
The document also explores the scientific investigations into the biological activities of α-humulene, particularly its anti-inflammatory and anticancer properties. Detailed diagrams of the signaling pathways involved, including its modulation of key inflammatory mediators such as TNF-α, IL-1β, and NF-κB, and its pro-apoptotic effects in cancer cells through the inhibition of the Akt signaling pathway, are presented.
This technical guide serves as a valuable resource for professionals in the field, offering a consolidated and detailed historical and scientific account of α-humulene, complete with quantitative data, experimental methodologies, and visual representations of its biochemical pathways.
I. Discovery and Isolation: Unveiling a Hoppy Heritage
The story of α-humulene begins in the late 19th century within the fragrant cones of the hop plant, Humulus lupulus. It was here that English chemist A. C. Chapman, in 1895, first isolated this novel sesquiterpene.[1] Initially, it was named α-caryophyllene due to its close association and isomeric relationship with β-caryophyllene, another prominent sesquiterpene in hop oil.
A. Early Isolation and Characterization
The initial methods for isolating α-humulene were rooted in classical organic chemistry techniques. The process, as described in early literature, involved the fractional distillation of hop essential oil under reduced pressure.
Experimental Protocol: Fractional Distillation of Hop Essential Oil (circa 1895)
-
Source Material: Dried hop cones (Humulus lupulus).
-
Extraction: The essential oil was obtained by steam distillation of the hop cones.
-
Fractional Distillation: The crude essential oil was subjected to fractional distillation under reduced pressure.
-
Purification: The fraction containing α-humulene was further purified by repeated distillations and treatment with metallic sodium to remove any traces of oxygenated compounds. The purity of the isolated hydrocarbon was assessed by determining its physical constants, such as boiling point and specific gravity.
Table 1: Physical Properties of Early Isolated α-Humulene (formerly α-caryophyllene)
| Property | Value Reported in Early Literature |
| Boiling Point | 122-123 °C at 10 mm Hg |
| Specific Gravity | 0.8985 at 20 °C |
| Refractive Index | 1.5020 at 20 °C |
II. The Structural Puzzle: From an Amorphous Hydrocarbon to a Defined Molecule
The determination of α-humulene's correct structure was a significant challenge for organic chemists in the first half of the 20th century. While its molecular formula, C₁₅H₂₄, was established early on, the arrangement of its atoms, particularly its large 11-membered ring, was a subject of extensive research and debate.
A. Chemical Degradation and Early Spectroscopic Evidence
Seminal work by researchers such as Clemo and Harris in the 1950s, followed by the definitive studies of Sukh Dev, employed a combination of oxidative degradation and early spectroscopic techniques to piece together the molecular puzzle.
Experimental Protocol: Ozonolysis of α-Humulene
-
Reaction: A solution of α-humulene in an inert solvent (e.g., chloroform (B151607) or ethyl acetate) was cooled to a low temperature (typically -78 °C).
-
Ozone Treatment: A stream of ozone gas was bubbled through the solution until the reaction was complete, indicated by a color change.
-
Workup: The resulting ozonide was decomposed, often using a reductive workup (e.g., with zinc dust and water) or an oxidative workup (e.g., with hydrogen peroxide), to yield smaller, more easily identifiable carbonyl compounds.
-
Analysis: The resulting aldehydes and ketones were then separated and identified using classical chemical methods, such as the formation of derivatives (e.g., 2,4-dinitrophenylhydrazones) and comparison with authentic samples.
The identification of specific degradation products, such as acetone (B3395972) and various dicarboxylic acids, provided crucial clues about the location of the double bonds and the overall carbon skeleton of the molecule. This, combined with early infrared (IR) and ultraviolet (UV) spectroscopy data, ultimately led to the correct structural assignment of α-humulene.
III. The Blueprint of Life: Biosynthesis of α-Humulene
The natural production of α-humulene within plants is a testament to the elegance of enzymatic catalysis. The journey from a simple precursor to the complex 11-membered ring of α-humulene is orchestrated by a specific enzyme, α-humulene synthase.
A. The Mevalonate (B85504) Pathway and Farnesyl Diphosphate
Like all sesquiterpenes, the biosynthesis of α-humulene begins with the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate pathway. Three of these C5 units are then condensed to form the C15 precursor, farnesyl diphosphate (FPP).
B. The Role of α-Humulene Synthase
The final and key step in the biosynthesis of α-humulene is the cyclization of the linear FPP molecule, a reaction catalyzed by the enzyme α-humulene synthase.
Experimental Protocol: In Vitro Assay of α-Humulene Synthase Activity
-
Enzyme Source: Purified recombinant α-humulene synthase expressed in a suitable host system (e.g., E. coli).
-
Substrate: Radiolabeled or unlabeled farnesyl diphosphate (FPP).
-
Reaction Buffer: A suitable buffer containing divalent cations (e.g., Mg²⁺), which are essential for enzyme activity.
-
Incubation: The enzyme and substrate are incubated together at an optimal temperature for a defined period.
-
Product Extraction: The reaction is quenched, and the hydrocarbon products are extracted with an organic solvent (e.g., hexane (B92381) or pentane).
-
Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify α-humulene and any other sesquiterpene products. If a radiolabeled substrate is used, the products can be detected and quantified by radio-GC or by thin-layer chromatography followed by autoradiography.
IV. Biological Activities and Signaling Pathways
Beyond its contribution to the aroma of hops and other plants, α-humulene has garnered significant interest for its diverse biological activities. Extensive research has focused on its anti-inflammatory, anticancer, and cannabimimetic properties.
A. Anti-inflammatory Effects
α-Humulene has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Experimental Protocol: Assessment of Anti-inflammatory Activity in Macrophages
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.
-
Treatment: The stimulated cells are treated with varying concentrations of α-humulene.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in the cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA).
-
Western Blot Analysis: The expression levels of key proteins in inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), are assessed by Western blot analysis of cell lysates.
B. Anticancer Activity
α-Humulene has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis (programmed cell death).
Experimental Protocol: Evaluation of Apoptosis Induction in Cancer Cells
-
Cell Culture: A cancer cell line (e.g., MCF-7 breast cancer cells) is cultured.
-
Treatment: The cells are treated with different concentrations of α-humulene for various time points.
-
Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay to determine the cytotoxic effects of α-humulene.
-
Apoptosis Assays: The induction of apoptosis is confirmed using techniques such as:
-
Annexin V/Propidium Iodide Staining: Analyzed by flow cytometry to detect early and late apoptotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3) using colorimetric or fluorometric assays.
-
Western Blot Analysis: Assessing the cleavage of poly(ADP-ribose) polymerase (PARP) and the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
C. Cannabimimetic Properties
Recent studies have revealed that α-humulene can interact with the endocannabinoid system, exhibiting cannabimimetic effects through its interaction with cannabinoid receptors.
Table 2: Quantitative Data on the Biological Activities of α-Humulene
| Biological Activity | Cell Line/Model | IC₅₀ / Effective Concentration | Reference |
| Cytotoxicity | MCF-7 (Breast Cancer) | ~32 µg/mL | [2] |
| Cytotoxicity | Caco-2 (Colon Cancer) | 24.4 µg/mL | [2] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 | Reduction of TNF-α and IL-1β at 50 mg/kg (in vivo) | [2] |
| Cannabinoid Receptor Binding | CB1 Receptor | Partial Agonist | [3] |
| Cannabinoid Receptor Binding | CB2 Receptor | Partial Agonist | [3] |
This in-depth technical guide provides a foundational understanding of α-humulene, from its historical roots to its contemporary scientific relevance. The detailed protocols and pathway diagrams serve as a valuable resource for researchers and professionals seeking to explore the multifaceted nature of this intriguing sesquiterpene.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning, Expression and Functional Characterization of a Novel α-Humulene Synthase, Responsible for the Formation of Sesquiterpene in Agarwood Originating from Aquilaria malaccensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabis sativa terpenes are cannabimimetic and selectively enhance cannabinoid activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to α-Humulene and Its Isomers: Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Humulene, also known as α-caryophyllene, is a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous aromatic plants, including hops (Humulus lupulus), cannabis (Cannabis sativa), and Vietnamese coriander (Persicaria odorata).[1][2] It is a key contributor to the characteristic aroma of many plants and beverages, notably the "hoppy" scent of beer. Structurally, α-humulene is an isomer of β-caryophyllene, with which it often coexists.[1] Unlike the bicyclic β-caryophyllene, α-humulene possesses an 11-membered ring, which imparts distinct chemical and biological properties.[3]
This technical guide provides a comprehensive overview of α-humulene and its significant isomers, focusing on their chemical properties, biological activities, and underlying mechanisms of action. The document is intended for researchers in natural product chemistry, pharmacology, and drug development, offering detailed data, experimental protocols, and pathway visualizations to support further investigation and application of these promising compounds.
Chemical and Physical Properties
α-Humulene and its isomers share the same molecular formula (C₁₅H₂₄) but differ in their structural arrangement, leading to variations in their physical and chemical characteristics.[1] The most studied isomers and derivatives include β-humulene, γ-humulene, various humulene (B1216466) epoxides formed through oxidation, and zerumbone (B192701), a ketone derivative with significant bioactivity.
Data Summary of α-Humulene and Key Isomers
The following tables summarize the key physicochemical and spectroscopic properties of α-humulene and its prominent isomers.
| Property | α-Humulene (α-Caryophyllene) | Zerumbone | Humulene Epoxide I | Humulene Epoxide II |
| Molecular Formula | C₁₅H₂₄[1] | C₁₅H₂₂O | C₁₅H₂₄O | C₁₅H₂₄O |
| Molecular Weight | 204.36 g/mol [1] | 218.34 g/mol | 220.35 g/mol | 220.35 g/mol |
| Appearance | Pale yellowish-green liquid[1] | White crystalline powder | Oil | Oil |
| CAS Number | 6753-98-6[1] | 471-05-6 | 19888-33-6 | 19888-34-7 |
| Density | 0.886 - 0.895 g/cm³ @ 25°C[1][4] | - | - | 0.907 g/cm³ (Predicted)[5] |
| Boiling Point | 106-107°C @ 5 mmHg[1] | - | - | 285-286°C @ 760 mmHg[6] |
| Melting Point | < 25°C[1] | 64.7 - 65.9°C[7] | - | 168 - 169.5°C[5] |
| Water Solubility | Poor[8] | Poor (~1-1.5 mg/L @ 25°C)[2] | 0.0078 g/L (Predicted)[9] | - |
| logP | 6.6[10] | 3.9 (Predicted) | 5.02 (Predicted)[9] | 3.8 (Predicted) |
| Isomer | β-Humulene | γ-Humulene |
| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol [11] | 204.35 g/mol [12] |
| CAS Number | 116-04-1[4] | 26249-11-8 |
| Density | 0.89 g/mL @ 20°C[13] | - |
| Kovats Retention Index | 1454 (Standard non-polar)[11] | 1483 (Standard non-polar)[14] |
Spectroscopic Data
The following table provides key Nuclear Magnetic Resonance (NMR) chemical shifts for the characterization of α-humulene and zerumbone.
| Compound | Nucleus | Chemical Shifts (δ, ppm) in CDCl₃ |
| α-Humulene | ¹H NMR | 5.58 (dt, 1H), 5.10-5.25 (m, 2H), 4.95 (d, 1H), 4.85 (d, 1H), 2.50 (m, 2H), 2.05-2.20 (m, 4H), 1.62 (s, 3H), 1.45 (s, 3H), 1.05 (s, 6H)[15] |
| ¹³C NMR | 142.3, 139.8, 133.7, 127.0, 124.6, 121.5, 49.9, 40.3, 39.8, 38.8, 29.8, 25.7, 24.8, 17.6, 16.1[7] | |
| Zerumbone | ¹H NMR | 6.01-5.98 (m, 1H), 5.96 (d, 1H), 5.84 (d, 1H), 5.25-5.21 (m, 1H), 2.48-1.86 (m, 6H), 1.78 (s, 3H), 1.52 (s, 3H), 1.18 (s, 3H), 1.05 (s, 3H)[7] |
| ¹³C NMR | 204.3, 160.7, 148.8, 137.9, 136.2, 127.1, 124.9, 42.4, 39.4, 37.8, 29.4, 24.4, 24.1, 15.2, 11.7[7] |
Biological Activities and Mechanisms of Action
α-Humulene and its isomers exhibit a wide range of pharmacological activities, with anti-inflammatory and anti-cancer properties being the most extensively studied.
Anti-inflammatory Activity
Both α-humulene and zerumbone demonstrate potent anti-inflammatory effects. α-Humulene has been shown to reduce inflammatory responses in various preclinical models. Its mechanism involves the inhibition of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[16][17] A primary route for this activity is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18] By inhibiting the activation of NF-κB, α-humulene prevents the transcription of numerous pro-inflammatory genes.[18]
Zerumbone also exerts strong anti-inflammatory effects, largely by inhibiting the NF-κB pathway. It has been shown to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing its translocation to the nucleus.[19] Furthermore, zerumbone modulates the Mitogen-Activated Protein Kinase (MAPK) and PI3K-Akt signaling pathways, which are also critical in regulating the inflammatory response.[2]
References
- 1. Humulene - Wikipedia [en.wikipedia.org]
- 2. Alpha-Humulene: The Beer and Cannabis Connection | Earthy Now [earthynow.com]
- 3. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 116-04-1: beta-Humulene | CymitQuimica [cymitquimica.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. engineering.iastate.edu [engineering.iastate.edu]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. «beta»-Humulene (CAS 116-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. researchgate.net [researchgate.net]
- 10. beta-Humulene | C15H24 | CID 5318102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. γ-Humulene [webbook.nist.gov]
- 12. BETA-HUMULENE | 116-04-1 [chemicalbook.com]
- 13. (1E,6E)-gamma-humulene | C15H24 | CID 6365330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. studylib.net [studylib.net]
- 16. gamma-Humulene | C15H24 | CID 3015263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Humulene (CAS 6753-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 18. www1.udel.edu [www1.udel.edu]
- 19. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of α-Humulene: A Technical Guide for Drug Discovery and Development
Introduction: Alpha-humulene, a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, including Humulus lupulus (hops) and Cordia verbenacea, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological properties of α-humulene, with a focus on its anti-inflammatory, anti-cancer, and antimicrobial effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this promising natural compound.
Anti-inflammatory Properties
Alpha-humulene has demonstrated potent anti-inflammatory effects in various preclinical models. Its mechanisms of action involve the modulation of key inflammatory mediators and signaling pathways.
Quantitative Data: Anti-inflammatory Effects
| Model | Species | α-Humulene Dose/Concentration | Effect | Reference |
| Carrageenan-induced paw edema | Rat/Mouse | 50 mg/kg (oral) | Dose-dependent reduction in paw edema | [1] |
| Ovalbumin-induced allergic airway inflammation | Mouse (BALB/c) | 50 mg/kg (oral) | Significant reduction in eosinophil recruitment to bronchoalveolar lavage fluid (BALF) and lung tissue. | [1] |
| Ovalbumin-induced allergic airway inflammation | Mouse (BALB/c) | 1 mg/mL (aerosol) | Significant reduction in eosinophil recruitment to BALF and lung tissue. | |
| Lipopolysaccharide (LPS)-induced paw edema | Rat | Not specified | Reduction in pro-inflammatory cytokines, inhibition of kinin B1 receptor upregulation, and suppression of neutrophil recruitment. | |
| Bradykinin, platelet-activating factor, and histamine-induced edema | Mouse | Not specified | Inhibition of edema formation. | [1] |
Key Signaling Pathway: NF-κB
Alpha-humulene exerts its anti-inflammatory effects in part through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.
Experimental Protocols
This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin (B1671933) 10 mg/kg), and α-humulene treated groups.
-
Administration: α-Humulene (e.g., 50 mg/kg) or vehicle is administered orally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before and at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
This model is used to assess the efficacy of compounds against allergic asthma.
-
Animals: Female BALB/c mice are used.
-
Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on days 0 and 14.
-
Challenge: Mice are challenged with aerosolized OVA for a defined period on specific days (e.g., days 21, 22, and 23).
-
Treatment: α-Humulene is administered either orally (e.g., 50 mg/kg) or via aerosol (e.g., 1 mg/mL) before each challenge.
-
Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, mice are euthanized, and BAL is performed to collect airway inflammatory cells.
-
Cell Counting and Cytokine Analysis: Total and differential cell counts (eosinophils, neutrophils, etc.) in the BAL fluid are determined. Cytokine levels (e.g., IL-4, IL-5, IFN-γ) are measured by ELISA.
-
Histology: Lung tissues are collected for histological analysis to assess inflammatory cell infiltration and mucus production.
Anti-cancer Properties
Alpha-humulene has demonstrated cytotoxic and pro-apoptotic effects against a range of cancer cell lines, suggesting its potential as a chemotherapeutic or chemopreventive agent.
Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A2780 | Ovarian Cancer | 40 | [1] |
| SKOV3 | Ovarian Cancer | 200 | [1] |
| CCRF/CEM | Lymphoblastoid | 200 | [1] |
| CaCo-2 | Colorectal Adenocarcinoma | 24.4 ± 2.4 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 52 | [1] |
| J5 | Not Specified | 180 | [1] |
| A549 | Lung Carcinoma | 130 | [1] |
| HCT-116 | Colorectal Carcinoma | 310 | [1] |
| MCF-7 | Breast Adenocarcinoma | 420 | [1] |
| RAW 264.7 | Murine Macrophage | 190 | [1] |
| Huh7, SMMC-7721, HepG2, Hep3B | Hepatocellular Carcinoma | ~15 (inhibition of proliferation) | [1] |
Key Signaling Pathway: PI3K/Akt
One of the key mechanisms underlying the anti-cancer activity of α-humulene is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Experimental Protocols
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of α-humulene for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Cells are treated with α-humulene at a concentration around its IC50 value for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, then stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Antimicrobial Properties
Alpha-humulene has also been reported to possess antimicrobial activity against various bacteria and fungi.
Quantitative Data: Antimicrobial Effects
| Microorganism | Activity | MIC/BIC/BEC | Reference |
| Bacteroides fragilis | Antibacterial and antibiofilm | MIC and BIC: 2 µg/mL; BEC: 8–32 µg/mL | |
| Staphylococcus aureus | Antibacterial | MIC: 1.3 × 10⁻⁵ mol/L | [1] |
Pharmacokinetics and Safety
Understanding the pharmacokinetic profile and safety of α-humulene is crucial for its development as a therapeutic agent.
Pharmacokinetic Parameters
| Parameter | Value | Route of Administration | Species | Reference |
| Tmax | 15-30 min | Oral | Mouse | |
| Oral Bioavailability | ~18% | Oral | Mouse | |
| Half-life (t1/2) | 16.8 min | Oral | Mouse | |
| Half-life (t1/2) | 1.8 min | Intravenous | Mouse | |
| Elimination Half-life | 118.2 min | Oral | Mouse | |
| Elimination Half-life | 55 min | Intravenous | Mouse |
Safety and Toxicology
The available data on the toxicology of α-humulene is limited, highlighting the need for further investigation.
-
Acute Toxicity: An oral TDLO (Toxic Dose Low) of 50 mg/kg has been reported in mice.
-
Irritation: It is reported to be an irritant to the skin and eyes.
Conclusion
Alpha-humulene is a multifaceted natural compound with significant therapeutic potential, particularly in the areas of inflammation and oncology. Its ability to modulate key signaling pathways such as NF-κB and PI3K/Akt provides a strong mechanistic basis for its observed pharmacological effects. While preclinical data are promising, further research is warranted to fully elucidate its mechanisms of action, establish a comprehensive safety profile, and optimize its pharmacokinetic properties for potential clinical translation. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers dedicated to advancing the scientific understanding and therapeutic application of α-humulene.
References
α-Humulene: An In-Depth Technical Guide to its In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Humulene, a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, including Humulus lupulus (hops) and Cannabis sativa, has garnered significant scientific interest for its therapeutic potential. Extensive in vitro research has elucidated its anti-inflammatory and anticancer properties, revealing a multi-targeted mechanism of action at the cellular and molecular levels. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of α-humulene, with a focus on its effects on key signaling pathways, detailed experimental protocols, and quantitative data to support further research and drug development endeavors.
Anti-inflammatory Mechanism of Action
α-Humulene exhibits potent anti-inflammatory effects in vitro by modulating the production of inflammatory mediators and inhibiting key signaling pathways that orchestrate the inflammatory response.
Inhibition of Pro-inflammatory Cytokines and Mediators
α-Humulene has been shown to significantly reduce the secretion of several pro-inflammatory cytokines and mediators in various in vitro models. In human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS), α-humulene demonstrated a dose-dependent inhibition of Interleukin-6 (IL-6) production.[1][2][3] However, in the same study, it did not significantly reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β).[1][2][3] In other models, α-humulene has been shown to suppress the release of TNF-α and IL-1β.[4][5] Furthermore, it has been reported to decrease the levels of Interleukin-5 (IL-5), the chemokine CCL11, and the lipid mediator Leukotriene B4 (LTB4).[6]
Table 1: In Vitro Anti-inflammatory Activity of α-Humulene
| Cell Line | Inflammatory Stimulus | α-Humulene Concentration | Target Measured | Result | Reference |
| THP-1 (human monocytic) | LPS (5 ng/mL) | 0.5 µM - 100 µM | IL-6 | Dose-dependent inhibition (max 60% at 100 µM) | [1][2] |
| THP-1 (human monocytic) | LPS (5 ng/mL) | 0.5 µM - 100 µM | TNF-α, IL-1β | No significant reduction | [1][2] |
| Murine Mediastinal Lymph Nodes | Ovalbumin | 0.1 µM - 10 µM | IL-5 | Inhibition of production | [6] |
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of α-humulene are underpinned by its ability to interfere with critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.[6] By inhibiting these transcription factors, α-humulene effectively downregulates the expression of numerous genes involved in the inflammatory cascade, including those encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.[6]
Experimental Workflow: Cytokine Release Assay
Caption: Workflow for assessing α-humulene's effect on cytokine release.
Signaling Pathway: NF-κB Inhibition
Caption: α-Humulene inhibits the NF-κB signaling pathway.
Anticancer Mechanism of Action
α-Humulene demonstrates significant cytotoxic activity against a range of cancer cell lines in vitro.[4] Its anticancer effects are multifaceted, involving the induction of apoptosis, disruption of mitochondrial function, generation of oxidative stress, and inhibition of pro-survival signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of α-humulene's anticancer activity is the induction of programmed cell death, or apoptosis.[4][5] This is often mediated through the intrinsic apoptotic pathway, which is initiated by intracellular stress signals.[5] Evidence suggests that α-humulene can also induce cell cycle arrest, thereby halting the proliferation of cancer cells.
Mitochondrial Dysfunction and Oxidative Stress
α-Humulene has been shown to disrupt the mitochondrial membrane potential in cancer cells, a key event in the initiation of the intrinsic apoptotic pathway.[4][5] This disruption is linked to an increase in the production of reactive oxygen species (ROS), leading to a state of oxidative stress within the cancer cells.[4] Furthermore, α-humulene can deplete intracellular levels of glutathione (B108866) (GSH), a major antioxidant, rendering cancer cells more susceptible to ROS-induced damage.[4]
Table 2: In Vitro Anticancer Activity of α-Humulene
| Cell Line | Cancer Type | IC50 / Effective Concentration | Observed Effects | Reference |
| A2780 | Ovarian Cancer | 40 µM | Antiproliferative activity | [4] |
| SKOV3 | Ovarian Cancer | 200 µM | Antiproliferative activity | [4] |
| CCRF/CEM | Lymphoblastoid | 200 µM | Antiproliferative activity | [4] |
| Hepatocellular Carcinoma (various) | Liver Cancer | 15 µmol/L | Inhibition of proliferation, induction of intrinsic apoptosis | [4][5] |
| HCT-116 | Colon Cancer | 77.3 µg/ml | Cytotoxic activity | [7] |
| RAW264.7 | Murine Macrophage | 41.9 µg/ml | Cytotoxic activity | [7] |
Inhibition of Pro-Survival Signaling Pathways
The anticancer activity of α-humulene is also attributed to its ability to inhibit pro-survival signaling pathways that are often hyperactivated in cancer cells. A key target is the Protein Kinase B (Akt) signaling pathway.[5][8] By suppressing the activation of Akt, α-humulene can promote apoptosis and inhibit cell proliferation in cancer cells.[5][8][9]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Signaling Pathway: Akt Inhibition and Apoptosis Induction
Caption: α-Humulene inhibits the Akt pathway, leading to apoptosis.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]
-
Treatment: Treat the cells with various concentrations of α-humulene and incubate for the desired period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[11][12][13]
-
Incubation: Incubate the plate for 3-4 hours at 37°C.[12][13]
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[10][13]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Culture cancer cells in a 6-well plate and treat with α-humulene for 24 hours.[14]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.[14]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Western Blot for Akt Phosphorylation
-
Cell Lysis: Treat cells with α-humulene, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15][16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[16]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[15][16]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.[15][16][17]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[15][16]
Conclusion
The in vitro evidence strongly supports the potential of α-humulene as a therapeutic agent for inflammatory diseases and cancer. Its ability to modulate multiple key signaling pathways, including NF-κB and Akt, underscores its pleiotropic mechanism of action. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the promising therapeutic applications of this natural compound. Future studies should focus on elucidating the precise molecular interactions of α-humulene with its targets and translating these in vitro findings into preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
The Anti-inflammatory Properties of α-Humulene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Humulene, a naturally occurring sesquiterpene, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of α-humulene, supported by quantitative data from key preclinical studies. Detailed experimental protocols for commonly used in vivo and in vitro models are presented to facilitate further research and development. Furthermore, this guide includes visualizations of the primary signaling pathways modulated by α-humulene and a general experimental workflow, rendered in the DOT language for clarity and reproducibility. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, immunology, and drug discovery who are investigating the therapeutic potential of α-humulene for inflammatory conditions.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, asthma, and neurodegenerative disorders. Current anti-inflammatory therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with adverse side effects, necessitating the exploration of novel therapeutic agents. α-Humulene, also known as α-caryophyllene, is a monocyclic sesquiterpene found in the essential oils of various plants, including Humulus lupulus (hops) and Cordia verbenacea. Preclinical studies have demonstrated that α-humulene possesses significant anti-inflammatory activity, positioning it as a promising candidate for the development of new anti-inflammatory drugs.[1][2]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of α-humulene are multifaceted, primarily involving the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The principal mechanisms are detailed below.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those encoding pro-inflammatory cytokines and enzymes.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4] α-Humulene has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory mediators.[1][5][6]
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleacein Attenuates Lipopolysaccharide-Induced Inflammation in THP-1-Derived Macrophages by the Inhibition of TLR4/MyD88/NF-κB Pathway [mdpi.com]
- 4. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Alpha-Humulene: A Technical Guide to its Anticancer Properties
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Alpha-humulene (α-humulene), a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, has garnered significant scientific interest for its potential therapeutic applications, particularly in oncology. Preclinical studies have demonstrated its cytotoxic effects against a range of cancer cell lines, including those of colorectal, liver, breast, lung, and ovarian cancers.[1][2][3] The anticancer activity of α-humulene is multifactorial, involving the induction of apoptosis, generation of reactive oxygen species (ROS), depletion of intracellular glutathione (B108866), and modulation of critical signaling pathways such as Akt.[1][4] Furthermore, α-humulene has shown synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential role in combination therapies.[5] This technical guide provides a comprehensive overview of the current research on the anticancer properties of α-humulene, focusing on its mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Mechanisms of Anticancer Activity
The anticancer effects of α-humulene are not attributed to a single mechanism but rather to a cascade of interconnected cellular events. Key mechanisms identified in preclinical research include the induction of oxidative stress and the inhibition of pro-survival signaling pathways, culminating in programmed cell death.
Induction of Oxidative Stress
A primary mechanism of α-humulene's cytotoxicity is its ability to induce oxidative stress in cancer cells.[1] This is achieved through a dual action: increasing the production of intracellular Reactive Oxygen Species (ROS) and simultaneously depleting glutathione (GSH), a critical intracellular antioxidant.[1][6] Cancer cells, due to their heightened metabolic rate, often exist in a state of increased basal oxidative stress, making them more vulnerable to further ROS insults than normal cells.[7] By overwhelming the cancer cell's antioxidant capacity, α-humulene pushes the cell past a toxic threshold, leading to damage of macromolecules like DNA, lipids, and proteins, which ultimately triggers cell death pathways.[1][7][8]
One study documented that α-humulene caused a dose-dependent depletion of glutathione by 38% and 71% at concentrations of 50 and 200 µM, respectively.[1] This was accompanied by a significant increase in ROS production by 163% and 278% after 1 and 4 hours of exposure.[1]
Inhibition of the Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and is often aberrantly activated in many types of cancer. Alpha-humulene has been shown to exert its anticancer effects by directly inhibiting the activation of Akt.[9] In hepatocellular carcinoma (HCC) cells, α-humulene treatment was found to inhibit Akt phosphorylation.[9] This inhibition has downstream consequences, including decreased phosphorylation of Bad (a pro-apoptotic protein) and GSK-3β.[9] Dephosphorylated Bad is free to promote apoptosis, contributing to the cytotoxic effect of α-humulene. This targeted suppression of a key pro-survival pathway highlights its potential as a specific anticancer agent.[4][9]
Induction of Intrinsic Apoptosis
The culmination of oxidative stress and Akt inhibition is the induction of apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway.[4][10] Alpha-humulene has been observed to disrupt the mitochondrial membrane potential, a key event in the initiation of intrinsic apoptosis.[1][11] This leads to the release of pro-apoptotic factors from the mitochondria, activation of caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis. This mechanism has been consistently reported across various cancer cell lines, including hepatocellular carcinoma.
Quantitative Data on Anticancer Activity
The cytotoxic and anti-proliferative activities of α-humulene have been quantified in numerous studies. The following tables summarize the effective concentrations and IC50 values against various cancer cell lines, as well as parameters from in vivo studies.
Table 1: In Vitro Cytotoxicity and Anti-proliferative Effects of α-Humulene
| Cancer Type | Cell Line(s) | Concentration / IC50 | Key Findings | Reference(s) |
| Colorectal Adenocarcinoma | CaCo-2, SW-620 | 100 & 150 µM | Exhibited anti-proliferative activity and enhanced the efficacy of oxaliplatin (B1677828) and 5-fluorouracil. | [1][2] |
| Colorectal Adenocarcinoma | HT-29 | IC50: 5.2 x 10⁻⁵ mol/L (52 µM) | Demonstrated significant cytotoxicity. | [1] |
| Colorectal Adenocarcinoma | HCT-116 | IC50: 3.1 x 10⁻⁴ mol/L (310 µM) | Demonstrated cytotoxic potential by inhibiting cancer cell growth. | [1] |
| Hepatocellular Carcinoma | huh7, SMMC-7721, HepG2, Hep3B | 15 µM | Inhibited proliferation in all tested cell lines via intrinsic apoptotic pathways. | [1][2] |
| Ovarian Cancer | A2780 | 40 µM | Showed anti-proliferative activity. | [1][2] |
| Ovarian Cancer | SKOV3 | 200 µM | Showed anti-proliferative activity. | [1][2] |
| Lymphoblast | CCRF/CEM | 200 µM | Showed anti-proliferative activity. | [1][2] |
| Breast Cancer | MCF-7 | IC50: 4.2 x 10⁻⁴ mol/L (420 µM) | Demonstrated cytotoxic potential. | [1] |
| Lung Adenocarcinoma | A549 | IC50: 1.3 x 10⁻⁴ mol/L (130 µM) | Exhibited significant cytotoxicity. | [1] |
| Prostate Cancer | LNCaP | IC50: 11 µg/mL (~54 µM) | Showed cytotoxic effects. | [12] |
| Murine Macrophage | RAW264.7 | IC50: 1.9 x 10⁻⁴ mol/L (190 µM) | Demonstrated cytotoxic potential. | [1] |
Table 2: In Vivo Anticancer Studies of α-Humulene
| Animal Model | Cancer Type | Dosage | Route | Key Findings | Reference(s) |
| Nude Mice | Hepatocellular Carcinoma (HepG2 xenograft) | 10 mg/kg | - | Induced cytotoxicity via intrinsic apoptotic pathways, mirroring in vitro results. | [1][2] |
| Mice | General Carcinogenesis | - | Oral | Increased glutathione S-transferase (GST) activity by 99% in the liver and 152% in the small bowel, suggesting a role in detoxification. | [1] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the study of α-humulene's anticancer properties. Researchers should adapt these protocols based on specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Treat the cells with various concentrations of α-humulene (e.g., 10 µM to 500 µM) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity if desired. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., Akt, p-Akt, Caspase-3, PARP).
-
Cell Lysis: After treatment with α-humulene, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Akt, anti-p-Akt, anti-cleaved caspase-3) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay assesses the disruption of mitochondrial function, a key indicator of intrinsic apoptosis, often using a dye like JC-1.
-
Cell Culture and Treatment: Seed and treat cells with α-humulene as described for the MTT assay.
-
Staining: After treatment, collect the cells and resuspend them in a medium containing the JC-1 dye (typically 1-10 µg/mL). Incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS or assay buffer to remove excess dye.
-
Data Acquisition: Analyze the cells using a flow cytometer or fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.
-
Analysis: Quantify the shift in fluorescence from red to green. An increase in the green-to-red fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.
Conclusion and Future Directions
Alpha-humulene demonstrates significant potential as an anticancer agent, with a robust body of preclinical evidence supporting its cytotoxic and anti-proliferative effects across a variety of cancer models.[1] Its mechanisms of action, centered on the induction of oxidative stress and the targeted inhibition of the Akt survival pathway, provide a strong rationale for its further development.[1] Moreover, its ability to potentiate the effects of established chemotherapeutics like doxorubicin (B1662922) and paclitaxel (B517696) opens promising avenues for combination therapy.[13]
Despite these encouraging findings, the research is still in its preliminary stages.[14] A significant barrier to clinical translation is the lack of human clinical trials to validate the efficacy and safety of α-humulene.[15][14] Future research should focus on rigorous pharmacokinetic and pharmacodynamic studies to understand its bioavailability and behavior in vivo. Further mechanistic investigations are also warranted to fully elucidate its interactions with various cancer signaling pathways. Addressing these gaps will be critical to effectively uncovering and harnessing the full therapeutic potential of α-humulene in oncology.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cannamd.com [cannamd.com]
- 6. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Reactive Oxygen Species in Cancer via Chinese Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Potentiating effect of beta-caryophyllene on anticancer activity of alpha-humulene, isocaryophyllene and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caringsunshine.com [caringsunshine.com]
- 15. caringsunshine.com [caringsunshine.com]
The Antimicrobial Potential of α-Humulene: A Technical Guide to its Efficacy and Mechanisms Against Specific Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Humulene, a naturally occurring monocyclic sesquiterpene, is a prominent constituent of the essential oils of numerous aromatic plants, including Humulus lupulus (hops) and Cordia verbenacea. Traditionally recognized for its anti-inflammatory properties, a growing body of scientific evidence has illuminated its significant antimicrobial effects against a spectrum of pathogenic microorganisms. This technical guide provides a comprehensive overview of the antimicrobial activities of α-humulene, detailing its efficacy against specific bacteria and fungi, the experimental protocols used to ascertain these effects, and the current understanding of its mechanisms of action. The information is presented to support further research and development of α-humulene as a potential antimicrobial agent.
Quantitative Antimicrobial Activity of α-Humulene
The antimicrobial efficacy of α-humulene has been quantified against various pathogens using standardized methods. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these assessments.
| Pathogen | Type | Antimicrobial Metric | Concentration | Reference |
| Staphylococcus aureus | Gram-positive bacterium | MIC | 1.3 x 10⁻⁵ mol/L | [1] |
| Enterococcus faecalis | Gram-positive bacterium | Growth reduction with 10% and 20% α-humulene formulations | - | |
| Bacteroides fragilis | Gram-negative bacterium | MIC (cell growth and biofilm formation) | 2 µg/mL (9.8 x 10⁻⁶ mol/L) | [1][2] |
| Biofilm Eradication Concentration | 8-32 µg/mL | [2] | ||
| Oral Bacteria (Gram-negative) | More susceptible than Gram-positive oral bacteria | - | ||
| Oral Bacteria (Gram-positive) | Less susceptible than Gram-negative oral bacteria | - | ||
| Peronophythora litchii | Oomycete | Weak inhibitory effects | 8.7 x 10⁻⁴ to 4.4 x 10⁻³ mol/L | [1][3][4] |
| Candida species | Fungus | General inhibitory activity noted | - |
Mechanisms of Antimicrobial Action
The antimicrobial activity of α-humulene is attributed to a multifactorial mechanism, primarily targeting the structural integrity and essential functions of microbial cells.
1. Disruption of Cell Membrane and Wall: Electron microscopy studies have revealed that α-humulene induces morphological and ultrastructural changes in bacteria.[1] It is proposed that the lipophilic nature of α-humulene allows it to intercalate into the lipid bilayer of the cell membrane, disrupting its fluidity and integrity. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. This effect is particularly noted against oral bacteria.[1]
2. Downregulation of Efflux Pump Genes: In the case of Bacteroides fragilis, α-humulene has been shown to significantly reduce the expression of the resistance-nodulation-cell division (RND)-type multidrug efflux pump genes, specifically bmeB1 and bmeB3.[2] These efflux pumps are crucial for bacterial survival as they actively transport antimicrobial agents out of the cell. By inhibiting their expression, α-humulene effectively renders the bacterium more susceptible to antimicrobial agents and hinders its ability to form biofilms.
3. Induction of Oxidative Stress: While primarily studied in the context of its anticancer effects, α-humulene has been observed to increase the production of reactive oxygen species (ROS) and lead to the depletion of glutathione, a key intracellular antioxidant.[1] This induction of oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to its antimicrobial effect.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of α-humulene's antimicrobial properties.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Bacterial/fungal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
α-Humulene stock solution (dissolved in a suitable solvent like DMSO, then diluted)
-
Positive control (broth with inoculum, no α-humulene)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the α-humulene stock solution in the broth medium directly in the wells of the 96-well plate.
-
Adjust the turbidity of the microbial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized microbial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the microbial inoculum to each well containing the diluted α-humulene, as well as to the positive control wells.
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of α-humulene that shows no turbidity (no visible growth). This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
Biofilm Inhibition and Eradication Assays
This assay is used to quantify the total biomass of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
α-Humulene
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Dispense the bacterial suspension (adjusted to a specific cell density) into the wells of the microtiter plate with and without various concentrations of α-humulene.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
Gently remove the planktonic (free-floating) cells by washing the wells with PBS.
-
Fix the remaining biofilm by air-drying or with methanol.
-
Stain the biofilm by adding the crystal violet solution to each well and incubating for 10-15 minutes at room temperature.
-
Wash away the excess stain with water and allow the plate to dry completely.
-
Solubilize the bound crystal violet by adding acetic acid or ethanol to each well.
-
Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm. The absorbance is proportional to the biofilm biomass.
This colorimetric assay measures the metabolic activity of viable cells within a biofilm.
Materials:
-
96-well microtiter plates with established biofilms
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione or phenazine (B1670421) methosulfate (PMS) solution (electron-coupling agent)
-
PBS
-
Microplate reader
Procedure:
-
Prepare biofilms in a 96-well plate as described previously.
-
After biofilm formation, wash the wells with PBS to remove non-adherent cells.
-
Prepare the XTT-menadione/PMS working solution immediately before use.
-
Add the XTT working solution to each well containing the biofilm and to control wells.
-
Incubate the plate in the dark at 37°C for a specified period (e.g., 2-5 hours). During this time, metabolically active cells will reduce the XTT salt to a water-soluble formazan (B1609692) product.
-
Measure the absorbance of the colored formazan product at a wavelength of 450-490 nm. The color intensity is proportional to the number of viable cells in the biofilm.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the expression levels of specific genes, such as the efflux pump genes bmeB1 and bmeB3 in Bacteroides fragilis.
Procedure Overview:
-
RNA Extraction:
-
Culture the bacteria in the presence and absence of sub-inhibitory concentrations of α-humulene.
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells using an appropriate method (e.g., enzymatic lysis, mechanical disruption).
-
Isolate total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
Primer Design:
-
Design specific forward and reverse primers for the target genes (bmeB1, bmeB3) and a reference (housekeeping) gene (e.g., 16S rRNA) using primer design software. Primers should be 18-24 nucleotides long, with a GC content of 40-60%, and a melting temperature (Tm) of 55-65°C.
-
-
qPCR Reaction:
-
Set up the qPCR reaction mixture containing the cDNA template, specific primers, a fluorescent dye (e.g., SYBR Green), and DNA polymerase in a real-time PCR instrument.
-
-
Data Analysis:
-
The instrument monitors the fluorescence intensity during PCR amplification.
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene.
-
Calculate the relative fold change in gene expression in the α-humulene-treated samples compared to the untreated control using the ΔΔCt method.
-
Conclusion and Future Directions
α-Humulene demonstrates significant antimicrobial properties against a range of pathogenic bacteria and fungi. Its mechanisms of action, primarily involving the disruption of cell membrane integrity and the inhibition of critical survival mechanisms like efflux pumps, make it a promising candidate for further investigation as a standalone or synergistic antimicrobial agent. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further studies to elucidate its full therapeutic potential.
Future research should focus on:
-
Expanding the quantitative antimicrobial data to a wider range of clinically relevant pathogens.
-
Investigating the synergistic effects of α-humulene with conventional antibiotics to combat drug-resistant strains.
-
Conducting in-depth studies to fully unravel the molecular details of its interaction with microbial cells.
-
Formulation studies to enhance its bioavailability and efficacy for potential therapeutic applications.
This in-depth technical guide serves as a foundational resource for the scientific community to build upon the existing knowledge of α-humulene's antimicrobial effects and accelerate its potential translation into novel therapeutic strategies.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and antibiofilm effects of α-humulene against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Natural Volatile Organic Compounds against Litchi Downy Blight Pathogen Peronophythora litchii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of Natural Volatile Organic Compounds against Litchi Downy Blight Pathogen Peronophythora litchii - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of α-Humulene in Plant Essential Oils: A Technical Guide for Researchers
Abstract
α-Humulene, a monocyclic sesquiterpene, is a prominent constituent of the essential oils of numerous medicinal and aromatic plants, including Humulus lupulus (hops), Cordia verbenacea, and Cannabis sativa.[1][2][3] Historically recognized for contributing to the characteristic aroma of beer, recent scientific inquiry has unveiled a broad spectrum of pharmacological activities inherent to this molecule.[2] This technical guide provides an in-depth exploration of the biosynthesis, chemical properties, and diverse biological roles of α-humulene. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its anti-inflammatory, anti-cancer, and analgesic properties, supported by quantitative data and detailed experimental methodologies. Furthermore, this document elucidates the key signaling pathways modulated by α-humulene, providing a foundation for future therapeutic development.
Introduction
α-Humulene, also known as α-caryophyllene, is a naturally occurring isomer of β-caryophyllene, with which it often coexists in plant essential oils.[1] Its distinctive earthy, woody, and spicy aroma has made it a significant component in the food and beverage industries.[4] Beyond its organoleptic properties, α-humulene has garnered substantial interest for its potential therapeutic applications.[5][6] A growing body of preclinical evidence highlights its efficacy as an anti-inflammatory, anti-cancer, and analgesic agent, suggesting its potential as a lead compound for the development of novel pharmaceuticals.[5][7][8] This guide aims to consolidate the current scientific knowledge on α-humulene, presenting it in a structured and actionable format for the scientific community.
Physicochemical Properties of α-Humulene
α-Humulene is a volatile, pale yellowish-green liquid with the chemical formula C₁₅H₂₄ and a molar mass of 204.357 g/mol .[1][9] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [1][10] |
| Molar Mass | 204.357 g/mol | [1][9] |
| Appearance | Pale yellowish-green clear liquid | [1] |
| Density | 0.886 - 0.907 g/cm³ @ 25°C | [4][11][12] |
| Boiling Point | 106-107 °C at 5 mmHg; 166°C | [1][12] |
| Solubility | Hard to dissolve in water | [10] |
| Log P | 6.6 | [12] |
Biosynthesis of α-Humulene in Plants
α-Humulene is synthesized in plants via the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytoplasm.[13] This pathway provides the precursor for sesquiterpene synthesis, farnesyl pyrophosphate (FPP). The final step in the biosynthesis of α-humulene is the cyclization of FPP, catalyzed by a specific terpene synthase known as α-humulene synthase.[13][14][15]
References
- 1. dovepress.com [dovepress.com]
- 2. Humulene - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. researchgate.net [researchgate.net]
- 10. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. academics.su.edu.krd [academics.su.edu.krd]
- 15. researchgate.net [researchgate.net]
alpha-Humulene and its interaction with cannabinoid receptors.
An In-depth Technical Guide to the Interaction of α-Humulene with Cannabinoid Receptors
Introduction
α-Humulene, a naturally occurring bicyclic sesquiterpene, is a significant component of the essential oils of various plants, including Humulus lupulus (hops) and Cannabis sativa. It has garnered considerable scientific interest for its potential therapeutic properties, which include anti-inflammatory, anti-proliferative, and analgesic effects.[1][2] A key area of investigation is its interaction with the endocannabinoid system (ECS), particularly the cannabinoid receptors type 1 (CB1) and type 2 (CB2). The "entourage effect" hypothesis posits that non-cannabinoid compounds like terpenes can modulate the activity of cannabinoids, enhancing their therapeutic efficacy.[3][4] This technical guide provides a comprehensive overview of the current understanding of α-humulene's interaction with cannabinoid receptors, detailing its binding affinity, functional activity, and downstream signaling pathways. It includes detailed experimental protocols and presents quantitative data for researchers, scientists, and drug development professionals.
Biochemical Interaction with Cannabinoid Receptors
The interaction of α-humulene with cannabinoid receptors is complex, with studies suggesting it may act as a weak partial agonist or an allosteric modulator, particularly at the CB1 receptor.[1][3] Evidence regarding its direct binding and functional effects varies across different experimental models, highlighting the need for further research to fully elucidate its mechanism of action.
Binding Affinity
Competitive radioligand binding assays are used to determine the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. Data on α-humulene's binding affinity is limited and at times conflicting.
One study identified a weak binding affinity for α-humulene at the human CB2 receptor, with a Kᵢ value of 19.6 µM, but did not observe significant affinity for the CB1 receptor.[5] In contrast, other research has demonstrated that α-humulene can compete with a high-affinity radioligand ([³H]CP55,940) at the CB1 receptor, although a clear IC₅₀ value could not be determined from the competition curve, which displayed semi-biphasic properties.[3] This complex binding behavior may suggest an allosteric interaction rather than simple competitive binding at the orthosteric site.[3]
Table 1: Binding Affinity of α-Humulene at Cannabinoid Receptors
| Receptor | Ligand | Assay Type | Kᵢ (µM) | Source |
|---|---|---|---|---|
| Human CB2 | α-Humulene | Radioligand Displacement | 19.6 | [5] |
| Human CB1 | α-Humulene | Radioligand Displacement | Did not provide a fit-able competition curve | [3] |
| Human CB1 | WIN55,212-2 (Control) | Radioligand Displacement | 0.0904 (IC₅₀) |[3] |
Functional Activity
Functional assays measure the biological response initiated by a ligand binding to its receptor. For G-protein coupled receptors (GPCRs) like CB1 and CB2, common assays include measuring the inhibition of adenylyl cyclase (and subsequent reduction in cyclic AMP) and the activation of downstream kinases like ERK.
Studies have shown that α-humulene can induce CB1-dependent signaling. In vitro, it has been observed to activate the downstream ERK signaling pathway in CB1-expressing CHO cells, an effect that is sensitive to the CB1 antagonist rimonabant.[3][6] Furthermore, α-humulene demonstrated a partial inhibition of forskolin-stimulated cAMP accumulation at high micromolar concentrations.[3]
Notably, α-humulene has been shown to modulate the activity of synthetic cannabinoid agonists. For instance, it enhances the agonist activity of WIN55,212-2, as evidenced by a shift in the EC₅₀ value in β-arrestin2 recruitment assays.[3][7] This modulatory role provides conceptual support for the entourage effect hypothesis.
Table 2: Functional Activity and Modulation by α-Humulene at the CB1 Receptor
| Assay | Parameter | Condition | Value (nM) | Source |
|---|---|---|---|---|
| β-Arrestin2 Recruitment | EC₅₀ | WIN55,212-2 alone | 254 | [3] |
| β-Arrestin2 Recruitment | EC₅₀ | WIN55,212-2 + 500 µM α-Humulene | 471 | [3] |
| cAMP Inhibition | Efficacy | α-Humulene (at high µM concentrations) | Partial Inhibition | [3] |
| ERK Activation | Efficacy | α-Humulene | Activation (rimonabant-sensitive) |[3] |
Signaling Pathways
CB1 and CB2 receptors are primarily coupled to inhibitory G-proteins (Gᵢ/ₒ). Agonist binding triggers a conformational change, leading to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels.[8] Additionally, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).[3][9] The cannabimimetic effects of α-humulene appear to be mediated, at least in part, through these pathways.[1]
Caption: Canonical Gᵢ/ₒ-protein coupled signaling cascade for cannabinoid receptors.
Caption: Simplified MAPK/ERK signaling pathway activated by α-humulene via the CB1 receptor.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the interaction of compounds like α-humulene with cannabinoid receptors.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the receptor.[8][10]
1. Materials:
-
Cell Membranes: Membranes prepared from HEK-293 or CHO cells stably transfected with human CB1 or CB2 receptors.[8]
-
Radioligand: [³H]CP-55,940 is commonly used.[3]
-
Test Compound: α-Humulene, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand like WIN-55,212-2.[10]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[10]
-
Filtration System: Glass fiber filter mats (e.g., GF/C) and a cell harvester.[10]
-
Scintillation Counter and fluid.
2. Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]CP-55,940 (e.g., 0.5-1.0 nM), and the cell membrane preparation (e.g., 10-20 µg protein/well).[8][10]
-
Competitive Binding: Add serial dilutions of the test compound (α-humulene) to the appropriate wells.
-
Controls: Prepare wells for 'Total Binding' (no competitor) and 'Non-specific Binding' (with excess unlabeled ligand).[10]
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[8][10]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter mat. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[10]
-
Quantification: Place filter discs in scintillation vials with scintillation fluid and measure radioactivity in counts per minute (CPM) using a scintillation counter.[10]
3. Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]
Caption: Experimental workflow for a competitive radioligand binding assay.
cAMP Accumulation Functional Assay
This assay measures the ability of a CB1/CB2 agonist to inhibit adenylyl cyclase activity, which is typically stimulated by forskolin (B1673556). A decrease in cAMP levels indicates receptor activation via Gᵢ/ₒ proteins.[11][12]
1. Materials:
-
Cell Line: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.[11]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) with supplements.[12]
-
Adenylyl Cyclase Activator: Forskolin (FSK).[12]
-
PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[11]
-
Test Compound: α-Humulene.
-
cAMP Detection Kit: A commercial kit based on HTRF, LANCE, or ELISA.[12]
2. Procedure:
-
Cell Plating: Seed cells in a multi-well plate (e.g., 384-well) and incubate for 24 hours.[12]
-
Compound Addition: Wash cells and replace the medium with assay buffer containing a PDE inhibitor (IBMX). Add serial dilutions of the test compound (α-humulene) and incubate for 15-30 minutes.[11][12]
-
Stimulation: Add a fixed concentration of forskolin (e.g., 3-10 µM) to all wells (except basal control) to stimulate cAMP production. Incubate for another 30 minutes.[3][13]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[11]
3. Data Analysis:
-
Convert raw output (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[11]
Caption: Experimental workflow for a cAMP accumulation functional assay.
Discussion and Future Directions
The available evidence indicates that α-humulene exhibits cannabimimetic properties, interacting with the endocannabinoid system, particularly the CB1 receptor.[1] However, its precise mechanism of action remains an area of active research. The semi-biphasic binding curve and its ability to modulate the potency of other cannabinoid agonists suggest a potential role as an allosteric modulator rather than a classical orthosteric agonist.[3] Some studies have failed to show direct activation of CB1 or CB2 by α-humulene, suggesting that any "entourage" effect may occur through other targets or mechanisms.[14][15][16]
Future research should focus on:
-
Elucidating the Allosteric Interaction: Detailed kinetic binding studies and functional assays in the presence of various orthosteric agonists are needed to confirm and characterize the allosteric binding site and its effects on CB1 receptor function.[17][18]
-
Investigating Biased Signaling: It is crucial to determine if α-humulene preferentially activates certain downstream pathways (e.g., G-protein vs. β-arrestin), a phenomenon known as biased signaling.[9] This could explain its distinct pharmacological profile and therapeutic potential.
-
In Vivo Correlation: Further in vivo studies are required to correlate the in vitro findings with physiological and behavioral outcomes, helping to validate its therapeutic potential for conditions like pain and inflammation.[1]
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabis sativa terpenes are cannabimimetic and selectively enhance cannabinoid activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. canalytics.ai [canalytics.ai]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. α-humulene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Modulation of type 1 cannabinoid receptor activity by cannabinoid by-products from Cannabis sativa and non-cannabis phytomolecules [frontiersin.org]
- 15. Modulation of type 1 cannabinoid receptor activity by cannabinoid by-products from Cannabis sativa and non-cannabis phytomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. realmofcaring.org [realmofcaring.org]
- 17. Allosteric modulation of the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In Vivo Therapeutic Potential of α-Humulene: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo therapeutic potential of α-Humulene, a naturally occurring sesquiterpene. The document focuses on its demonstrated anti-inflammatory and anti-cancer properties, presenting quantitative data from key studies, detailed experimental protocols for reproducing pivotal in vivo experiments, and visualizations of the core signaling pathways involved.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies on α-Humulene, providing a clear comparison of dosages, administration routes, and observed therapeutic effects.
Table 1: In Vivo Anti-Inflammatory Effects of α-Humulene
| Animal Model | α-Humulene Dose & Route | Key Findings | Reference |
| Carrageenan-Induced Paw Edema (Mice/Rats) | 50 mg/kg (oral) | Dose-dependent reduction in paw edema; Inhibition of TNF-α and IL-1β release; Reduced PGE2 production.[1][2][3][4] | |
| Ovalbumin-Induced Allergic Airway Inflammation (Mice) | 50 mg/kg (oral) or 1 mg/mL (aerosol) | Significant reduction in eosinophil recruitment to bronchoalveolar lavage fluid (BALF); Decreased IL-5, CCL11, and LTB4 levels in BALF; Reduced mucus hypersecretion.[5][6] | |
| Lipopolysaccharide-Induced Paw Edema (Rats) | Not specified | Reduction in pro-inflammatory cytokines; Suppression of neutrophil recruitment.[3][4] | |
| Bradykinin, Platelet-Activating Factor, and Histamine-Induced Edema (Mice) | Not specified | Inhibition of edema formation.[1][3][4] |
Table 2: In Vivo Anti-Cancer Effects of α-Humulene
| Animal Model | α-Humulene Dose & Route | Cancer Type | Key Findings | Reference |
| HepG2-Bearing Nude Mice | 10 mg/kg | Hepatocellular Carcinoma | Inhibition of tumor cell proliferation; Induction of apoptosis via the intrinsic pathway.[1][3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in the quantitative data summary.
Carrageenan-Induced Paw Edema in Mice
This model is widely used to assess the anti-inflammatory activity of compounds.
Materials:
-
Male Swiss mice (20-25 g)
-
α-Humulene
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide mice into control and treatment groups (n=6-8 per group).
-
Compound Administration: Administer α-Humulene (e.g., 50 mg/kg) or vehicle orally to the respective groups one hour before carrageenan injection.
-
Induction of Edema: Inject 0.05 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Tissue Analysis (Optional): At the end of the experiment, euthanize the animals and excise the paw tissue for further analysis, such as measurement of cytokine levels (TNF-α, IL-1β) by ELISA or Western blot for inflammatory markers.
Ovalbumin-Induced Allergic Airway Inflammation in BALB/c Mice
This model mimics the features of allergic asthma and is used to evaluate potential therapeutic agents.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
α-Humulene
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile saline
-
Aerosol delivery system (nebulizer)
-
Equipment for bronchoalveolar lavage (BAL)
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 0.2 mL saline.
-
Treatment: From day 18 to 22, administer α-Humulene (50 mg/kg, oral) or vehicle daily. For aerosol administration, expose mice to an aerosol of α-Humulene (1 mg/mL) for a specified duration.
-
Challenge: On days 19, 20, and 21, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes.
-
Bronchoalveolar Lavage (BAL): 24 hours after the last challenge, euthanize the mice and perform BAL by cannulating the trachea and lavaging the lungs with sterile saline.
-
Cell Counting and Differentiation: Centrifuge the BAL fluid (BALF) and resuspend the cell pellet. Perform a total leukocyte count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., May-Grünwald-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Cytokine Analysis: Analyze the supernatant of the BALF for levels of IL-5, CCL11, and LTB4 using ELISA kits.
-
Histopathology (Optional): Perfuse and fix the lungs in 10% buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
Hepatocellular Carcinoma (HCC) Xenograft Model in Nude Mice
This model is used to evaluate the in vivo anti-tumor efficacy of compounds.
Materials:
-
Athymic nude mice (BALB/c nu/nu), 4-6 weeks old
-
HepG2 human hepatocellular carcinoma cells
-
α-Humulene
-
Vehicle for administration
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach the logarithmic growth phase.
-
Tumor Cell Implantation: Harvest the HepG2 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 1 x 10^7 cells in a volume of 0.2 mL into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer α-Humulene (e.g., 10 mg/kg) or vehicle to the respective groups via the desired route (e.g., intraperitoneal or oral) according to a predetermined schedule (e.g., daily or every other day).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a certain size), euthanize the mice.
-
Tumor Analysis: Excise the tumors, weigh them, and process them for further analysis. This can include histopathology, immunohistochemistry for proliferation markers (e.g., Ki-67), and Western blot analysis for signaling proteins (e.g., Akt pathway).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by α-Humulene and the workflows of the described in vivo experiments.
Signaling Pathways
Caption: α-Humulene's Anti-Inflammatory Mechanism via NF-κB Pathway Inhibition.
Caption: α-Humulene's Anti-Cancer Mechanism via Akt Signaling Pathway Inhibition.
Experimental Workflows
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Caption: Workflow for Ovalbumin-Induced Allergic Airway Inflammation Model.
Caption: Workflow for Hepatocellular Carcinoma Xenograft Model.
References
- 1. benchchem.com [benchchem.com]
- 2. Ovalbumin induced allergic rhinitis in BALBc mice - Fraunhofer IZI [izi.fraunhofer.de]
- 3. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. benchchem.com [benchchem.com]
alpha-Humulene bioavailability and pharmacokinetics in animal models.
An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of α-Humulene in Animal Models
Introduction
α-Humulene is a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, including Humulus lupulus (hops) and Cordia verbenacea. It has garnered significant interest from the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antinociceptive effects.[1][2][3][4] Understanding the bioavailability and pharmacokinetic profile of α-humulene is critical for translating these preclinical findings into viable therapeutic strategies. Because terpenes are often lipophilic, they can have poor water solubility, leading to rapid metabolism and elimination, which results in low oral bioavailability.[1][2] This guide provides a comprehensive overview of the current knowledge on the bioavailability and pharmacokinetics of α-humulene derived from studies in animal models, with a focus on quantitative data and detailed experimental methodologies.
Pharmacokinetic Profile of α-Humulene
Pharmacokinetic studies, primarily conducted in mice, reveal that α-humulene is rapidly absorbed after oral administration, but its bioavailability is limited. The compound is quickly distributed to various tissues and also undergoes rapid elimination.
A key study investigated the plasma concentration of α-humulene in mice after oral (p.o.) and intravenous (i.v.) administration. Following oral administration of 150 mg/kg of pure α-humulene, the peak plasma concentration (Tmax) was achieved within 15 minutes.[5][6] When administered as part of C. verbenacea essential oil (1 g/kg), the Tmax was slightly delayed to 30 minutes.[5][6] Despite this rapid absorption, the absolute oral bioavailability of α-humulene was determined to be approximately 18%.[5][6][7] The plasma concentration of α-humulene gradually decreased after reaching its peak, becoming almost undetectable 12 hours after oral administration and 2 hours after intravenous administration.[5][6]
The half-life of α-humulene is notably short. The absorption half-life after oral administration was 16.8 minutes, while the initial distribution half-life after intravenous administration was extremely brief at 1.8 minutes.[5][6] The elimination half-lives were longer, calculated at 118.2 minutes for the oral route and 55 minutes for the intravenous route, suggesting that while the compound is cleared from the central compartment quickly, its elimination from the body is more gradual.[5][6]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of α-humulene in mice from the available literature.
Table 1: Pharmacokinetic Parameters of α-Humulene in Mice
| Parameter | Oral Administration (150 mg/kg) | Intravenous Administration (50 mg/kg) |
| Tmax (Time to Peak Concentration) | 15 min | N/A |
| t½ α (Absorption/Distribution Half-life) | 16.8 min | 1.8 min |
| t½ β (Elimination Half-life) | 118.2 min | 55 min |
| Absolute Bioavailability (F) | 18.4% | N/A |
Data sourced from Chaves et al., 2008.[5][6]
Tissue Distribution
Following oral administration (150 mg/kg), α-humulene distributes to a wide range of tissues. Thirty minutes post-administration, the highest concentrations were found in the liver, followed by the kidneys, heart, lungs, spleen, and brain.[5][6] However, by 4 hours post-administration, the concentration of α-humulene had significantly decreased in all analyzed tissues, with a particularly marked reduction in the liver, suggesting rapid metabolism and clearance.[5][6] This rapid hepatic processing is consistent with the extensive first-pass metabolism that contributes to its low oral bioavailability.[7]
Signaling Pathway Interactions
Recent research has begun to elucidate the molecular mechanisms underlying α-humulene's therapeutic effects. In hepatocellular carcinoma (HCC) models, α-humulene has been shown to inhibit the Akt signaling pathway.[8] The Akt pathway is a critical regulator of cell survival and proliferation, and its abnormal activation is a common feature of many cancers. By inhibiting Akt activation, α-humulene prevents the subsequent phosphorylation of downstream targets like GSK-3β and Bad, which ultimately promotes apoptosis in cancer cells.[8]
Experimental Protocols
The following sections detail the common methodologies employed in the pharmacokinetic evaluation of α-humulene in animal models.
Animal Models
Studies have primarily utilized mice and rats. For instance, pharmacokinetic analyses have been performed in mice, while pharmacodynamic studies assessing its anti-diabetic effects have used Wistar rats.[5][9] Animals are typically housed under controlled conditions with regulated light-dark cycles and access to food and water, although fasting may be required before oral administration to ensure consistent gastric emptying.[10]
Administration of α-Humulene
-
Oral Administration (Gavage): This is the most common method for assessing oral bioavailability. A specific volume of the test substance is administered directly into the stomach using a gavage needle.[11]
-
Procedure: The appropriate needle size (e.g., 18-20 gauge for mice) is selected.[12] The length of the tube is measured against the animal, from the tip of its nose to the last rib, to prevent perforation of the esophagus or stomach.[12][13] The animal is restrained, its head is extended back to straighten the esophagus, and the needle is gently passed along the upper palate into the esophagus.[11][14] The substance is then administered slowly.
-
Dosage: Doses in studies have ranged from 5 mg/kg in rats to 150 mg/kg in mice.[5][9] The maximum recommended gavage volume is typically 10 mL/kg.[11][13]
-
-
Intravenous Administration: Used to determine the pharmacokinetic parameters independent of absorption and to calculate absolute bioavailability. The compound is administered directly into a blood vessel, typically the tail vein in mice.
Blood Sample Collection
To construct a plasma concentration-time profile, serial blood samples are collected at specific time points after administration.
-
Methods in Mice: Common techniques include collection from the lateral saphenous vein, submandibular (facial) vein, or tail vein.[15][16][17] These methods allow for the collection of multiple small blood samples from a single conscious animal, which reduces inter-animal variability.[18] For a final time point or when a larger volume is needed, terminal procedures like cardiac puncture are performed under anesthesia.[17][18]
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).[19] Plasma is separated by centrifugation and stored frozen until analysis.
Analytical Quantification
The concentration of α-humulene in plasma and tissue homogenates is quantified using highly sensitive analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This has been the primary method reported for α-humulene quantification.[5][6] It is well-suited for volatile compounds like sesquiterpenes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While not specifically detailed for α-humulene in the cited studies, LC-MS/MS is a powerful and widely used technique for the quantification of small molecules, including various terpenes, in biological matrices.[20][21][22][23] It offers high sensitivity and specificity.
-
Sample Preparation: Typically involves protein precipitation with an organic solvent (e.g., acetonitrile) or liquid-liquid extraction to isolate the analyte from plasma proteins before injection into the LC-MS/MS system.
-
Conclusion
The available data from animal models indicate that α-humulene is characterized by rapid oral absorption and wide tissue distribution. However, its therapeutic potential via the oral route may be limited by a low bioavailability of approximately 18%, likely due to extensive first-pass metabolism in the liver. Its short half-life suggests that frequent dosing may be necessary to maintain therapeutic concentrations. For researchers and drug development professionals, these findings are crucial. Future work should focus on strategies to enhance the oral bioavailability of α-humulene, such as the development of novel formulations (e.g., lipid-based delivery systems or nanoformulations) that can protect it from rapid metabolism and improve its absorption, thereby unlocking its full therapeutic potential.[1][2]
References
- 1. d-nb.info [d-nb.info]
- 2. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinical Translation of α-humulene - A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and tissue distribution of the sesquiterpene alpha-humulene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Response to Oxidative Stress α-Humulene Compounds Hibiscus Manihot L Leaf on The Activity of 8-Hydroxy-2-Deoksiquanosin Levels Pancreatic β-Cells in Diabetic Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. mdpi.com [mdpi.com]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 16. researchgate.net [researchgate.net]
- 17. neoteryx.com [neoteryx.com]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Common Methods of Blood Collection in the Mouse-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
- 20. LC-MS characterization of terpene lactones in plasma of experimental animals treated with Ginkgo biloba extracts Correlation with pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. scienceopen.com [scienceopen.com]
Stability and Degradation of α-Humulene: A Technical Guide for Researchers
Introduction
α-Humulene, a naturally occurring monocyclic sesquiterpene, is a significant contributor to the aromatic profile of numerous plants, including hops (Humulus lupulus) and cannabis (Cannabis sativa).[1][2] Its therapeutic potential, including anti-inflammatory and anti-cancer properties, has garnered considerable interest within the scientific and pharmaceutical communities.[3][4] However, the inherent chemical structure of α-humulene, characterized by three double bonds, renders it susceptible to degradation under various environmental and laboratory conditions. A thorough understanding of its stability and degradation pathways is paramount for the accurate quantification, formulation, and development of α-humulene-based therapeutics and products.
This technical guide provides a comprehensive overview of the degradation and stability of α-humulene under common laboratory conditions. It details the influence of thermal stress, light exposure, pH, and oxidative conditions on the integrity of the molecule. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data where available, and visual representations of degradation pathways and experimental workflows.
Factors Influencing α-Humulene Degradation
The stability of α-humulene is primarily influenced by its exposure to heat, light, oxygen, and acidic or alkaline environments. As a sesquiterpene, it is generally more stable than its monoterpene counterparts; however, its unsaturated nature makes it prone to isomerization, oxidation, and polymerization.[5] Proper storage conditions, such as refrigeration in tightly sealed containers, are recommended to extend its shelf life.[6]
Thermal Degradation
Exposure to elevated temperatures can induce the degradation of α-humulene, leading to isomerization and the formation of various degradation products. While specific kinetic studies on the thermal degradation of isolated α-humulene are limited, research on other terpenes, such as α-pinene, provides insights into potential degradation pathways.[7][8][9] The thermal degradation of α-pinene has been shown to produce a variety of isomers and smaller aliphatic and aromatic hydrocarbons.[7][9] A similar pattern of isomerization and fragmentation can be anticipated for α-humulene. Studies on the essential oil of Teucrium polium L. have shown that storing the oil at room temperature leads to a decrease in the concentration of various terpenes, highlighting the importance of low-temperature storage.[10]
Table 1: Influence of Thermal Stress on α-Humulene and Related Terpenes
| Compound | Temperature (°C) | Observations | Reference |
| α-Pinene | 300 - 800 | Isomerization starts at 500°C. At 800°C, an increase in alkenes and aromatics is observed. | [8][9] |
| β-Caryophyllene | > 170 (in subcritical water) | Decomposition observed. | [11] |
| Terpenes in Teucrium polium L. essential oil | Room Temperature (vs. 4°C and -20°C) | Significant decrease in compounds with lower boiling points. | [10] |
| α-Humulene | General | Sesquiterpenes are generally more thermally stable than monoterpenes. Low-temperature storage is recommended. | [5] |
Photochemical Degradation
Exposure to light, particularly ultraviolet (UV) radiation, can promote the degradation of α-humulene. While specific studies on the photodegradation of isolated α-humulene under controlled laboratory conditions are not extensively available, studies on other terpenes and essential oils confirm their light sensitivity.[12] The photolysis of a related compound, humulene (B1216466) nitrosite, has been shown to generate a variety of reaction products, indicating the susceptibility of the humulene ring structure to photochemical reactions.[13]
Table 2: Influence of Light Exposure on α-Humulene and Related Compounds
| Compound | Light Source | Observations | Reference |
| Marjoram Essential Oil | Not specified | Photodegradation profile studied, indicating light sensitivity. | [12] |
| Humulene Nitrosite | Red Light | Generates N₂, NO, NO₂, dinitrohumulene, and other isomers. | [13] |
| Hops α-acids | Not specified | Incorrect storage, including light exposure, leads to rapid degradation. | [14] |
Influence of pH
The pH of the medium can significantly impact the stability of α-humulene, likely through acid- or base-catalyzed isomerization and other reactions. While direct studies on α-humulene are scarce, the degradation of other compounds, such as phenols and certain pharmaceuticals, is known to be highly pH-dependent.[15][16][17] For instance, the degradation of some compounds is more rapid under highly acidic or alkaline conditions.[17]
Table 3: Influence of pH on the Stability of α-Humulene and Related Compounds
| Compound | pH Condition | Observations | Reference |
| Phenol (B47542) and Chlorophenols | 5.8 - 11 | The extent of degradation by potassium ferrate is highly pH-dependent. | [15] |
| Phenanthrene (B1679779) and Pyrene (B120774) | 6.5 vs. 7.5 | A one-unit drop in pH increased the degradation rate four-fold. | [16] |
| THC-HG (a prodrug) | 2.4 - 8.0 | Degradation was most rapid at highly acidic (pH 2.4) and alkaline (pH 8.0) conditions. | [17] |
Oxidative Degradation
The double bonds in the α-humulene structure are susceptible to oxidation. The gas-phase ozonolysis of α-humulene has been studied, revealing a complex series of reactions that lead to the formation of secondary organic aerosols.[18] In laboratory settings, forced degradation studies often employ oxidizing agents like hydrogen peroxide to simulate oxidative stress.[19][20][21][22] The oxidation of β-caryophyllene, an isomer of α-humulene, has been investigated, and similar oxidative pathways can be expected for α-humulene.[11]
Table 4: Influence of Oxidative Stress on α-Humulene and Related Compounds
| Compound | Oxidizing Agent | Observations | Reference |
| α-Humulene | Ozone (gas-phase) | Rapid reaction leading to the formation of various oxygenated products. | [18] |
| β-Caryophyllene | Hydrogen Peroxide | Used in forced degradation studies to induce oxidation. | [23] |
| Phenolic Compounds | Hydrogen Peroxide | Effective degradation in the presence of an enzyme catalyst. | [20] |
| Hops α- and β-acids | Atmospheric Oxygen | Degradation occurs during storage, especially in the presence of air. | [14] |
Experimental Protocols
The following protocols are generalized methodologies for conducting forced degradation studies on α-humulene, based on ICH guidelines and studies on related compounds.[24][25][26][27][28] These protocols should be optimized for specific laboratory conditions and analytical instrumentation.
Protocol 1: Thermal Degradation Study
-
Sample Preparation: Prepare a solution of α-humulene in a suitable solvent (e.g., methanol (B129727), ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Transfer aliquots of the solution into sealed vials.
-
Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven for specific time intervals (e.g., 24, 48, 72 hours).
-
Include a control sample stored at a low temperature (e.g., 4°C) in the dark.
-
-
Analysis:
Protocol 2: Photodegradation Study
-
Sample Preparation: Prepare a solution of α-humulene as described in Protocol 1.
-
Stress Conditions:
-
Transfer aliquots of the solution into quartz cuvettes or vials.
-
Expose the samples to a controlled light source (e.g., UV lamp at 254 nm and/or 366 nm, or a photostability chamber) for defined periods.
-
Wrap a control sample in aluminum foil to protect it from light and keep it alongside the exposed samples.
-
-
Analysis:
Protocol 3: pH-Dependent Degradation Study
-
Sample Preparation:
-
Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Add a known amount of α-humulene to each buffer solution to achieve the desired final concentration. A co-solvent may be necessary to ensure solubility.
-
-
Stress Conditions:
-
Incubate the solutions at a constant temperature (e.g., room temperature or a slightly elevated temperature to accelerate degradation).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Immediately neutralize the samples if necessary to quench the reaction.
-
Analyze the samples using a validated HPLC or GC-MS method.
-
Protocol 4: Oxidative Degradation Study
-
Sample Preparation: Prepare a solution of α-humulene in a suitable solvent.
-
Stress Conditions:
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v), to the α-humulene solution.
-
Incubate the mixture at room temperature or a slightly elevated temperature.
-
Take samples at different time intervals.
-
-
Analysis:
-
Analyze the samples using a validated HPLC or GC-MS method to determine the extent of degradation and identify oxidation products.[33]
-
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the analysis of α-humulene and its degradation products.[9][29][30]
-
HPLC: A validated stability-indicating HPLC method is crucial for separating the parent α-humulene peak from its degradation products.[23][34][35] Reverse-phase columns (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water are commonly employed.[29]
-
GC-MS: GC-MS is a powerful tool for both the quantification of α-humulene and the identification of its volatile degradation products based on their mass spectra.[9][30]
Visualizations
Degradation Pathways and Experimental Workflows
Caption: Conceptual degradation pathways of α-humulene under different stress conditions.
Caption: A typical experimental workflow for conducting a forced degradation study of α-humulene.
Conclusion
The stability of α-humulene is a critical factor that must be considered in its handling, analysis, and formulation. This technical guide has summarized the current understanding of its degradation under thermal, photochemical, pH-related, and oxidative stress. While specific quantitative data for α-humulene is still an area requiring further research, the provided protocols and information from related compounds offer a solid foundation for conducting robust stability studies. By employing systematic forced degradation studies and validated analytical methods, researchers can effectively characterize the stability of α-humulene, ensuring the quality, efficacy, and safety of products and formulations containing this promising therapeutic agent.
References
- 1. The Clinical Translation of α-humulene - A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. aromaweb.com [aromaweb.com]
- 6. alpha-humulene, 6753-98-6 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal degradation of α-pinene using a Py–GC/MS [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The action of light on solid humulene nitrosite, C15H24N2O3. Characterization of reaction products, e.p.r. studies and reaction mechanisms - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. scielo.br [scielo.br]
- 15. The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of pH on the degradation of phenanthrene and pyrene by Mycobacterium vanbaalenii PYR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 20. Degradation of phenolic compounds with hydrogen peroxide catalyzed by enzyme from Serratia marcescens AB 90027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biomedres.us [biomedres.us]
- 23. ijcrt.org [ijcrt.org]
- 24. resolvemass.ca [resolvemass.ca]
- 25. sapub.org [sapub.org]
- 26. longdom.org [longdom.org]
- 27. researchgate.net [researchgate.net]
- 28. sgs.com [sgs.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. digscholarship.unco.edu [digscholarship.unco.edu]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. chromatographyonline.com [chromatographyonline.com]
- 35. ijppr.humanjournals.com [ijppr.humanjournals.com]
Methodological & Application
Application Notes and Protocols for α-Humulene Extraction from Humulus lupulus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-humulene, a naturally occurring monocyclic sesquiterpene, is a significant component of the essential oil of hops (Humulus lupulus). It is recognized for its characteristic woody and spicy aroma, contributing to the flavor profile of beer.[1] Beyond its role in brewing, α-humulene has garnered attention for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer effects.[2][3] The efficient extraction of α-humulene from hops is therefore of considerable interest for various applications, ranging from the food and beverage industry to pharmaceutical research and development.
These application notes provide an overview and detailed protocols for the primary techniques used to extract α-humulene from Humulus lupulus, including steam distillation, supercritical fluid extraction (SFE) with carbon dioxide (CO₂), and solvent extraction.
Extraction Techniques Overview
The choice of extraction method depends on the desired purity, yield, and the intended application of the final product.
-
Steam Distillation: A traditional, solvent-free method ideal for producing essential oils for fragrance and flavor applications. It is effective in capturing volatile compounds like α-humulene.[3][4]
-
Supercritical Fluid Extraction (SFE-CO₂): A modern "green" technology that utilizes supercritical CO₂ as a solvent. This method is highly tunable and can selectively extract different compounds by varying temperature and pressure, yielding a high-quality extract free of organic solvent residues.[2][5]
-
Solvent Extraction: A versatile and widely accessible method that uses organic solvents to dissolve terpenes and other lipophilic compounds from the hop matrix. The choice of solvent influences the composition of the final extract.[6]
Quantitative Data Summary
The yield of essential oil and the concentration of α-humulene can vary significantly depending on the hop variety, growing conditions, and the extraction method employed. The following tables summarize quantitative data from various studies.
Table 1: α-Humulene Content in Essential Oil from Different Humulus lupulus Varieties
| Hop Variety | α-Humulene (% of Essential Oil) | Source |
| Fuggle | 25.74% | [7] |
| Southern Dawn | 24.89% | [8] |
| Various (Freeze-dried) | 24.0% - 25.6% | [9] |
| Magnum | 14.24% | [7] |
| Noble Hops (general) | 5% - 45% (higher content typical) | [1] |
Table 2: Comparison of α-Humulene Yields and Parameters for Different Extraction Methods
| Extraction Method | Key Parameters | α-Humulene Yield/Content | Source | | --- | --- | --- | | Steam Distillation | Distillation Time: 4 hours (100g sample) | α-humulene is a major sesquiterpene component.[8][10] |[11] | | | Sequential elution shows α-humulene peaks in middle fractions. | Highest concentration in fractions from the middle of distillation. |[10][12] | | Supercritical CO₂ Extraction | Pressure: 90-110 bar; Temperature: 40-50 °C | Extraction yields are generally higher at lower temperatures and higher pressures. |[13] | | | Pressure: 150 bar; Temperature: 40 °C (Step 1) | α-humulene detected in the first extraction step. |[14] | | | Pressure: 300 bar; Temperature: 40 °C (Step 2) | Higher pressure favors extraction of other compounds like α-acids. |[14] | | | Specific conditions can yield higher relative concentrations of α-humulene compared to other methods. | CO₂ extracts can have better relative values of α-humulene. |[2][15] | | Solvent Extraction | Solvent: Methanol-Dichloromethane (19.7% v/v); Time: 89 min | Allows for high recovery of various hop compounds. |[7] | | | Solvent: Ethanol | Consistently produces higher extraction yields for flavonoids than methanol (B129727). |[16] | | Microwave-Assisted Hydrodistillation (MAHD) | Microwave Power: 335 W; Time: 30 min | Yielded 9.47% α-humulene in the essential oil. |[17] |
Experimental Protocols
Protocol 1: Steam Distillation
This protocol is based on established methods for the laboratory-scale extraction of essential oils from hops.[4][11]
Materials:
-
100 g of coarsely ground hop pellets or dried hop cones
-
3 L of deionized water
-
5000 mL distillation flask
-
Heating mantle
-
Still head, condenser, and receiver (all-glass vertical steam distillation unit)
-
Clamps and stands
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Glass vial for storage
Procedure:
-
Place 100 g of ground hops into the 5000 mL distillation flask.
-
Add 3 L of deionized water to the flask.
-
Assemble the steam distillation apparatus, ensuring all joints are secure.
-
Begin heating the flask to initiate a rolling boil.
-
Continue distillation for approximately 4 hours.[11] The steam will pass through the hop material, carrying the volatile essential oils.
-
The vapor stream condenses in the water-cooled condenser and collects in the receiver.
-
After 4 hours, turn off the heat and allow the apparatus to cool.
-
Transfer the collected distillate, which contains the essential oil and water, to a separatory funnel.
-
Allow the layers to separate. The essential oil will form a layer on top of the water.
-
Carefully drain the aqueous layer and collect the essential oil.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Transfer the final essential oil to a labeled glass vial and store at 4°C in the dark.
Protocol 2: Supercritical Fluid Extraction (SFE-CO₂)
This protocol outlines a two-step SFE process to separate aromatic compounds from bitter acids, based on methodologies described in the literature.[5][14]
Materials:
-
Ground hop pellets
-
Supercritical Fluid Extractor (e.g., SFT-110 SFE)
-
CO₂ source (food grade)
-
Extraction vessel (e.g., 100 mL)
-
Collection vials
Procedure:
-
Load the extraction vessel with a known quantity of ground hop pellets.
-
Step 1: Aromatic Fraction Extraction (including α-humulene)
-
Set the extraction parameters to a lower pressure and moderate temperature to selectively extract the essential oils. A suggested starting point is 150 bar and 40°C.[14]
-
Pressurize the system with CO₂ and begin the extraction process.
-
Collect the extract in a vial. This fraction will be rich in aromatic compounds, including α-humulene and β-caryophyllene.[14]
-
Run the extraction for a predetermined time, for example, 2.5 hours.[14]
-
-
Step 2: Bitter Acids Fraction Extraction
-
Depressurize the system safely according to the manufacturer's instructions.
-
Store the collected extracts at 4°C in the dark. The extract from Step 1 will contain the highest concentration of α-humulene.
Protocol 3: Solvent Extraction (Methanol)
This protocol is adapted from a general method for terpene extraction using an organic solvent.[6]
Materials:
-
10 g of ground hop pellets
-
100 mL of methanol
-
Erlenmeyer flask
-
Magnetic stirrer or orbital shaker
-
Filter paper (e.g., Whatman No. 2)
-
0.22 µm syringe filter (optional, for finer clarification)
-
Rotary evaporator
-
Round-bottom flask
-
Glass vial for storage
Procedure:
-
Weigh 10 g of ground hop pellets and place them into an Erlenmeyer flask.
-
Add 100 mL of methanol to the flask.[6]
-
Seal the flask and place it on a magnetic stirrer or orbital shaker.
-
Stir the mixture continuously for 2 hours at room temperature.[6]
-
Filter the mixture through filter paper to separate the liquid extract from the solid hop residue.[6]
-
For a clearer extract, the filtrate can be passed through a 0.22 µm syringe filter.[6]
-
Transfer the filtered extract to a round-bottom flask.
-
Remove the methanol using a rotary evaporator under reduced pressure in a well-ventilated fume hood.
-
The resulting residue is the crude extract containing α-humulene.
-
Scrape the residue from the flask and transfer it to a pre-weighed glass vial.
-
Store the extract at 4°C in the dark.[6]
Visualizations
The following diagrams illustrate the workflows for the described extraction techniques.
Caption: Workflow for α-Humulene Extraction via Steam Distillation.
Caption: Workflow for Two-Step Supercritical CO₂ Extraction of Hops.
Caption: Workflow for α-Humulene Extraction using a Solvent.
Post-Extraction Analysis
Following extraction, the quantification of α-humulene and other terpenes is typically performed using gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS).[7][17] This allows for the detailed chemical profiling of the extract.
Conclusion
The extraction of α-humulene from Humulus lupulus can be effectively achieved through several methods, each with its own advantages. Steam distillation offers a traditional, solvent-free approach. Supercritical CO₂ extraction provides a highly selective and clean method for obtaining high-purity extracts. Solvent extraction remains a versatile and accessible technique. The selection of the most appropriate method will be guided by the specific research or development goals, including desired yield, purity, and the scale of operation.
References
- 1. Hop Science II: Hop Oil Composition | Suregork Loves Beer [beer.suregork.com]
- 2. mdpi.com [mdpi.com]
- 3. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. engineering.iastate.edu [engineering.iastate.edu]
- 5. supercriticalfluids.com [supercriticalfluids.com]
- 6. benchchem.com [benchchem.com]
- 7. lignicoat.eu [lignicoat.eu]
- 8. Comparison of Major Compounds in Essential Oils Steam Distilled from Fresh Plant Material of South African Hop Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. agraria.com.br [agraria.com.br]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Predicting the essential oil composition in supercritical carbon dioxide extracts from hop pellets using mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Steam Distillation of α-Humulene
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Humulene is a naturally occurring sesquiterpene found in the essential oils of numerous plant species, including Humulus lupulus (hops), Cordia verbenacea, and various Asteraceae species. It has garnered significant scientific interest due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and analgesic effects. Steam distillation is a widely employed and effective method for the extraction of essential oils from plant materials. This document provides detailed application notes and protocols for the isolation of α-humulene using steam distillation, with a focus on optimizing the yield and purity of the target compound.
Principle of Steam Distillation for α-Humulene Isolation
Steam distillation is a separation technique used for temperature-sensitive materials like essential oils.[1] In this process, steam is passed through the plant material, causing the volatile compounds, including α-humulene, to vaporize at a lower temperature than their normal boiling point. The mixture of steam and volatile oil is then condensed, and because essential oils are generally immiscible with water, the α-humulene-rich oil can be separated from the aqueous phase.[1][2] Sesquiterpenes like α-humulene are less volatile than monoterpenes and tend to be extracted later in the distillation process.[3] This characteristic can be exploited through fractional collection to enrich the concentration of α-humulene.
Quantitative Data Summary
The yield of essential oil and the concentration of α-humulene can vary significantly depending on the plant species, cultivation conditions, and extraction parameters. The following table summarizes reported yields from various plant sources.
| Plant Species | Plant Part | Extraction Method | Essential Oil Yield (% w/w) | α-Humulene Content in Oil (%) | Reference(s) |
| Cordia verbenacea | Leaves | Steam Distillation | Not specified | Main component | [4] |
| Humulus lupulus (Hops) | Cones | Steam Distillation | 1.47 | Varies (highest in middle fractions) | [3] |
| Hyptis suaveolens | Leaves | Steam Distillation | 0.08 | 8.3 | [5] |
| Cannabis sativa | Inflorescences | Steam Distillation | 0.13 - 1.01 | Varies with cultivar and distillation time | [6] |
Experimental Protocols
Protocol 1: General Laboratory-Scale Steam Distillation for α-Humulene Rich Essential Oil
This protocol outlines a standard procedure for obtaining an essential oil enriched with α-humulene.
Materials and Equipment:
-
Coarsely ground plant material (e.g., dried hop cones, Cordia verbenacea leaves)
-
Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and receiver/separatory funnel)[7]
-
Heating mantle or hot plate[7]
-
Clamps and stands
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Ensure the plant material is coarsely ground to increase the surface area for efficient steam penetration.[8]
-
Apparatus Setup:
-
Assemble the steam distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.
-
Place the ground plant material into the biomass flask, filling it no more than halfway to prevent blockage and ensure even steam distribution.[9]
-
Add distilled water to the boiling flask to about two-thirds full.[7]
-
-
Distillation:
-
Heat the boiling flask to generate steam. The optimal temperature for steam distillation is typically between 60°C and 100°C.[10]
-
Allow the steam to pass through the plant material in the biomass flask. The steam will carry the volatile essential oils.
-
The steam and oil vapor will travel to the condenser, where it will cool and liquefy.
-
Collect the condensate (hydrosol and essential oil) in the receiver. The essential oil, being less dense than water, will typically form a layer on top.[10]
-
-
Fractional Collection (Optional but Recommended for α-Humulene Enrichment):
-
Collect the distillate in separate fractions over time (e.g., every 30-60 minutes).
-
Since sesquiterpenes like α-humulene elute later, the middle to later fractions are expected to have a higher concentration of α-humulene.[3]
-
-
Separation and Drying:
-
Carefully separate the essential oil layer from the aqueous layer (hydrosol) using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Decant or filter the dried oil into a clean, labeled glass vial for storage.
-
-
Analysis:
-
Analyze the chemical composition of the essential oil fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of α-humulene.
-
Protocol 2: Optimized Steam Distillation for Maximizing α-Humulene from Humulus lupulus (Hops)
This protocol is adapted from studies on hop essential oil and focuses on parameters that influence the yield of sesquiterpenes.
Materials and Equipment:
-
Same as Protocol 1, with dried hop cones as the plant material.
Procedure:
-
Preparation and Setup: Follow steps 1 and 2 from Protocol 1, using a known weight of dried hop cones.
-
Distillation Parameters:
-
Fractional Collection:
-
Collect the distillate in the following fractions: 0-30 minutes, 30-90 minutes, 90-180 minutes, and 180-240 minutes.
-
The fraction collected between 30 and 180 minutes is expected to be richest in α-humulene and other sesquiterpenes.[3]
-
-
Separation, Drying, and Analysis: Follow steps 5 and 6 from Protocol 1 for each collected fraction.
Visualizations
Caption: Experimental workflow for α-humulene isolation via steam distillation.
Signaling Pathways Modulated by α-Humulene
For drug development professionals, understanding the mechanism of action of α-humulene is crucial. Research has shown that α-humulene exerts its anti-inflammatory effects by modulating key signaling pathways.
-
Inhibition of NF-κB Pathway: α-Humulene has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in the inflammatory response. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[12]
-
Reduction of Pro-inflammatory Mediators: It also reduces the production of prostaglandin (B15479496) E2 (PGE2) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), all of which are key players in inflammation.[12]
Caption: Anti-inflammatory signaling pathway modulated by α-humulene.
Conclusion
Steam distillation is a robust and scalable method for the isolation of α-humulene from various plant sources. By optimizing parameters such as distillation time and employing fractional collection, it is possible to obtain an essential oil significantly enriched in this valuable sesquiterpene. The detailed protocols and data presented herein provide a solid foundation for researchers and drug development professionals to effectively isolate and study α-humulene for its potential therapeutic applications. Further optimization may be required depending on the specific plant matrix and desired purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. purodem.com [purodem.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencegate.app [sciencegate.app]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Effect of the Distillation Time on the Chemical Composition, Antioxidant Potential and Antimicrobial Activity of Essential Oils from Different Cannabis sativa L. Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. engineering.iastate.edu [engineering.iastate.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]
- 11. mdpi.com [mdpi.com]
- 12. pure.au.dk [pure.au.dk]
Application Notes & Protocols: Analysis of α-Humulene using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-humulene (α-humulene), a naturally occurring monocyclic sesquiterpene, is a significant component of the essential oils of numerous plant species, including Humulus lupulus (hops) and Cannabis sativa. It is recognized for its anti-inflammatory, anti-cancer, and analgesic properties, making it a compound of great interest in pharmaceutical research and drug development.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like α-humulene from complex matrices.[2] This document provides detailed application notes and protocols for the analysis of α-humulene using GC-MS.
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of α-humulene by GC-MS from various studies. This data is essential for method validation and ensuring the accuracy and reliability of results.
| Parameter | Value | Reference |
| Linearity Range | 0.75–70 µg/mL | [3] |
| 1–100 µg/mL | [4] | |
| Correlation Coefficient (r²) | > 0.99 | [3][4][5] |
| Limit of Detection (LOD) | 0.25 µg/mL | [3][5] |
| 0.3 µg/mL | [4] | |
| Limit of Quantitation (LOQ) | 0.75 µg/mL | [3][5] |
| 1.0 µg/mL | [4] | |
| Recovery | 95.0–105.7% | [3] |
| 89% to 111% | [4] | |
| Repeatability (RSD) | 0.32 to 8.47% | [3] |
| Intermediate Precision (RSD) | < 10% | [4] |
Experimental Protocols
Protocol 1: Liquid Extraction for α-Humulene Analysis from Plant Material
This protocol is suitable for the extraction of α-humulene from dried plant materials such as Cannabis sativa.
1. Sample Preparation:
- Weigh approximately 100 mg of homogenized and dried plant material into a 15 mL centrifuge tube.
- Add 10 mL of a suitable organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 9:1 v/v).
- Add an internal standard (IS) solution (e.g., n-tridecane at 100 µg/mL) to each sample for accurate quantification.[3][5]
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Sonicate the sample for 15-30 minutes in an ultrasonic bath.
- Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid plant material.
- Carefully transfer the supernatant to a clean vial for GC-MS analysis. A filtration step using a 0.22 µm syringe filter may be necessary to remove any remaining particulate matter.
2. GC-MS Parameters:
- GC System: Agilent 7890B or equivalent
- MS System: Agilent 5977A or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp to 160 °C at a rate of 10 °C/min.
- Ramp to 240 °C at a rate of 20 °C/min, hold for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-550.
- Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. For α-humulene, characteristic ions for SIM mode are m/z 93, 105, 121, and 204.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis
This protocol is ideal for the analysis of volatile compounds like α-humulene from essential oils or fresh plant material, minimizing sample preparation and solvent use.
1. Sample Preparation:
- Place a small amount of the sample (e.g., 10-50 mg of plant material or 1 µL of essential oil) into a 20 mL headspace vial.
- Seal the vial with a PTFE/silicone septum.
- Incubate the vial at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
2. SPME and Desorption:
- Expose a SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) to the headspace of the vial for a defined extraction time (e.g., 15-30 minutes) at the incubation temperature.
- Retract the fiber and immediately insert it into the GC injection port for thermal desorption of the analytes.
3. GC-MS Parameters:
- The GC-MS parameters are generally similar to those in Protocol 1, with the main difference being the injection mode.
- Inlet: Use a splitless injection port liner designed for SPME. The desorption is performed in splitless mode at a temperature of 250 °C for 2-5 minutes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of α-humulene.
α-Humulene Signaling Pathway
Alpha-humulene has been shown to exert its anti-cancer effects by inhibiting the Akt signaling pathway.[1] This pathway is crucial for cell survival and proliferation, and its inhibition by α-humulene leads to apoptosis (programmed cell death) in cancer cells.
References
- 1. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of α-Humulene using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-humulene (α-humulene), also known as α-caryophyllene, is a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, including Humulus lupulus (hops), Cordia verbenacea, and Cannabis sativa.[1][2] It is an isomer of β-caryophyllene and is often found alongside it.[1] α-Humulene has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antibacterial effects.[2] Accurate and reliable quantification of α-humulene is crucial for the quality control of raw materials, standardization of herbal medicines, and in pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the determination of α-humulene. This application note provides a detailed protocol for the quantification of α-humulene using a validated reverse-phase HPLC (RP-HPLC) method.[3][4][5]
Physicochemical Properties of α-Humulene
| Property | Value |
| Molecular Formula | C₁₅H₂₄[1][2] |
| Molar Mass | 204.36 g/mol [2] |
| Physical State | Liquid[2] |
| Solubility | Sparingly soluble in water[2] |
| Boiling Point | 198-199 °C |
| UV Absorbance | Typically detected in the low UV range (around 210 nm) |
Experimental Protocol
This protocol is based on a validated method for the simultaneous quantification of α-humulene and trans-caryophyllene.[3][4][5]
1. Materials and Reagents
-
α-Humulene analytical standard (purity ≥98%)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, for mobile phase modification)
-
Sample containing α-humulene (e.g., essential oil, plant extract)
-
Syringe filters (0.22 µm or 0.45 µm)[6]
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7] Other non-polar stationary phases like C8 can also be suitable.[8]
-
Mobile Phase: A gradient of acetonitrile and water is often effective.[9] For example, a gradient of acetonitrile and an aqueous solution of 0.1% formic acid can provide good separation.[9] An isocratic mobile phase of methanol and water may also be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 34°C.[7]
-
Detection Wavelength: Detection is typically performed at a low wavelength, such as 210 nm, where sesquiterpenes absorb UV light.[3]
-
Injection Volume: 10-20 µL.
3. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of α-humulene standard and dissolve it in a suitable solvent like methanol to a final known volume in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical calibration range might be 0.75-70 µg/mL.[10]
4. Sample Preparation
The goal of sample preparation is to extract α-humulene from the matrix and remove any interfering substances.[11]
-
For Essential Oils:
-
Accurately weigh a known amount of the essential oil.
-
Dissolve the oil in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[6][12]
-
-
For Plant Material (e.g., leaves, flowers):
-
Dry and grind the plant material to a fine powder.
-
Perform an extraction, for example, by ultrasound-assisted extraction with a solvent like hexane (B92381) or methanol.
-
Evaporate the solvent from the extract.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
5. HPLC Analysis Workflow
Caption: Experimental workflow for HPLC quantification of α-humulene.
6. Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.
-
Quantification: Inject the prepared sample solutions. Identify the α-humulene peak based on its retention time compared to the standard. Use the peak area of α-humulene in the sample and the calibration curve equation to calculate the concentration in the sample.
Method Validation Summary
The following table summarizes typical validation parameters for an HPLC method for α-humulene quantification, based on published data.[3]
| Parameter | Result |
| Linearity | |
| Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | |
| Low Concentration | 98 - 102% |
| Medium Concentration | 98 - 102% |
| High Concentration | 98 - 102% |
| Precision (% RSD) | |
| Intra-day | < 2% |
| Inter-day | < 5% |
| Limit of Detection (LOD) | Typically in the range of 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | Typically in the range of 0.5 - 1.5 µg/mL |
| Specificity | The method should demonstrate good resolution between α-humulene and other components in the sample matrix, such as its isomer β-caryophyllene. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | - Sample overload- Inappropriate sample solvent- Column degradation | - Dilute the sample[6]- Dissolve the sample in the initial mobile phase[6][13]- Replace the column |
| Variable Retention Times | - Fluctuation in mobile phase composition or flow rate- Temperature fluctuations | - Ensure proper mobile phase preparation and pump performance- Use a column oven for stable temperature control |
| Ghost Peaks | - Contamination in the mobile phase or sample- Carryover from previous injections | - Use high-purity solvents[12]- Implement a needle wash step in the autosampler method[13] |
| Low Sensitivity | - Incorrect detection wavelength- Low sample concentration | - Optimize the detection wavelength based on the UV spectrum of α-humulene- Concentrate the sample if necessary[11] |
Conclusion
The described RP-HPLC method provides a reliable and accurate approach for the quantification of α-humulene in various samples. Proper sample preparation and method validation are critical to ensure the quality and reproducibility of the results. This application note serves as a comprehensive guide for researchers and professionals involved in the analysis of this important sesquiterpene.
References
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. Institut für Hanfanalytik [hanfanalytik.at]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a quantification method for α-humulene and trans-caryophyllene in Cordia verbenacea by high performance liquid chromatography – ScienceOpen [scienceopen.com]
- 5. scielo.br [scielo.br]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. scite.ai [scite.ai]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. HPLC Sample Preparation and Instrument Set-Up | Guide [scioninstruments.com]
Isolating Pure α-Humulene from Essential Oils: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the isolation of pure α-Humulene, a sesquiterpene with significant therapeutic potential, from various essential oils. The methodologies covered include fractional distillation, column chromatography, and preparative gas chromatography. This guide is intended to equip researchers with the necessary information to effectively purify α-Humulene for further scientific investigation and drug development endeavors.
Introduction to α-Humulene
α-Humulene, also known as α-caryophyllene, is a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants. It is an isomer of β-caryophyllene and is known for its characteristic woody and spicy aroma. Notably, it is a prominent constituent in hops (Humulus lupulus), giving many beers their distinct hoppy scent. Beyond its aromatic properties, α-Humulene has garnered scientific interest for its potential anti-inflammatory, and anticancer properties. The isolation of pure α-Humulene is a critical step in conducting preclinical and clinical research to validate its therapeutic applications.[1]
Essential Oil Sources Rich in α-Humulene
Several essential oils are known to contain significant amounts of α-Humulene, making them ideal starting materials for its isolation. The concentration of α-Humulene can vary depending on the plant species, geographical location, and extraction method used to obtain the essential oil. Some of the most common sources include:
-
Humulus lupulus (Hops): Traditionally one of the richest sources of α-Humulene.
-
Cannabis sativa : Various cultivars of cannabis are known to have high levels of this sesquiterpene.
-
Syzygium aromaticum (Clove): The essential oil from clove buds contains a notable amount of α-Humulene.
-
Lantana camara : This flowering plant is another significant source of α-Humulene.[2]
-
Cordia verbenacea : A shrub native to South America whose essential oil is rich in α-Humulene.[2]
The initial extraction of the essential oil from the plant material is typically achieved through methods like steam distillation or hydrodistillation.[2]
Comparative Overview of Isolation Techniques
The selection of an appropriate isolation technique is crucial for obtaining high-purity α-Humulene. The primary methods employed are fractional distillation, column chromatography, and preparative gas chromatography. Each method offers distinct advantages in terms of scalability, purity achievable, and technical requirements.
| Isolation Technique | Principle of Separation | Typical Purity | Typical Recovery | Throughput | Key Considerations |
| Fractional Distillation | Difference in boiling points of components in the essential oil. | Moderate to High (80-95%) | Good | High | Requires significant differences in boiling points between α-Humulene and other components. Vacuum is necessary to prevent thermal degradation of terpenes. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | High to Very High (>95%) | Moderate to Good | Low to Medium | The choice of stationary and mobile phases is critical for effective separation. Can be time-consuming. |
| Preparative Gas Chromatography (Prep-GC) | Partitioning of components between a gaseous mobile phase and a liquid or solid stationary phase in a column. | Very High (>98%) | Low to Moderate | Low | Ideal for obtaining very high purity α-Humulene in small quantities. Requires specialized equipment. |
Protocol 1: Isolation of α-Humulene by Vacuum Fractional Distillation
Vacuum fractional distillation is a suitable method for the large-scale enrichment of α-Humulene from essential oils. By reducing the pressure, the boiling points of the compounds are lowered, preventing thermal degradation of heat-sensitive terpenes.
Experimental Protocol
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus equipped with a vacuum pump, a heating mantle, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum/thermometer adapter.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
-
Sample Preparation:
-
Place the essential oil rich in α-Humulene into the distillation flask. Add boiling chips to ensure smooth boiling.
-
-
Distillation Parameters:
-
Pressure: Reduce the pressure of the system to 5-15 mmHg.[3][4]
-
Heating: Gradually heat the distillation flask using the heating mantle.
-
Reflux Ratio: Set an initial reflux ratio of approximately 10:1 to 30:1 to allow for the equilibration of the vapor and liquid phases in the column.[3][4] A higher reflux ratio generally leads to better separation but a longer distillation time.[4]
-
Temperature Monitoring: Monitor the temperature at the top of the fractionating column.
-
-
Fraction Collection:
-
Collect the initial fractions, which will be enriched in the more volatile monoterpenes.
-
As the temperature stabilizes at the boiling point of α-Humulene under the applied vacuum (the atmospheric equivalent temperature for the α-guaiene-rich fraction, a similar sesquiterpene, is in the range of 249–254 °C), collect the fraction corresponding to α-Humulene.[3]
-
Collect subsequent fractions containing less volatile sesquiterpenes.
-
-
Analysis:
-
Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration and purity of α-Humulene.
-
Workflow Diagram
Caption: Workflow for α-Humulene isolation via vacuum fractional distillation.
Protocol 2: Purification of α-Humulene by Column Chromatography
Column chromatography is a widely used technique for the purification of individual compounds from a mixture based on their differential adsorption to a stationary phase. For non-polar sesquiterpenes like α-Humulene, normal-phase chromatography with a polar stationary phase is effective.
Experimental Protocol
-
Column Preparation (Wet-Packing Method):
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
In a beaker, create a slurry of the stationary phase (e.g., silica (B1680970) gel, 60-120 mesh) with the initial mobile phase (e.g., n-hexane).
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the packed silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the α-Humulene-enriched fraction (obtained from fractional distillation or the crude essential oil) in a minimal amount of the initial mobile phase.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% n-hexane to a 95:5 or 90:10 mixture of n-hexane:ethyl acetate.
-
The elution can be isocratic (constant solvent composition) or gradient (changing solvent composition). A gradient elution is often more effective for separating compounds with a range of polarities.[2]
-
-
Fraction Collection:
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on Thin-Layer Chromatography (TLC) plates and visualizing under UV light or with a suitable staining agent.
-
-
Analysis and Product Recovery:
-
Combine the fractions that contain pure α-Humulene, as determined by TLC and confirmed by GC-MS.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified α-Humulene.
-
Workflow Diagram
Caption: Workflow for α-Humulene purification by column chromatography.
Protocol 3: High-Purity Isolation of α-Humulene by Preparative Gas Chromatography (Prep-GC)
Preparative Gas Chromatography is a powerful technique for isolating highly pure compounds from a volatile mixture. It operates on the same principles as analytical GC but on a larger scale to allow for the collection of separated components.
Experimental Protocol
-
Instrument Setup:
-
Use a gas chromatograph equipped with a preparative-scale column, a fraction collector, and a suitable detector (e.g., Flame Ionization Detector - FID or Thermal Conductivity Detector - TCD).
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., CP-Wax 52 CB), is suitable for separating sesquiterpenes.[5]
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.[5]
-
-
Sample Injection:
-
Inject a small volume of the α-Humulene-enriched fraction into the heated injection port.
-
-
Chromatographic Conditions (Temperature Program):
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250-260°C).[5]
-
Oven Temperature Program: A temperature program is essential for separating compounds with different boiling points. A typical program for sesquiterpenes might be:
-
Initial temperature: 45°C, hold for 5 minutes.
-
Ramp 1: Increase to 80°C at a rate of 10°C/min.
-
Ramp 2: Increase to 240°C at a rate of 2°C/min.[5]
-
Final hold at 240°C. This program should be optimized based on the specific essential oil composition.
-
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280°C).
-
-
Fraction Collection:
-
Identify the retention time of α-Humulene from a preliminary analytical GC-MS run.
-
Program the fraction collector to open and collect the eluent during the time window corresponding to the elution of the α-Humulene peak.
-
-
Product Recovery and Analysis:
-
The collected fraction will be a highly pure sample of α-Humulene.
-
Confirm the purity of the collected α-Humulene using analytical GC-MS.
-
Workflow Diagram
Caption: Workflow for high-purity α-Humulene isolation by preparative GC.
Concluding Remarks
The successful isolation of pure α-Humulene is a foundational step for in-depth pharmacological studies and the development of novel therapeutics. The choice of the most suitable isolation protocol will depend on the desired purity, the available starting material, and the scale of the purification. For initial large-volume enrichment, vacuum fractional distillation is a practical approach. For obtaining high-purity α-Humulene for analytical standards and biological assays, column chromatography and preparative gas chromatography are the methods of choice. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers to effectively isolate this promising natural compound.
References
Synthesis of α-Humulene for Research Applications: A Guide to Chemical and Biosynthetic Methods
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of α-humulene, a widely studied sesquiterpene of interest for its potential therapeutic properties. The following methods are intended for researchers, scientists, and drug development professionals, offering both a chemical and a biosynthetic route to obtain this compound for research purposes.
Introduction
Alpha-humulene, a naturally occurring isomeric sesquiterpene to β-caryophyllene, is found in the essential oils of numerous plants, including Humulus lupulus (hops) and Cannabis sativa. It has garnered significant scientific interest for its anti-inflammatory, analgesic, and potential anticancer activities. To facilitate further research into its mechanisms of action and therapeutic potential, reliable and scalable synthesis methods are crucial. This document outlines two distinct and effective approaches for producing α-humulene: a palladium-mediated chemical synthesis and a fermentative biosynthetic method using metabolically engineered Escherichia coli.
Section 1: Chemical Synthesis of (±)-α-Humulene via Palladium-Mediated Cyclization
This section details a chemical synthesis approach to produce a racemic mixture of (±)-α-humulene. The key step in this synthesis is a palladium-catalyzed intramolecular cyclization of an acyclic precursor to form the characteristic 11-membered ring of humulene.[1]
Signaling Pathway and Logic Diagram
Caption: Palladium-Mediated Synthesis of α-Humulene.
Experimental Protocol
Step 1: Synthesis of the TMS Enol Ether (13)
-
To a solution of the keto carbonate (12) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add diisopropylethylamine and trimethylsilyl triflate.
-
Stir the reaction mixture at 0 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the TMS enol ether (13).
Step 2: Palladium-Mediated Cyclization to Cycloundecadienone (14)
-
In a round-bottom flask, dissolve the TMS enol ether (13) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add 10 mol % of a palladium catalyst, such as a palladium-dibenzylideneacetone complex (Pd(dba)₂), and a suitable ligand like bis(diphenylphosphino)ferrocene (dppf).
-
Reflux the mixture for 1 hour or until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the cycloundecadienone (14).[1]
Step 3: Reduction to the Secondary Alcohol
-
Prepare a suspension of sodium sand in toluene (B28343) at 0 °C.
-
Gradually add a solution of the cycloundecadienone (14) in toluene to the sodium suspension with vigorous stirring.
-
Add isopropyl alcohol dropwise to the reaction mixture.
-
Continue stirring until the reaction is complete.
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate to yield the secondary alcohol.
Step 4: Formation of the Mesylate (15) and Elimination to α-Humulene (11)
-
Dissolve the alcohol from the previous step in dichloromethane at -35 °C.
-
Add triethylamine followed by methanesulfonyl chloride.
-
Stir the reaction at -35 °C for 30 minutes and then at -20 °C for another 30 minutes.
-
Quench the reaction and work up to isolate the crude mesylate (15).
-
Dissolve the crude mesylate in dichloromethane and add silica gel.
-
Stir the suspension at room temperature for 6 hours to effect elimination.
-
Filter the silica gel and concentrate the filtrate to obtain pure (±)-α-humulene (11).[1]
Quantitative Data
| Step | Reactant | Product | Yield |
| Alkylation | TBS enol ether | Keto Carbonate (12) | 92% |
| Palladium-Mediated Cyclization | TMS Enol Ether (13) | Cycloundecadienone (14) | ~50% |
| Mesylation | Secondary Alcohol | Mesylate (15) | 94% |
| Elimination | Mesylate (15) | α-Humulene (11) | High |
Section 2: Biosynthetic Production of α-Humulene in E. coli
This section describes a biosynthetic approach for the production of α-humulene using a metabolically engineered strain of Escherichia coli. This method leverages the expression of a heterologous mevalonate (B85504) (MVA) pathway and an α-humulene synthase enzyme.[2]
Signaling Pathway and Logic Diagram
Caption: Biosynthesis of α-Humulene in Engineered E. coli.
Experimental Protocol: Fermentation and In Situ Recovery
1. Media Preparation and Pre-culture
-
Prepare a starter culture in LB-Miller medium supplemented with appropriate antibiotics (e.g., 100 µg/mL carbenicillin (B1668345) and 34 µg/mL chloramphenicol) to maintain the plasmids.[2]
-
Inoculate the medium with a glycerol (B35011) stock of the engineered E. coli strain.
-
Incubate the starter culture at 37°C with shaking at 150 rpm for approximately 10 hours.[2]
2. Fermentation
-
Prepare the defined ZYP31 fermentation medium (composition provided in the table below).
-
Prior to sterilization, add a polyaromatic adsorbent resin (e.g., Amberlite® XAD4) to the fermentation medium for in situ product recovery.[2]
-
Inoculate the fermentation medium with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.[2]
-
Carry out the fermentation at 37°C.[2]
3. Induction and Production
-
Monitor the OD₆₀₀ of the culture. When the OD₆₀₀ reaches the early exponential phase (approximately 1.0), induce gene expression by adding isopropyl-β-d-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[2]
-
After induction, reduce the temperature to 20°C and continue the fermentation for 24 hours.[2]
4. Product Extraction and Analysis
-
Separate the adsorbent resin from the culture broth.
-
Elute the adsorbed α-humulene from the resin using a suitable organic solvent (e.g., dichloromethane).
-
Analyze the extracted α-humulene by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.
Quantitative Data
ZYP31 Defined Medium Composition [2]
| Component | Concentration (g/L) |
| KH₂PO₄ | 6.507 |
| Na₂HPO₄ | 6.795 |
| (NH₄)₂SO₄ | 3.159 |
| Glucose | 10 |
| MgSO₄·7H₂O | 4.920 |
| FeCl₃ | 0.160 |
| Trace Elements | |
| ZnCl₂ | 0.650 mg/L |
| H₃BO₃ | 0.200 mg/L |
| MnCl₂·4H₂O | 0.089 mg/L |
| CoCl₂·6H₂O | 0.050 mg/L |
| CuSO₄·2H₂O | 0.100 mg/L |
| NiSO₄ | 0.100 mg/L |
| Na₂MoO₄·2H₂O | 0.525 g/L |
Production Yields [2]
| Condition | α-Humulene Titer |
| Without in situ adsorption | Low |
| With in situ adsorption (Amberlite® XAD4) | 60.2 mg/L |
Conclusion
The presented chemical and biosynthetic methods provide robust and reproducible pathways for the synthesis of α-humulene for research purposes. The palladium-mediated cyclization offers a purely chemical route to a racemic mixture of the compound, while the fermentative approach with engineered E. coli allows for the de novo biosynthesis of α-humulene from a simple carbon source like glucose. The choice of method will depend on the specific requirements of the research, including desired quantity, stereochemistry, and available laboratory infrastructure. Both protocols are designed to be adaptable and can be optimized further to meet specific research needs.
References
Application Notes and Protocols: In Vitro Assessment of Alpha-Humulene Cytotoxicity in Cancer Cell Lines
Introduction
Alpha-Humulene, a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, has garnered significant interest in oncological research. Studies have demonstrated its potential as an anticancer agent, exhibiting cytotoxic and antiproliferative effects across a variety of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the modulation of key cellular signaling pathways.[1][2] This document provides detailed protocols for in vitro assays to assess the cytotoxicity of alpha-Humulene, offering a guide for researchers, scientists, and professionals in drug development.
Data Presentation: Cytotoxicity of α-Humulene in Various Cancer Cell Lines
The cytotoxic potential of α-Humulene has been evaluated in a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its efficacy. The following table summarizes the reported IC50 values for α-Humulene in different human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colon Adenocarcinoma | CaCo-2 | 24.4 ± 2.4 | [1] |
| Colon Cancer | HCT-116 | 310 | [1] |
| Colon Cancer | HT-29 | 52 | [1] |
| Breast Cancer | MCF-7 | 420 | [1][3] |
| Murine Macrophage | RAW 264.7 | 190 | [1] |
| Ovarian Cancer | A2780 | >40 | [1] |
| Ovarian Cancer | SKOV3 | >200 | [1] |
| Lymphoblasts | CCRF/CEM | >200 | [1] |
| Human Pulmonary Adenocarcinoma | A549 | 130 | [1] |
| Human Hepatocellular Carcinoma | J5 | 180 | [1] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Key Experimental Protocols
To comprehensively evaluate the cytotoxic effects of α-Humulene, a panel of in vitro assays is recommended. These assays measure different aspects of cell death, from metabolic activity to membrane integrity and the activation of apoptotic pathways.
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.[6]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare a stock solution of α-Humulene in a suitable solvent (e.g., DMSO). Make serial dilutions of α-Humulene in culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). Replace the medium in each well with 100 µL of the medium containing the different concentrations of α-Humulene. Include untreated cells as a negative control and a solvent control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the concentration of α-Humulene to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon membrane damage.[7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls:
-
Incubation: Incubate the plate for the desired time at 37°C and 5% CO₂.
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and an assay buffer). Add 50 µL of the reaction mixture to each well containing the supernatant.[8]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[8] Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with α-Humulene as described previously.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[12] The cleavage of caspase-3 and PARP are hallmark indicators of apoptosis.[12][13]
Protocol:
-
Cell Lysis: After treatment with α-Humulene, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[14]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control to determine relative protein expression.[14]
Visualizations
Experimental Workflow for Assessing α-Humulene Cytotoxicity
Caption: Workflow for in vitro cytotoxicity assessment of α-Humulene.
Proposed Signaling Pathway for α-Humulene-Induced Apoptosis
Studies suggest that α-Humulene induces apoptosis in cancer cells, at least in part, through the modulation of the Akt signaling pathway.[13][16] Inhibition of Akt can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately culminating in programmed cell death.
Caption: α-Humulene inhibits Akt, promoting apoptosis.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. kumc.edu [kumc.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Alpha-Humulene in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to investigate the anti-inflammatory properties of alpha-humulene. The information is curated to assist in the design and execution of preclinical studies aimed at evaluating the therapeutic potential of this natural sesquiterpene.
Introduction to Alpha-Humulene's Anti-inflammatory Potential
Alpha-humulene (α-humulene) is a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, including Humulus lupulus (hops) and Cordia verbenacea. Preclinical studies have demonstrated its significant anti-inflammatory effects across various experimental models. Its mechanisms of action are multifaceted, primarily involving the modulation of key inflammatory signaling pathways. Alpha-humulene has been shown to inhibit the activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to a downstream reduction in the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][2][3] These properties make α-humulene a compelling candidate for the development of novel anti-inflammatory therapeutics.
Commonly Used Animal Models
Several well-established animal models are employed to assess the anti-inflammatory activity of α-humulene. The choice of model depends on the specific aspect of inflammation being investigated, from acute localized inflammation to more complex allergic airway diseases.
Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for evaluating acute inflammation. Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response when injected into the paw of a rodent. The early phase is mediated by histamine (B1213489) and serotonin, while the later phase is characterized by the production of prostaglandins (B1171923) and the infiltration of neutrophils, which is dependent on pro-inflammatory cytokines.[4][5]
Ovalbumin-Induced Allergic Airway Inflammation
This model mimics the key features of allergic asthma, a chronic inflammatory disease of the airways.[6][7] Sensitization and subsequent challenge with ovalbumin (OVA) in susceptible mouse strains, such as BALB/c, lead to airway hyperresponsiveness, eosinophilic inflammation, mucus hypersecretion, and increased levels of Th2 cytokines like IL-4, IL-5, and IL-13.[8][9]
Lipopolysaccharide-Induced Inflammation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Systemic or localized administration of LPS activates the innate immune system, primarily through Toll-like receptor 4 (TLR4), leading to the robust production of pro-inflammatory cytokines and the induction of a systemic inflammatory response.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative anti-inflammatory effects of alpha-humulene as reported in various studies.
Table 1: Effect of Alpha-Humulene on Carrageenan-Induced Paw Edema
| Animal Model | Alpha-Humulene Dose | Route of Administration | Edema Inhibition (%) | Key Findings | Reference |
| Mice | 50 mg/kg | Oral | Significant reduction | Inhibited both early and late phases of edema. | [12] |
| Rats | 50 mg/kg | Oral | Significant inhibition | Reduced paw volume comparable to dexamethasone. | [1] |
Table 2: Effect of Alpha-Humulene on Ovalbumin-Induced Allergic Airway Inflammation
| Animal Model | Alpha-Humulene Dose | Route of Administration | Key Findings | Reference |
| BALB/c Mice | 50 mg/kg | Oral | Reduced eosinophil recruitment to BALF by 52% (therapeutic). | [8] |
| BALB/c Mice | 50 mg/kg | Oral | Decreased levels of IL-5, CCL11, and LTB4 in BALF. | [8][13] |
| BALB/c Mice | 1 mg/mL | Aerosol | Reduced activation of NF-κB and AP-1 in lung tissue. | [8][13] |
Table 3: Effect of Alpha-Humulene on Pro-inflammatory Mediators
| Animal Model/Cell Line | Inducing Agent | Alpha-Humulene Dose/Concentration | Effect on Mediator | Reference |
| Rats | Carrageenan | 50 mg/kg (Oral) | Decreased TNF-α and IL-1β production. | [1][2] |
| Rats | Carrageenan | 50 mg/kg (Oral) | Reduced expression of iNOS and COX-2. | [1][2] |
| THP-1 cells (human monocytes) | LPS | 0.5 and 100 µM | Dose-dependent decrease in IL-6 release. | [14][15][16] |
| Rats | LPS | Not specified | Reduced neutrophil migration. | [17] |
Experimental Protocols
Protocol for Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (180-220 g)
-
Alpha-humulene
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for α-humulene (e.g., saline, Tween 80 solution)
-
Positive control: Indomethacin (5 mg/kg)
-
Plethysmometer
-
Intraperitoneal (i.p.) or oral gavage needles
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups: Vehicle control, α-humulene treated groups (different doses), and positive control group.
-
Administer α-humulene or vehicle orally or intraperitoneally.
-
After 30 minutes (for i.p.) or 1 hour (for oral) of treatment, measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[18][19]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]
-
Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol for Ovalbumin-Induced Allergic Airway Inflammation in Mice
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Alpha-humulene
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Vehicle for α-humulene
-
Positive control: Dexamethasone
-
Aerosol delivery system (for inhalation studies)
-
Equipment for bronchoalveolar lavage (BAL) and cell counting
-
ELISA kits for cytokine measurement (IL-4, IL-5, IL-13)
Procedure: Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2.25 mg of alum in a total volume of 200 µL saline.[20]
Challenge and Treatment (Preventive Protocol):
-
From day 1 to day 22, administer α-humulene (e.g., 50 mg/kg, p.o.) or vehicle daily.[8]
-
On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.
Challenge and Treatment (Therapeutic Protocol):
-
Sensitize the mice as described above.
-
On days 18, 19, 20, 21, and 22, administer α-humulene (e.g., 50 mg/kg, p.o.) or vehicle.[8][13]
-
Challenge with OVA aerosol on days 21, 22, and 23.
Analysis (24 hours after the last challenge):
-
Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid.
-
Measure cytokine levels (IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
-
Process lung tissue for histology to assess inflammation and mucus production.
Visualization of Signaling Pathways and Workflows
Caption: Alpha-humulene's anti-inflammatory mechanism of action.
Caption: Workflow for the carrageenan-induced paw edema model.
Caption: Experimental workflow for the ovalbumin-induced allergic airway inflammation model.
References
- 1. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Humulene Inhibits Acute Gastric Mucosal Injury by Enhancing Mucosal Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 8. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 12. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene alpha-humulene in experimental airways allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hrpub.org [hrpub.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Synergistic Effects of α-Humulene with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for designing and conducting experiments to test the synergistic effects of α-Humulene with conventional antibiotics. The methodologies cover the initial screening for synergy, characterization of the interaction, and investigation of potential mechanisms of action.
Introduction to α-Humulene and Antibiotic Synergy
α-Humulene, a naturally occurring sesquiterpene, has demonstrated various pharmacological activities, including anti-inflammatory and anticancer properties.[1] Recent studies have highlighted its potential as an antimicrobial and antibiofilm agent, effective against both Gram-positive and Gram-negative bacteria.[2] One promising area of research is the synergistic interaction of α-Humulene with existing antibiotics. This synergy can potentially lower the required antibiotic dosage, thereby reducing side effects and mitigating the development of antibiotic resistance.
Mechanistically, α-Humulene is thought to interfere with the bacterial cell membrane or cell wall structure.[3] Furthermore, it has been shown to reduce the expression of genes related to multidrug efflux pumps, a common mechanism of antibiotic resistance.[4] These application notes will guide researchers in systematically evaluating the synergistic potential of α-Humulene and elucidating its mechanisms of action.
Experimental Protocols
Initial Screening for Synergy: The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[5] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.
-
Preparation of Reagents:
-
Prepare stock solutions of α-Humulene and the antibiotic of interest in an appropriate solvent (e.g., DMSO) and then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentrations. The final concentration of the solvent should be non-inhibitory to the test organism.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[6]
-
-
Plate Setup:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the antibiotic horizontally (e.g., across columns 1-10).[7]
-
Perform serial twofold dilutions of α-Humulene vertically (e.g., down rows A-G).[7]
-
Column 11 should contain serial dilutions of the antibiotic alone to determine its Minimum Inhibitory Concentration (MIC).
-
Row H should contain serial dilutions of α-Humulene alone to determine its MIC.
-
Include a growth control well (bacterial inoculum in CAMHB without any antimicrobial agents) and a sterility control well (CAMHB only).[7]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well, except for the sterility control.
-
Incubate the plate at 37°C for 18-24 hours.[8]
-
-
Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.[5][6]
-
Calculate the FIC for each agent in the combination:
-
FIC of Antibiotic (A) = MIC of A in combination / MIC of A alone
-
FIC of α-Humulene (B) = MIC of B in combination / MIC of B alone
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of A + FIC of B.[9]
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[7]
-
-
| Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of α-Humulene Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | MIC of α-Humulene in Combination (µg/mL) | FIC Index | Interaction |
| Ciprofloxacin | E. coli ATCC 25922 | 2 | 128 | 0.5 | 32 | 0.5 | Additive |
| Vancomycin | S. aureus ATCC 29213 | 1 | 64 | 0.125 | 16 | 0.375 | Synergy |
| Gentamicin | P. aeruginosa PAO1 | 4 | 256 | 1 | 64 | 0.5 | Additive |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Characterizing the Interaction: Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bactericidal activity of antimicrobial agents, alone and in combination, over time.[10]
-
Preparation of Cultures and Antimicrobials:
-
Prepare a bacterial culture in the logarithmic growth phase (approximately 10^6 to 10^8 CFU/mL).
-
Prepare solutions of α-Humulene and the antibiotic in CAMHB at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC).
-
-
Experimental Setup:
-
Set up test tubes or flasks containing:
-
Growth control (bacterial culture in CAMHB).
-
Antibiotic alone at a selected concentration.
-
α-Humulene alone at a selected concentration.
-
The combination of the antibiotic and α-Humulene at the selected concentrations.
-
-
Inoculate each tube with the prepared bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.[11]
-
-
Sampling and Plating:
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar).
-
-
Data Analysis:
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours.[11]
-
| Time (hours) | Growth Control (log10 CFU/mL) | Antibiotic Alone (log10 CFU/mL) | α-Humulene Alone (log10 CFU/mL) | Combination (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 5.6 | 4.8 |
| 4 | 7.8 | 5.2 | 5.4 | 3.9 |
| 6 | 8.9 | 4.9 | 5.1 | 2.5 |
| 8 | 9.2 | 4.5 | 4.8 | <2 (Limit of Detection) |
| 24 | 9.5 | 4.2 | 4.5 | <2 (Limit of Detection) |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Investigating Mechanisms of Action
Assessment of Bacterial Cell Membrane Damage
α-Humulene is hypothesized to disrupt the bacterial cell membrane.[3] This can be investigated using fluorescent microscopy with viability stains.
-
Bacterial Culture and Treatment:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Treat the bacterial cells with α-Humulene, the antibiotic, and the combination at their respective MICs for a defined period (e.g., 2 hours). Include an untreated control.
-
-
Staining:
-
Use a bacterial viability kit (e.g., LIVE/DEAD™ BacLight™) containing two fluorescent dyes: SYTO 9 (stains all bacteria with intact and damaged membranes, fluoresces green) and propidium (B1200493) iodide (penetrates only bacteria with damaged membranes, fluoresces red).[12]
-
Add the staining solution to each bacterial suspension according to the manufacturer's instructions and incubate in the dark.
-
-
Microscopy:
-
Mount the stained bacterial suspensions on a glass slide.
-
Visualize the samples using a confocal laser scanning microscope with appropriate excitation and emission filters for green and red fluorescence.[12]
-
-
Image Analysis:
-
Capture images from multiple fields of view for each condition.
-
Quantify the number of live (green) and dead (red) cells to determine the percentage of membrane-damaged cells. An increase in red fluorescence in the treated samples compared to the control indicates membrane damage.
-
Investigation of Efflux Pump Inhibition
α-Humulene may enhance antibiotic activity by inhibiting efflux pumps.[4] This can be assessed by measuring the intracellular accumulation of an efflux pump substrate.
-
Bacterial Culture Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific OD.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the bacterial suspension.
-
Add α-Humulene at a sub-inhibitory concentration (e.g., 0.5 x MIC). Include a control without α-Humulene and a positive control with a known efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP).[13]
-
Add the efflux pump substrate, ethidium (B1194527) bromide (EtBr), to all wells at a final concentration that does not inhibit bacterial growth.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence (Excitation: ~530 nm, Emission: ~600 nm) at regular intervals for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
An increase in fluorescence in the presence of α-Humulene compared to the control indicates inhibition of EtBr efflux, suggesting that α-Humulene acts as an efflux pump inhibitor.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating α-Humulene's synergistic effects.
Checkerboard Assay Principle
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Antibacterial and antibiofilm effects of α-humulene against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. office2.jmbfs.org [office2.jmbfs.org]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 13. mdpi.com [mdpi.com]
α-Humulene: A Potential Therapeutic Agent for Inflammatory Diseases - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Humulene, a naturally occurring sesquiterpene found in the essential oils of numerous plants, including Humulus lupulus (hops) and Cordia verbenacea, has garnered significant scientific interest for its potent anti-inflammatory properties. Preclinical studies have demonstrated its ability to modulate key signaling pathways and reduce the production of inflammatory mediators, suggesting its potential as a therapeutic agent for a range of inflammatory conditions.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory effects of α-humulene.
Mechanism of Action
α-Humulene exerts its anti-inflammatory effects through a multi-targeted approach, primarily by interfering with critical inflammatory cascades.[1][3] Its mechanisms include the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), and the suppression of enzymes involved in the inflammatory response, namely Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[4][5][6][7] A key target of α-humulene is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][3][8] By inhibiting NF-κB activation, α-humulene effectively downregulates the expression of numerous downstream inflammatory genes.[8][9] Additionally, α-humulene has been shown to inhibit the activation of Activator Protein-1 (AP-1), another crucial transcription factor in inflammatory processes.[9]
Data Presentation: In Vitro and In Vivo Efficacy
The anti-inflammatory activity of α-humulene has been quantified in various preclinical models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Anti-Inflammatory Activity of α-Humulene
| Assay System | Parameter Measured | α-Humulene Concentration | Result | Reference |
| LPS-stimulated THP-1 human macrophages | IL-6 release | 100 µM | 60% inhibition | [10][11] |
| Pterygium fibroblasts | IL-6 production | 25 µmol/L | No significant change | [12] |
| Rat arterial smooth muscle cells | Proliferation | 0.122 µM | IC50 | [2] |
| Breast cancer (MCF-7), Colon cancer (HCT-116), Murine macrophage (RAW264.7) cell lines | Cytotoxicity | 41.9 µg/ml (RAW264.7), 77.3 µg/ml (HCT-116) | IC50 | [4] |
| Human lung carcinoma (A549), colon adenocarcinoma (DLD-1), skin fibroblasts (WS1) cell lines | Cytotoxicity | 28±1 µg/mL (A549), 43±3 µg/mL (DLD-1), 24±3 µg/mL (WS1) | IC50 | [5] |
Table 2: In Vivo Anti-Inflammatory Activity of α-Humulene
| Animal Model | Inflammatory Stimulus | α-Humulene Dose & Route | Parameter Measured | Result | Reference |
| Murine Model of Airway Allergic Inflammation | Ovalbumin | 50 mg/kg (oral, preventive) | Eosinophil recruitment to BALF | Significant reduction | [9] |
| Murine Model of Airway Allergic Inflammation | Ovalbumin | 50 mg/kg (oral, therapeutic) | Eosinophil recruitment to BALF | 52% reduction | [9] |
| Murine Model of Airway Allergic Inflammation | Ovalbumin | 50 mg/kg (oral, therapeutic) | IL-5 levels in BALF | 62% reduction | [9] |
| Murine Model of Airway Allergic Inflammation | Ovalbumin | 50 mg/kg (oral, therapeutic) | CCL11 levels in BALF | 79% reduction | [9] |
| Rat Paw Edema | Carrageenan | 50 mg/kg (oral) | Paw edema | Dose-dependent reduction | [1][2] |
| Rat Paw Edema | Carrageenan | Not specified | TNF-α and IL-1β generation | Significant prevention | [6][7] |
| Rat Paw Edema | Lipopolysaccharide (LPS) | Not specified | Pro-inflammatory cytokines | Reduction | [1] |
Mandatory Visualizations
Signaling Pathways
Caption: α-Humulene's inhibition of NF-κB and AP-1 signaling pathways.
Experimental Workflows
Caption: Workflow for in vitro anti-inflammatory screening of α-humulene.
Caption: Workflow for the carrageenan-induced paw edema model.
Experimental Protocols
In Vitro Anti-Inflammatory Assay: Inhibition of LPS-Induced Pro-inflammatory Mediators in Macrophages
Principle: This assay assesses the ability of α-humulene to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
α-Humulene
-
RAW 264.7 (murine macrophage) or THP-1 (human monocyte) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
LPS from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM or THP-1 cells in RPMI-1640, supplemented with 10% FBS and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
For THP-1 cells, induce differentiation into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.
-
-
Cell Seeding:
-
Seed the macrophages into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[13]
-
-
Compound Treatment:
-
Prepare stock solutions of α-humulene in DMSO.
-
Pre-treat the cells with various concentrations of α-humulene (e.g., 0.5, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).[13]
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.[13]
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant for analysis.
-
-
Measurement of Nitric Oxide (Griess Assay):
-
In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.[13]
-
-
Measurement of Cytokines (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by α-humulene compared to the LPS-stimulated vehicle control.
-
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
Principle: This model evaluates the ability of α-humulene to reduce acute inflammation, measured as paw edema, induced by the injection of carrageenan.[14][15][16]
Materials:
-
α-Humulene
-
Male Wistar rats or Swiss mice
-
Carrageenan (lambda, type IV)
-
Normal saline (0.9% NaCl)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animals:
-
Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Fast the animals overnight before the experiment, with water ad libitum.[14]
-
-
Baseline Measurement:
-
Measure the initial volume of the left hind paw of each animal using a plethysmometer.[14]
-
-
Compound Administration:
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using the plethysmometer.[14]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema for the α-humulene-treated groups compared to the vehicle control group.
-
In Vivo Model of Inflammatory Bowel Disease: Dextran Sodium Sulfate (DSS)-Induced Colitis
Principle: This model mimics aspects of human ulcerative colitis and can be used to evaluate the therapeutic potential of α-humulene in chronic intestinal inflammation.[18][19][20][21]
Materials:
-
α-Humulene
-
C57BL/6 mice
-
Dextran Sodium Sulfate (DSS, 36-50 kDa)
-
Drinking water
Procedure:
-
Induction of Acute Colitis:
-
Compound Administration:
-
Administer α-humulene daily via oral gavage at the desired doses throughout the DSS treatment period.
-
Include a vehicle control group receiving DSS and vehicle.
-
-
Monitoring of Disease Activity:
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).[20]
-
-
Sample Collection and Analysis (at the end of the study):
-
Euthanize the mice and collect the colon.
-
Measure the colon length (shortening is a sign of inflammation).
-
Collect colonic tissue for histological analysis (to assess tissue damage and inflammatory cell infiltration) and for measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) via ELISA or qPCR.
-
Note on Chronic Model: A chronic colitis model can be established by administering cycles of DSS (e.g., 7 days of DSS followed by 7-14 days of regular water) for several weeks.[19][21][22]
Conclusion
The available evidence strongly supports the potential of α-humulene as a therapeutic agent for inflammatory diseases. Its ability to target multiple key inflammatory pathways, including NF-κB and AP-1, and consequently reduce the production of a wide array of inflammatory mediators, makes it a compelling candidate for further investigation. The protocols outlined in this document provide a framework for researchers to systematically evaluate and characterize the anti-inflammatory properties of α-humulene in both in vitro and in vivo settings. Further research, particularly clinical trials, is warranted to translate these promising preclinical findings into novel therapies for inflammatory conditions.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. thieme-connect.com [thieme-connect.com]
- 4. α-Humulene | COX | TNF | NOS | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. greenleafmc.ca [greenleafmc.ca]
- 8. Humulene Inhibits Acute Gastric Mucosal Injury by Enhancing Mucosal Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 15. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. inotiv.com [inotiv.com]
- 18. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 19. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 20. redoxis.se [redoxis.se]
- 21. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. yeasenbio.com [yeasenbio.com]
Application Notes & Protocols: α-Humulene in Cancer Therapy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alpha-humulene (α-humulene), a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, has emerged as a compound of significant interest in oncological research.[1] Preclinical studies, both in vitro and in vivo, have demonstrated its potential as an anti-cancer agent. The therapeutic effects of α-humulene appear to be multifactorial, involving the induction of apoptosis, inhibition of key signaling pathways, and the generation of reactive oxygen species (ROS).[1][2] Notably, it has shown cytotoxic activity against a range of cancer cell lines, including those of the colon, breast, lung, and liver.[1][3][4] This document provides a summary of its observed anti-cancer activities, detailed protocols for key experimental assays, and visualizations of its mechanism of action and experimental workflows.
Data Presentation: Cytotoxic Activity of α-Humulene
The anti-proliferative effects of α-humulene have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The data below is collated from multiple studies.
| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |
| HCT-116 | Colon Carcinoma | 310 | 77.3 | [1][5][6] |
| MCF-7 | Breast Adenocarcinoma | 420 | - | [1] |
| HT-29 | Colorectal Adenocarcinoma | 52 | - | [1] |
| A549 | Lung Carcinoma | 130 | - | [1] |
| RAW 264.7 | Murine Macrophage | 190 | 41.9 | [1][5][6] |
| A2780 | Ovarian Cancer | 40 | - | [1] |
| SKOV3 | Ovarian Cancer | 200 | - | [1] |
| CCRF/CEM | Lymphoblast | 200 | - | [1] |
Note: Conversion between µM and µg/mL depends on the molecular weight of α-humulene (~204.36 g/mol ). Some studies report values directly in µg/mL.
Mechanism of Action: Signaling Pathways
Research indicates that α-humulene exerts its anti-cancer effects through the modulation of several critical signaling pathways. A primary mechanism involves the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways. This is often initiated by an increase in intracellular Reactive Oxygen Species (ROS) and the disruption of the mitochondrial membrane potential.[1][2][7]
A key pathway inhibited by α-humulene is the Akt signaling pathway, which is crucial for cell survival and proliferation.[8][9] By inhibiting Akt activation, α-humulene prevents the phosphorylation of downstream targets like Bad and GSK-3, ultimately promoting apoptosis.[8][9] It has also been shown to decrease the levels of anti-apoptotic proteins like Bcl-2 and increase pro-apoptotic proteins like Bax.[10]
Caption: α-Humulene's inhibition of the Akt signaling pathway to induce apoptosis.
Experimental Protocols
The following protocols provide standardized methods for evaluating the anti-cancer effects of α-humulene in vitro and in vivo.
General Cell Culture and Treatment
This protocol outlines the basic steps for maintaining cancer cell lines and treating them with α-humulene for subsequent assays.
-
Materials:
-
Appropriate cancer cell line (e.g., HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
α-Humulene (high purity)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates, incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Prepare a stock solution of α-humulene (e.g., 100 mM) in DMSO. Store at -20°C.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with a complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet and count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into appropriate plates (e.g., 96-well for viability, 6-well for protein analysis) at a predetermined density. Allow cells to adhere overnight.
-
Prepare serial dilutions of α-humulene in a complete medium from the stock solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.[6]
-
Replace the medium in the wells with the medium containing α-humulene or vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with specific assays.
-
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[5][6]
-
Materials:
-
Cells treated as per Protocol 1 in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
-
-
Procedure:
-
After the incubation period with α-humulene, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
-
Caption: A typical experimental workflow for an MTT cell viability assay.
Apoptosis Detection (Caspase-3/7 Activity Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. Activation of these caspases is a hallmark of apoptosis.[8]
-
Materials:
-
Cells treated as per Protocol 1 in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
-
-
Procedure:
-
After treatment, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity. Normalize results to the vehicle control.
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins (e.g., Akt, p-Akt, Bcl-2, Bax) to confirm the mechanism of action.[10]
-
Materials:
-
Cells treated as per Protocol 1 in 6-well plates
-
RIPA Lysis Buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Wash treated cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer. Denature by heating at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash again and add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of α-humulene in a living organism.[8][9]
-
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Cancer cells for injection (e.g., HepG2, Panc-1)
-
Matrigel (optional)
-
α-Humulene formulation for injection (e.g., in corn oil)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a palpable size (e.g., ~100 mm³).
-
Randomize mice into control and treatment groups.
-
Administer α-humulene (e.g., 10 mg/kg) or vehicle control to the mice via a specified route (e.g., intraperitoneal injection) on a defined schedule.[1]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. caringsunshine.com [caringsunshine.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
α-Humulene: A Novel Antimicrobial Agent - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Humulene, a naturally occurring monocyclic sesquiterpene found in the essential oils of various plants, including Humulus lupulus (hops) and Cordia verbenacea, is emerging as a promising novel antimicrobial agent. Its demonstrated efficacy against a range of microorganisms, coupled with potential anti-inflammatory and immunomodulatory properties, positions it as a compelling candidate for further investigation in the development of new therapeutic strategies to combat infectious diseases. This document provides detailed application notes and experimental protocols to guide researchers in exploring the antimicrobial potential of α-humulene.
Antimicrobial Spectrum and Efficacy
α-Humulene has demonstrated inhibitory and bactericidal activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. The following tables summarize the available quantitative data on its antimicrobial efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of α-Humulene against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Bacteroides fragilis | Enterotoxigenic Strain | 2[1][2] | Jang et al., 2020 |
| Staphylococcus aureus | Not Specified | 2.6 | Pichette et al., 2006 |
Table 2: Minimum Bactericidal Concentration (MBC) of α-Humulene.
| Microorganism | Strain | MBC (µg/mL) | Reference |
| Bacteroides fragilis | Enterotoxigenic Strain | 8-32[1][2] | Jang et al., 2020 |
Table 3: Anti-biofilm Activity of α-Humulene.
| Microorganism | Activity | Concentration (µg/mL) | Reference |
| Bacteroides fragilis | Biofilm Inhibitory Concentration (BIC) | 2[1][2] | Jang et al., 2020 |
| Bacteroides fragilis | Biofilm Eradication Concentration (BEC) | 8-32[1][2] | Jang et al., 2020 |
Mechanisms of Antimicrobial Action
The antimicrobial activity of α-humulene is multifaceted and appears to involve several mechanisms:
-
Inhibition of Efflux Pumps: In Bacteroides fragilis, α-humulene has been shown to significantly reduce the expression of the bmeB1 and bmeB3 genes. These genes encode for components of the resistance-nodulation-cell division (RND)-type multidrug efflux pump, which is crucial for intrinsic multidrug resistance.[1] By downregulating these pumps, α-humulene may increase the susceptibility of bacteria to other antimicrobial agents.
-
Disruption of Cell Membrane Integrity: Evidence suggests that α-humulene may interfere with the structure of the bacterial cell wall and membrane.[3] This disruption can lead to increased permeability and leakage of intracellular components, ultimately resulting in cell death.
-
Induction of Oxidative Stress: α-Humulene has been associated with the induction of reactive oxygen species (ROS) in mammalian cancer cells.[4] While this mechanism is yet to be fully elucidated in bacteria, it is plausible that a similar induction of oxidative stress could contribute to its antimicrobial effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antimicrobial properties of α-humulene.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
α-Humulene stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the α-humulene stock solution in the appropriate broth medium directly in the 96-well plate. The concentration range should be chosen based on expected activity.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized microbial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted microbial suspension to each well containing 100 µL of the α-humulene dilution.
-
Include a positive control (microbial suspension in broth without α-humulene) and a negative control (broth only).
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
The MIC is the lowest concentration of α-humulene at which there is no visible growth (turbidity).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a continuation of the MIC assay.
Materials:
-
Agar (B569324) plates with appropriate growth medium
-
Sterile pipette tips
-
Spreader or sterile loops
-
Incubator
Procedure:
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth.
-
Spread the aliquot onto a fresh agar plate.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC is the lowest concentration of α-humulene that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the effect of α-humulene on biofilm formation.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium supplemented with glucose (e.g., Tryptic Soy Broth with 0.25% glucose)
-
α-Humulene solutions at various concentrations
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Plate reader
Procedure:
-
Add 100 µL of sterile broth (with or without α-humulene at various concentrations) to the wells of the microtiter plate.
-
Inoculate each well with 100 µL of a standardized bacterial suspension (adjusted to 0.5 McFarland and then diluted 1:100).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells again with PBS to remove excess stain.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 590 nm using a plate reader. The reduction in absorbance in the presence of α-humulene indicates biofilm inhibition.
Protocol 4: Assessment of Biofilm Metabolic Activity (XTT Assay)
This assay determines the viability of cells within the biofilm after treatment with α-humulene.
Materials:
-
Pre-formed biofilms in a 96-well plate (as in Protocol 3)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione (B1676200) solution
-
Plate reader
Procedure:
-
Prepare biofilms in a 96-well plate as described in the biofilm inhibition assay.
-
After biofilm formation, wash the wells with PBS to remove planktonic cells.
-
Add fresh broth containing various concentrations of α-humulene to the wells and incubate for a desired period.
-
Prepare the XTT-menadione solution by mixing XTT and menadione according to the manufacturer's instructions.
-
Remove the treatment medium and wash the wells with PBS.
-
Add the XTT-menadione solution to each well and incubate in the dark for 2-5 hours at 37°C.
-
Measure the absorbance of the soluble formazan (B1609692) product at 490 nm. A decrease in absorbance indicates a reduction in metabolic activity.
Visualizing Mechanisms and Workflows
To aid in the understanding of the experimental processes and the proposed mechanisms of action of α-humulene, the following diagrams have been generated.
Conclusion
α-Humulene presents a compelling profile as a novel antimicrobial agent with a multifaceted mechanism of action. The provided protocols offer a standardized framework for researchers to further investigate its efficacy and elucidate its full therapeutic potential. Further studies are warranted to expand the knowledge of its antimicrobial spectrum, to explore synergistic effects with existing antibiotics, and to evaluate its in vivo efficacy and safety.
References
Formulating α-Humulene for In Vivo Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-humulene, a naturally occurring sesquiterpene found in the essential oils of numerous plants, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory, analgesic, and anti-cancer properties. However, its therapeutic potential is often hindered by its lipophilic nature, leading to poor aqueous solubility, low oral bioavailability, and rapid metabolism.[1] This document provides detailed application notes and experimental protocols for the formulation of α-humulene into advanced drug delivery systems—specifically nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes—to enhance its in vivo efficacy.
The protocols outlined herein are designed to guide researchers in the development and characterization of these formulations, as well as in the evaluation of their biological activity using established in vivo models.
Challenges in α-Humulene Delivery
The primary obstacle in the systemic delivery of α-humulene is its poor pharmacokinetic profile. Studies have shown that orally administered α-humulene has a low bioavailability of approximately 18% and a very short plasma half-life.[2][3][4] This is largely attributed to its high lipophilicity, which limits its dissolution in the gastrointestinal tract and makes it susceptible to first-pass metabolism in the liver. To overcome these limitations, formulation strategies that can protect α-humulene from degradation, enhance its solubility, and improve its absorption are essential.
Formulation Strategies and Protocols
This section details the preparation of three distinct nanoparticle-based formulations for the delivery of α-humulene.
α-Humulene-Loaded Nanoemulsion
Nanoemulsions are kinetically stable, colloidal dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically in the range of 20-200 nm.[5][6] They offer a promising approach for enhancing the oral bioavailability of lipophilic drugs like α-humulene by increasing the surface area for absorption and facilitating lymphatic transport.[7]
Experimental Protocol: High-Pressure Homogenization
This protocol is adapted from methodologies used for other lipophilic terpenes and can be optimized for α-humulene.[8][9]
Materials:
-
α-Humulene (≥96% purity)
-
Medium-chain triglycerides (MCT) oil (e.g., Caprylic/Capric Triglyceride)
-
Polysorbate 80 (Tween® 80)
-
Sorbitan monooleate (Span® 80)
-
Deionized water
Equipment:
-
High-pressure homogenizer
-
Magnetic stirrer with heating plate
-
Ultrasonic bath
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Oil Phase Preparation: Dissolve α-humulene in MCT oil at a concentration of 1-5% (w/w). Gently heat to 40-50°C while stirring to ensure complete dissolution.
-
Surfactant Mixture: In a separate beaker, prepare a mixture of Polysorbate 80 and Span® 80 (e.g., in a 7:3 ratio).
-
Pre-emulsion Formation: Add the surfactant mixture to the oil phase and stir at 40-50°C for 15 minutes. Slowly add the aqueous phase (deionized water) to the oil-surfactant mixture under continuous high-speed stirring (e.g., 1000 rpm) to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization at 10,000-15,000 psi for 3-5 cycles. Maintain the temperature of the system at or below room temperature using a cooling water bath.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine using DLS.
-
Zeta Potential: Measure using DLS to assess the surface charge and stability of the nanoemulsion.
-
Encapsulation Efficiency (EE%): Separate the free α-humulene from the nanoemulsion using ultracentrifugation. Quantify the amount of α-humulene in the supernatant and the total amount in the formulation using a validated HPLC method. Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
α-Humulene-Loaded Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that are solid at both room and body temperature.[10] They combine the advantages of polymeric nanoparticles, emulsions, and liposomes while avoiding some of their drawbacks, such as the use of organic solvents and potential toxicity.[11] SLNs can protect encapsulated drugs from chemical degradation and provide controlled release.[12]
Experimental Protocol: Hot Homogenization followed by Ultrasonication
This protocol is based on established methods for encapsulating lipophilic compounds in SLNs.[10][11]
Materials:
-
α-Humulene (≥96% purity)
-
Glyceryl monostearate (or another suitable solid lipid)
-
Poloxamer 188 (Pluronic® F68)
-
Deionized water
Equipment:
-
High-pressure homogenizer
-
Ultrasonicator (probe or bath)
-
Magnetic stirrer with heating plate
-
DLS instrument
-
HPLC system
Procedure:
-
Lipid Phase Preparation: Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point (e.g., 70-75°C). Dissolve α-humulene (1-5% w/w of the lipid) and soy lecithin (as a co-surfactant) in the molten lipid with continuous stirring.
-
Aqueous Phase Preparation: Dissolve Poloxamer 188 in deionized water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 2000 rpm) for 10-15 minutes to form a hot pre-emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
Characterization: Perform particle size, PDI, zeta potential, and encapsulation efficiency analysis as described for nanoemulsions.
α-Humulene-Loaded Liposomes
Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core.[13] Their amphiphilic nature makes them suitable for encapsulating both hydrophilic and lipophilic drugs. For a lipophilic molecule like α-humulene, it will primarily be entrapped within the lipid bilayer.
Experimental Protocol: Thin-Film Hydration Method
This is a widely used method for the preparation of liposomes.[14]
Materials:
-
α-Humulene (≥96% purity)
-
Soy phosphatidylcholine (or other suitable phospholipid)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
DLS instrument
-
HPLC system
Procedure:
-
Lipid Film Formation: Dissolve soy phosphatidylcholine, cholesterol (e.g., in a 2:1 molar ratio), and α-humulene in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 15-30 minutes.
-
Extrusion (Optional but Recommended): For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 passes.
-
Characterization: Analyze the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency as previously described.
Data Presentation: Formulation Characteristics
The following table summarizes the expected physicochemical characteristics of the different α-humulene formulations. The values are indicative and will vary depending on the specific protocol and optimization parameters.
| Formulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Nanoemulsion | 100 - 200 | < 0.3 | -20 to -30 | > 80 |
| Solid Lipid Nanoparticles | 150 - 300 | < 0.3 | -15 to -25 | > 70 |
| Liposomes | 80 - 150 | < 0.2 | -10 to -20 | > 60 |
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by α-Humulene
α-Humulene exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and TNF-α pathways.
Caption: NF-κB signaling pathway and the inhibitory action of α-humulene.
Caption: Simplified TNF-α production pathway and its inhibition by α-humulene.
Experimental Workflows
The following diagrams illustrate the workflows for key in vivo experiments to evaluate the developed α-humulene formulations.
Caption: Workflow for in vivo oral bioavailability assessment.
Caption: Workflow for carrageenan-induced paw edema model.
In Vivo Evaluation Protocols
Oral Bioavailability Study in Rodents
This protocol provides a framework for assessing the oral bioavailability of α-humulene formulations in mice or rats.[15]
Animals:
-
Male Sprague-Dawley rats (200-250 g) or Swiss albino mice (25-30 g).
-
Animals should be acclimatized for at least one week before the experiment.
Procedure:
-
Animal Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control (the formulation without α-humulene)
-
Group 2: Free α-humulene suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Group 3: α-Humulene-loaded nanoemulsion
-
Group 4: α-Humulene-loaded SLNs
-
Group 5: α-Humulene-loaded liposomes
-
-
Fasting: Fast the animals overnight (12-16 hours) before dosing, with free access to water.
-
Dosing: Administer the respective formulations orally via gavage at a dose equivalent to 50 mg/kg of α-humulene.[10]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[16]
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Extract α-humulene from the plasma samples (e.g., using liquid-liquid extraction with hexane (B92381) or solid-phase extraction) and quantify its concentration using a validated HPLC-UV or LC-MS/MS method.[17]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
-
Relative Bioavailability Calculation: Calculate the relative bioavailability of the formulated α-humulene compared to the free α-humulene suspension using the formula: Relative Bioavailability (%) = (AUC_formulation / AUC_free) x (Dose_free / Dose_formulation) x 100
Carrageenan-Induced Paw Edema Model in Rats
This is a widely used and reproducible model for evaluating the anti-inflammatory activity of compounds.[3][4][18]
Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
Procedure:
-
Animal Grouping: Divide the animals into groups (n=6 per group) as described in the bioavailability study. Include a positive control group treated with a standard anti-inflammatory drug like indomethacin (B1671933) (10 mg/kg, p.o.).
-
Pre-treatment: Administer the test formulations, vehicle, or positive control orally 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the volume of the injected paw using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema for each group at each time point using the formula: Inhibition (%) = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Cytokine Analysis: At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals, collect blood via cardiac puncture, and separate the serum. The inflamed paw tissue can also be collected and homogenized.
-
ELISA for TNF-α and IL-1β: Quantify the levels of TNF-α and IL-1β in the serum and/or paw tissue homogenates using commercially available ELISA kits according to the manufacturer's instructions.[2]
Conclusion
The formulation of α-humulene into nanoemulsions, solid lipid nanoparticles, or liposomes presents a viable strategy to overcome its inherent pharmacokinetic limitations and enhance its therapeutic efficacy. The protocols provided in this document offer a comprehensive guide for the preparation, characterization, and in vivo evaluation of these advanced delivery systems. Researchers are encouraged to optimize these protocols to suit their specific experimental needs and to further explore the potential of formulated α-humulene in various disease models.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. rndsystems.com [rndsystems.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. japsonline.com [japsonline.com]
- 10. Development and Optimization of Alpha-Pinene-Loaded Solid Lipid Nanoparticles (SLN) Using Experimental Factorial Design and Dispersion Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. einsteinmed.edu [einsteinmed.edu]
- 14. Solid Lipid Nanoparticles Preparation and Characterization [wisdomlib.org]
- 15. novamedline.com [novamedline.com]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. cdn.stemcell.com [cdn.stemcell.com]
- 18. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
Application Notes and Protocols for Studying the Effects of α-Humulene in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the multifaceted effects of α-Humulene, a naturally occurring sesquiterpene, in various cell culture models. This document outlines detailed protocols for assessing cytotoxicity, anti-inflammatory activity, and apoptosis induction, and for investigating the underlying signaling pathways.
Data Presentation: Quantitative Effects of α-Humulene
The following tables summarize the cytotoxic and anti-inflammatory effects of α-Humulene on various cell lines as reported in the literature.
Table 1: Cytotoxic Effects of α-Humulene on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Adenocarcinoma | ~4.2 x 10⁻⁴ M | [1] |
| HCT-116 | Colorectal Carcinoma | ~3.1 x 10⁻⁴ M | [1] |
| RAW264.7 | Murine Macrophage | ~1.9 x 10⁻⁴ M | [1] |
| HT-29 | Colorectal Adenocarcinoma | 5.2 x 10⁻⁵ M | [1] |
| J5 | Not Specified | 1.8 x 10⁻⁴ M | [1] |
| A549 | Lung Carcinoma | 1.3 x 10⁻⁴ M | [1] |
| A2780 | Ovarian Cancer | 40 µM | [1] |
| SKOV3 | Ovarian Cancer | 200 µM | [1] |
| CCRF/CEM | Lymphoblast | 200 µM | [1] |
Table 2: Anti-inflammatory Effects of α-Humulene
| Cell Line | Inflammatory Stimulus | Measured Cytokine | Inhibition | α-Humulene Concentration | Reference |
| THP-1 (macrophage-like) | LPS (5 ng/mL) | IL-6 | ~60% | 100 µM | [2] |
| THP-1 (macrophage-like) | LPS (5 ng/mL) | TNF-α | No significant reduction | 0.5 and 100 µM | [2] |
| THP-1 (macrophage-like) | LPS (5 ng/mL) | IL-1β | No significant reduction | 0.5 and 100 µM | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of α-Humulene on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
α-Humulene
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5x10⁴ to 1x10⁵ cells/well) and incubate for 24 hours to allow for attachment.[3]
-
Treatment: Prepare serial dilutions of α-Humulene in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and not exceed 0.5%.[3] Remove the old medium from the wells and add 100 µL of the prepared α-Humulene dilutions. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution and measure the absorbance at 550-570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the α-Humulene concentration.
Protocol 2: Quantification of Pro-inflammatory Cytokines by ELISA
This protocol describes the measurement of IL-6 and TNF-α secretion from THP-1 cells stimulated with lipopolysaccharide (LPS) and treated with α-Humulene, using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
α-Humulene
-
Human IL-6 and TNF-α ELISA kits
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Differentiation: Seed THP-1 cells in a 24-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Stimulation and Treatment: Wash the differentiated cells with PBS and replace the medium with fresh complete medium. Stimulate the cells with LPS (e.g., 5 ng/mL) for 2 hours.[4] Following stimulation, treat the cells with various concentrations of α-Humulene (e.g., 0.5 µM, 100 µM).[2]
-
Supernatant Collection: Incubate the cells for 24 hours.[2] After incubation, collect the cell culture supernatants and store them at -80°C until analysis.
-
ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with the capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and collected supernatants to the wells.
-
Adding the detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of IL-6 and TNF-α in the samples.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the use of flow cytometry to quantify apoptosis in cells treated with α-Humulene, using Annexin V-FITC to detect early apoptotic cells and PI to identify late apoptotic and necrotic cells.
Materials:
-
Target cell line
-
Complete culture medium
-
α-Humulene
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of α-Humulene for an appropriate duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 4: Western Blot Analysis of Akt and NF-κB Signaling Pathways
This protocol provides a framework for investigating the effect of α-Humulene on the phosphorylation of Akt and the activation of the NF-κB pathway via Western blotting.
Materials:
-
Target cell line
-
Complete culture medium
-
α-Humulene
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-IκBα, anti-IκBα, anti-p65, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with α-Humulene for the desired time. For NF-κB activation, cells may be co-treated with an inflammatory stimulus like LPS. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control and total protein levels where applicable.
Signaling Pathways Modulated by α-Humulene
α-Humulene has been shown to modulate key signaling pathways involved in cell survival, proliferation, and inflammation, notably the PI3K/Akt and NF-κB pathways.
References
Application Notes and Protocols for the Identification and Quantification of alpha-Humulene
Introduction
alpha-Humulene, a naturally occurring monocyclic sesquiterpene, is a significant contributor to the aromatic profile of numerous plants and essential oils, including those from Humulus lupulus (hops), Cannabis sativa, sage, and ginger.[1][2] Its characteristic earthy, woody, and spicy notes are of great interest in the food, beverage, and fragrance industries.[1] Beyond its aromatic properties, α-humulene has garnered attention from researchers and drug development professionals for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3] Accurate identification and precise quantification of α-humulene are crucial for quality control, formulation development, and understanding its biological mechanisms.
These application notes provide detailed protocols for the identification and quantification of α-humulene using certified reference materials and common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC).
Analytical Standards for alpha-Humulene
The foundation of accurate quantification is the use of high-purity, certified analytical standards. Several suppliers offer α-humulene reference materials suitable for analytical method development, validation, and routine testing.
Table 1: Commercially Available alpha-Humulene Analytical Standards
| Supplier | Product Description | Purity/Concentration | Format | CAS Number |
| Sigma-Aldrich | α-Humulene analytical standard | ≥95.0% (GC) | Neat | 6753-98-6 |
| Sigma-Aldrich | α-Humulene solution, certified reference material | 2000 µg/mL in methanol (B129727) | Solution | 6753-98-6[4] |
| AccuStandard | alpha-Humulene Standard | 100 µg/mL in Methanol | Solution | 6753-98-6[5] |
| LGC Standards | alpha-Humulene | Certified Reference Material | Neat | 6753-98-6[6] |
| PhytoLab | α-Humulene phyproof® Reference Substance | Primary reference standard with certified absolute purity | Neat | 6753-98-6[7] |
| Extrasynthese | alpha-Humulene analytical standard | w/w absolute assay for quantitative titration | Neat | 6753-98-6[8][9] |
It is imperative to obtain the Certificate of Analysis (COA) for the specific lot of the standard being used to ensure traceability and accuracy.[1][3]
Experimental Protocols
Sample Preparation: Extraction of alpha-Humulene from Plant Material
This protocol is a general guideline for the extraction of α-humulene from a solid plant matrix, such as Cannabis flower.[10]
Objective: To extract α-humulene and other terpenes from a solid plant matrix for subsequent analysis.
Materials:
-
Homogenized plant material
-
Methanol, analytical grade
-
50 mL centrifuge tubes
-
Ceramic homogenizers
-
Mechanical shaker
-
Centrifuge
-
Syringe filters (e.g., regenerated cellulose)
-
Vortex mixer
Procedure:
-
Weigh approximately 500 mg of homogenized plant material into a 50 mL centrifuge tube.
-
Add two ceramic homogenizers to the tube.
-
Add 20 mL of methanol to the tube.
-
Mechanically shake the tube for 10 minutes.
-
Centrifuge the tube at 5,000 rpm for 5 minutes.
-
Filter 5 mL of the supernatant using a syringe filter.
-
Vortex the filtered extract.
-
Perform necessary dilutions with methanol to bring the analyte concentration within the calibration range of the analytical method. For example, a 1:400 dilution followed by a 1:2000 dilution may be necessary.[10]
Diagram 1: General Workflow for alpha-Humulene Analysis
Caption: A typical workflow for the analysis of alpha-Humulene.
Identification and Quantification by Gas Chromatography (GC)
GC-based methods are the most common for the analysis of volatile compounds like α-humulene.
This protocol is adapted from validated methods for terpene analysis in Cannabis sativa.[10][11][12]
Objective: To separate, identify, and quantify α-humulene in an extracted sample.
Instrumentation:
-
Gas Chromatograph with Mass Spectrometer (MS) and/or Flame Ionization Detector (FID)
-
Autosampler
Table 2: GC-MS/FID Method Parameters
| Parameter | Setting |
| GC System | Agilent 7890B or similar |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 15:1 or 20:1 |
| Oven Program | Start at 70°C, hold for 2 min, ramp at 3°C/min to 85°C, then ramp at a suitable rate to a final temperature that elutes all compounds of interest (e.g., 20°C/min to 280°C).[10][12] |
| MS Transfer Line | 280 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Acquisition Mode | Scan (e.g., m/z 40-500) for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |
| FID Temperature | 250 °C |
Procedure:
-
Calibration: Prepare a series of calibration standards by diluting the α-humulene certified reference material in methanol to cover the expected concentration range in the samples. A five-point calibration curve is recommended.[10] An internal standard (e.g., n-tridecane) can be added to all standards and samples to improve precision.[12]
-
Sample Analysis: Inject the prepared sample extracts into the GC system.
-
Identification: Identify the α-humulene peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the certified standard.
-
Quantification: For FID, quantify α-humulene by integrating the peak area and calculating the concentration using the calibration curve. For MS, use the peak area from the total ion chromatogram (TIC) or a specific ion in SIM mode.
Quantification by High-Performance Liquid Chromatography (HPLC)
While GC is more common for terpene analysis, HPLC methods have been developed, particularly for finished products where the matrix may not be suitable for direct GC injection.[13]
This protocol is based on a validated method for the quantification of α-humulene in Cordia verbenacea.[13]
Objective: To quantify α-humulene in liquid samples, such as pharmaceutical formulations.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV or Diode-Array Detector (DAD)
-
Autosampler
Table 3: HPLC Method Parameters
| Parameter | Setting |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Procedure:
-
Calibration: Prepare a series of calibration standards by diluting the α-humulene certified reference material in the mobile phase or a compatible solvent.
-
Sample Preparation: Dilute the liquid sample in the mobile phase to an appropriate concentration.
-
Sample Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Identify the α-humulene peak by its retention time compared to the standard. Quantify by integrating the peak area and using the calibration curve.
Quantitative Data and Method Performance
The performance of analytical methods for α-humulene can be characterized by parameters such as the limit of detection (LOD) and limit of quantification (LOQ).
Table 4: Example Quantitative Data for alpha-Humulene Analysis by GC-MS
| Parameter | Value (mg/g) | Method | Source |
| Result | 2.069 | GC-MS | Certificate of Analysis[14] |
| Result | 1.76 | GC-MS | Certificate of Analysis[15] |
| Result | 1.339 | GC-MS | Certificate of Analysis[16] |
| LOD | 0.000002 | GC-MS | Certificate of Analysis[14][15][16] |
| LOQ | 0.002 | GC-MS | Certificate of Analysis[14][15][16] |
Note: LOD and LOQ are method- and matrix-dependent and should be determined during method validation.
Signaling Pathways and Biological Activity
alpha-Humulene has been shown to interact with various biological targets, contributing to its therapeutic potential.
Diagram 2: Known Signaling Interactions of alpha-Humulene
References
- 1. treehousecannabis.com [treehousecannabis.com]
- 2. CannaGenie - Humulene [cannagenie.org]
- 3. Terpene Tuesdays: Everything You Need to Know About Alpha Humulene Flavor, Fragrance, and Health Benefits [acslab.com]
- 4. alpha-Humulene solution certified reference material, methanol 2000ug/mL, ampule 1mL 6753-98-6 [sigmaaldrich.com]
- 5. accustandard.com [accustandard.com]
- 6. alpha-Humulene | CAS 6753-98-6 | LGC Standards [lgcstandards.com]
- 7. α-Humulene phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 8. α-Humulene | CymitQuimica [cymitquimica.com]
- 9. extrasynthese.com [extrasynthese.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. irp.cdn-website.com [irp.cdn-website.com]
- 15. irp.cdn-website.com [irp.cdn-website.com]
- 16. greenstatedispensary.com [greenstatedispensary.com]
Troubleshooting & Optimization
Improving alpha-Humulene yield from plant extraction.
Welcome to the Technical Support Center for α-Humulene Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing α-humulene yields from plant sources.
Frequently Asked Questions (FAQs)
Q1: What is α-humulene and in which common plant sources is it found?
A1: α-Humulene is a naturally occurring monocyclic sesquiterpene, an isomer of β-caryophyllene.[1] It is responsible for the earthy, woody, and spicy notes in the essential oils of many plants.[1] High concentrations of α-humulene can be found in a variety of plants, including:
-
Sage (Salvia officinalis)[1]
Q2: What factors influence the concentration of α-humulene in the raw plant material?
A2: The concentration of α-humulene in plants is highly variable and depends on several factors:
-
Genetics: Different plant species and even different cultivars within the same species will produce varying levels of α-humulene.[1]
-
Growing Conditions: Environmental factors play a significant role. This includes climate, temperature fluctuations, humidity, and light exposure.[1][7] For example, outdoor cultivation may lead to higher humulene (B1216466) levels due to environmental stressors.[1]
-
Soil Quality: The composition of the soil affects the plant's ability to synthesize terpenes. Soils rich in organic matter are generally more effective.[1]
-
Harvest Timing: Terpene production often peaks as the plant reaches maturity. Harvesting at the optimal time is critical to maximize α-humulene content.[1][8]
-
Plant Health: Factors like nutrient deficiencies (e.g., Zinc) or disease pressure can negatively impact cone production and terpene synthesis.[8]
Q3: Which analytical methods are used to quantify α-humulene yield?
A3: The most common methods for the isolation and quantification of α-humulene are Gas Chromatography-Mass Spectrometry (GC-MS).[2][6] High-Performance Liquid Chromatography (HPLC) has also been successfully developed and validated for quantifying α-humulene, especially in finished pharmaceutical products where GC-MS may not be directly applicable.[9] For quantitative analysis using GC with a Flame Ionization Detector (GC-FID), a validated method can achieve a limit of quantification of 1.0 μg/mL.[10][11]
Extraction Methodologies & Protocols
Optimizing yield requires selecting the appropriate extraction method. The two most common industrial and laboratory-scale methods are Steam Distillation and Supercritical CO2 Extraction.
Steam Distillation
This traditional method uses steam to vaporize the volatile compounds from the plant material, which are then condensed and collected.[12] It is particularly effective for extracting essential oils.
-
Preparation of Plant Material:
-
Apparatus Setup:
-
Fill the boiling flask with distilled water to about half or two-thirds full and place it on a heating source.[14]
-
Load the prepared plant material into the biomass flask or column. Pack it firmly to prevent steam from creating channels and bypassing the material.[13]
-
Assemble the distillation apparatus, ensuring all glass connections are sealed securely.[14]
-
Connect the condenser to a cool water source. Ensure the water flows in at the bottom and out at the top.[13]
-
Place a collection vessel (e.g., a separatory funnel) at the condenser outlet.[13]
-
-
Distillation Process:
-
Heat the water to boiling (100°C) to generate steam.[13]
-
The steam will pass through the plant material, rupturing the glands that contain the essential oil.[15]
-
The volatile α-humulene is carried by the steam into the condenser.[12][15]
-
Maintain the system temperature between 60°C and 100°C. Temperatures that are too high can risk damaging the delicate compounds.[15]
-
The cooling water in the condenser should be cool to lukewarm; if it becomes warm, increase the flow rate.[14]
-
-
Collection and Separation:
-
The steam and vaporized oil will cool and revert to a liquid mixture of essential oil and hydrosol (water) in the collection vessel.[12]
-
The essential oil, being less dense, will typically form a layer on top of the hydrosol.[14]
-
Allow the mixture to separate completely, then carefully separate the essential oil layer from the aqueous layer.
-
-
Post-Extraction:
-
Dry the collected essential oil using an anhydrous drying agent like sodium sulfate (B86663) to remove any residual water.
-
Store the final product in a sealed, dark glass vial in a cool place to prevent degradation.
-
Supercritical CO₂ Extraction
This method uses carbon dioxide (CO₂) at or above its critical temperature (31.1°C) and pressure (73.8 bar), where it exhibits properties of both a liquid and a gas.[16] Supercritical CO₂ acts as a tunable solvent, allowing for high selectivity and purity of the final extract.[17][18]
-
Preparation of Plant Material:
-
Apparatus Setup and Parameterization:
-
Chill the CO₂ and pump it into the extraction vessel.
-
Set the system parameters (temperature and pressure) to achieve the supercritical state. For terpenes like α-humulene, extraction can be efficient at relatively low pressures (~80 bar) and temperatures (~45-50°C).[18][19] These conditions help prevent thermal degradation.[19]
-
-
Extraction Process:
-
Separation and Collection:
-
In the separator, the pressure and/or temperature is altered, causing the CO₂ to lose its solvent power and return to a gaseous state.[16]
-
As the CO₂ vaporizes, it releases the extracted compounds (including α-humulene), which are collected in the separation vessel.[17]
-
The now-gaseous CO₂ can be recycled and re-pressurized for subsequent extractions.
-
-
Post-Extraction:
-
The collected extract is a pure, concentrated product free of residual solvents, as the CO₂ completely evaporates at ambient conditions.[19]
-
Store the extract in an airtight, light-resistant container in a cool environment.
-
Troubleshooting Guide
Q4: Why is my α-humulene yield unexpectedly low?
A4: Low yield can stem from pre-extraction issues or problems with the extraction process itself. Consider the following factors:
-
Plant Material Quality: The starting material is paramount. Low yield could be due to using a plant cultivar with genetically low α-humulene content, improper harvesting time, or poor growing conditions.[1][8]
-
Improper Storage/Handling: α-Humulene is a volatile organic compound.[20] Improper storage of the plant material (e.g., in warm, bright conditions) can lead to its degradation and loss before extraction even begins.
-
Inefficient Extraction:
-
Particle Size: If the plant material is not ground finely enough, the solvent (steam or scCO₂) cannot penetrate the matrix effectively.[12]
-
Extraction Time: The extraction process may not have been run long enough to extract all the available α-humulene. Some methods can take several hours.[15][17]
-
Incorrect Parameters (scCO₂): For supercritical CO₂ extraction, the temperature and pressure must be optimized. Sesquiterpenes like α-humulene have different solubility profiles than other compounds like monoterpenes or cannabinoids.[19]
-
Solvent Loss (Steam Distillation): Leaks in the distillation apparatus can allow steam carrying the volatile oil to escape, significantly reducing yield.[13]
-
Incomplete Separation: During the final separation step, some of the α-humulene may remain in the aqueous layer (hydrosol) or be otherwise lost. Performing multiple extractions on the aqueous layer with a non-polar solvent can help recover more product.[21]
-
Q5: How can I prevent α-humulene degradation during and after extraction?
A5: α-Humulene, like many terpenes, is susceptible to degradation from heat, oxygen, and light.
-
Minimize Heat Exposure: Use the lowest effective temperature during extraction. Supercritical CO₂ extraction is advantageous as it can be performed at low temperatures (~45°C).[18] During post-processing steps like solvent removal, use techniques like rotary evaporation under vacuum to lower the boiling point.
-
Prevent Oxidation: α-Humulene reacts quickly with atmospheric ozone.[20] After extraction, blanket the extract with an inert gas like nitrogen or argon and store it in a sealed container.
-
Avoid Light Exposure: Store the final extract in amber-colored glass vials to protect it from UV light, which can cause degradation.
-
Proper Storage: Keep the final product in a cool, dark place. Refrigeration is often recommended.
Quantitative Data Summary
Yields of α-humulene are highly dependent on the plant source and the extraction method employed. Reported yields in scientific literature can range from negligible amounts to over 60% of the essential oil fraction.[6]
Table 1: Comparison of Extraction Methods on α-Humulene Yield from Clove Buds
| Extraction Method | Clove Oil Yield (g/g of clove) | α-Humulene Yield (g/g of oil) |
| Ultrasound-Assisted Supercritical CO₂ (USC-CO₂) | 23.31 | 2.75 |
| Supercritical CO₂ (SC-CO₂) | 20.97 | 1.89 |
| Steam Distillation | 20.04 | 2.35 |
| Heat-Reflux Extraction | 17.20 | 1.71 |
| Data sourced from Wei et al., (2016) as cited in a review.[5] |
Table 2: Plant Species Reported to Have High α-Humulene Yields
| Plant Species | Family | Extraction Method Commonly Used |
| Lantana camara L. | Verbenaceae | Hydrodistillation |
| Origanum majorana L. | Lamiaceae | Hydrodistillation |
| Cordia verbenacea DC. | Boraginaceae | Hydrodistillation |
| Cannabis sativa | Cannabaceae | Steam Distillation / CO₂ Extraction |
| Humulus lupulus (Hops) | Cannabaceae | Steam Distillation / CO₂ Extraction |
| Data compiled from a scoping review by Dalavaye et al., (2024).[2][6] |
α-Humulene Biosynthesis Pathway
Understanding the biosynthetic origin of α-humulene can inform strategies for genetic engineering or selecting for high-yield plant cultivars. α-Humulene is a sesquiterpene, synthesized via the cytosolic mevalonate (B85504) (MVA) pathway.[22] The pathway converts the basic precursor, Acetyl-CoA, into Farnesyl Pyrophosphate (FPP), the universal precursor for all sesquiterpenes. A specific enzyme, α-humulene synthase, then cyclizes FPP to form α-humulene.[22][23]
References
- 1. treehousecannabis.com [treehousecannabis.com]
- 2. d-nb.info [d-nb.info]
- 3. Review: Role of the chemical compounds present in the essential oil and in the extract of Cordia verbenacea DC as an anti-inflammatory, antimicrobial and healing product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction of α-humulene-enriched oil from clove using ultrasound-assisted supercritical carbon dioxide extraction and studies of its fictitious solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. morebeer.com [morebeer.com]
- 8. scholarworks.uark.edu [scholarworks.uark.edu]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rockymountainoils.com [rockymountainoils.com]
- 13. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]
- 14. engineering.iastate.edu [engineering.iastate.edu]
- 15. doterra.com [doterra.com]
- 16. rootsciences.com [rootsciences.com]
- 17. CO2 extraction Terpene Extraction Methods: CO2 Extraction [medicalterpenes.com]
- 18. Supercritical CO2 terpenes extraction - Separeco [separeco.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Humulene - Wikipedia [en.wikipedia.org]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. Cloning, Expression and Functional Characterization of a Novel α-Humulene Synthase, Responsible for the Formation of Sesquiterpene in Agarwood Originating from Aquilaria malaccensis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Alpha-Humulene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low oral bioavailability of alpha-humulene in oral administration.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work aimed at improving the oral bioavailability of alpha-humulene.
Issue 1: Poor Dissolution and Inconsistent Results with Unformulated Alpha-Humulene
-
Question: My in vitro dissolution studies with pure alpha-humulene show very low and erratic release profiles. How can I improve this for more consistent preclinical results?
-
Answer: The low aqueous solubility of the lipophilic sesquiterpene alpha-humulene is a primary reason for poor dissolution.[1][2] To overcome this, consider formulating alpha-humulene using one of the following strategies:
A. Nanoemulsification: This involves creating a stable oil-in-water emulsion with droplet sizes in the nanometer range, which can significantly improve the solubility and absorption of lipophilic compounds.[3][4][5]
B. Cyclodextrin (B1172386) Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules like alpha-humulene, thereby increasing their water solubility and stability.[6][7][8]
C. Lipid-Based Nanoparticles: Formulations such as liposomes or solid lipid nanoparticles (SLNs) can encapsulate alpha-humulene, protecting it from degradation and enhancing its transport across the gastrointestinal barrier.[3][9][10][11]
Issue 2: Formulated Alpha-Humulene Shows Physical Instability (e.g., Creaming, Sedimentation, or Aggregation)
-
Question: I have prepared an alpha-humulene nanoemulsion, but it is showing signs of instability after a short period. What are the likely causes and how can I fix this?
-
Answer: The physical instability of nanoformulations can be attributed to several factors. Here’s a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Surfactant or Co-surfactant Concentration | Optimize the surfactant-to-oil ratio (SOR). A low surfactant concentration may not adequately stabilize the oil droplets. |
| Incorrect Homogenization Parameters | Ensure sufficient energy input during homogenization (e.g., ultrasonication or high-pressure homogenization) to achieve a uniform and small droplet size.[12] |
| Zeta Potential Close to Neutral | A low zeta potential (less than |±30| mV) indicates insufficient electrostatic repulsion between droplets, leading to aggregation. Consider adding a charged surfactant or altering the pH of the aqueous phase to increase surface charge. |
| Ostwald Ripening | This phenomenon, where larger droplets grow at the expense of smaller ones, can be minimized by selecting an oil phase with very low water solubility and ensuring a narrow particle size distribution. |
Issue 3: Low Entrapment Efficiency in Lipid-Based Formulations
-
Question: My liposomal formulation of alpha-humulene has a low encapsulation efficiency. How can I improve the amount of alpha-humulene loaded into the vesicles?
-
Answer: Low entrapment of a lipophilic compound like alpha-humulene in liposomes can be addressed by modifying the formulation and preparation method:
| Parameter | Optimization Strategy |
| Lipid Composition | Increase the cholesterol content in the lipid bilayer. Cholesterol can enhance the packing of phospholipids, potentially increasing the incorporation of hydrophobic molecules.[13] |
| Drug-to-Lipid Ratio | Systematically vary the initial drug-to-lipid ratio during preparation to find the optimal loading capacity. |
| Preparation Method | Methods like thin-film hydration followed by sonication or extrusion are common. Ensure the lipid film is completely hydrated and that the energy input during size reduction is sufficient to form stable, well-defined vesicles. |
| Purification Step | Inefficient removal of unencapsulated alpha-humulene can lead to an overestimation of entrapment. Use techniques like dialysis or size exclusion chromatography for effective separation. |
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of alpha-humulene so low?
A1: The low oral bioavailability of alpha-humulene is primarily due to its physicochemical properties. As a lipophilic terpene, it has very poor water solubility, which limits its dissolution in the gastrointestinal fluids—a prerequisite for absorption.[1][2] Furthermore, like many terpenes, it is susceptible to first-pass metabolism in the liver, where enzymes can break it down before it reaches systemic circulation.[1][3]
Caption: Key barriers limiting alpha-humulene's oral bioavailability.
Q2: What are the main strategies to improve the oral bioavailability of terpenes like alpha-humulene?
A2: Several strategies can enhance the oral bioavailability of lipophilic compounds. Preclinical studies on various terpenes have shown that nanoformulations can lead to a 2- to 10-fold increase in systemic exposure.[3] The most common approaches include:
-
Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based systems improve solubility and can promote lymphatic absorption, bypassing the first-pass metabolism in the liver.[3][14]
-
Cyclodextrin Inclusion Complexes: These increase aqueous solubility and protect the terpene from degradation.[6]
-
Liposomes and Polymeric Nanoparticles: These systems encapsulate the active compound, enhancing its stability and facilitating its transport across biological membranes.[3][15]
Q3: How do I choose the best formulation strategy for my research?
A3: The choice of formulation depends on your specific experimental goals, available equipment, and desired release profile.
Caption: Decision workflow for selecting a formulation strategy.
Q4: Are there any human studies on the oral bioavailability of alpha-humulene?
A4: To date, there is a lack of studies in humans that have examined the effects and pharmacokinetics of isolated alpha-humulene.[16][17] Most research has been conducted in preclinical models or has used essential oils containing a mixture of compounds, which makes it difficult to determine the specific bioavailability of alpha-humulene.[1][16] Rigorous pharmacokinetic studies in both animals and humans are necessary to optimize dosing and understand its full therapeutic potential.[1][2]
Q5: How does a nanoemulsion improve the absorption of alpha-humulene?
A5: A nanoemulsion enhances absorption through several mechanisms:
-
Increased Surface Area: The small droplet size significantly increases the surface area for dissolution and absorption in the gastrointestinal tract.
-
Improved Solubility: It presents the lipophilic alpha-humulene in a pre-dissolved state, overcoming the dissolution rate-limiting step.
-
Mucoadhesion: Surfactants used in the formulation can interact with the mucosal layer of the intestine, increasing the residence time of the droplets at the absorption site.
-
Lymphatic Uptake: Lipid-based formulations can be absorbed via the lymphatic system, which bypasses the portal circulation and reduces first-pass metabolism by the liver.[14]
Caption: Absorption pathways for alpha-humulene from a nanoemulsion.
Data Presentation
Due to the limited availability of specific quantitative data for alpha-humulene, the following table summarizes reported bioavailability enhancements for other structurally similar or co-occurring terpenes and cannabinoids when formulated. This data is intended for comparative and illustrative purposes.
Table 1: Examples of Bioavailability Enhancement for Terpenes and Cannabinoids Using Different Formulation Strategies
| Compound | Formulation Strategy | Fold Increase in Bioavailability (AUC) | Animal Model | Reference |
| β-Caryophyllene | Cyclodextrin Inclusion Complex | Improved oral bioavailability demonstrated | Rats | [6] |
| Cannabidiol (CBD) | Nanoemulsion | ~6-fold | Rats | [18] |
| Cannabidiol (CBD) | Self-Nanoemulsifying Drug Delivery System (SNEDDS) | ~4-fold | Rats | [14] |
| Chrysin (Flavonoid) | Liposomes | >5-fold | Not Specified | [10] |
| Generic Terpenes | Lipid-Based Carriers | 2- to 10-fold (systemic exposure) | Preclinical models | [3] |
Experimental Protocols
Protocol 1: Preparation of an Alpha-Humulene Nanoemulsion by High-Pressure Homogenization
-
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of alpha-humulene.
-
Materials:
-
Alpha-Humulene (oil phase)
-
Medium-Chain Triglyceride (MCT) oil (carrier oil)
-
Polysorbate 80 (surfactant)
-
Deionized water (aqueous phase)
-
High-shear mixer
-
High-pressure homogenizer
-
-
Methodology: (Adapted from protocols for other essential oils[12][19])
-
Preparation of Oil Phase: Mix alpha-humulene with MCT oil at a desired ratio (e.g., 1:4 v/v). Add Polysorbate 80 to the oil mixture to achieve a final surfactant concentration of 5-10% (w/w) in the total emulsion. Stir until a homogenous oil phase is obtained.
-
Preparation of Aqueous Phase: Prepare the required volume of deionized water.
-
Pre-emulsion Formation: Heat both the oil and aqueous phases separately to approximately 40-50°C. Slowly add the aqueous phase to the oil phase under continuous high-speed stirring (e.g., 5000 rpm) using a high-shear mixer for 10 minutes to form a coarse pre-emulsion.
-
Homogenization: Immediately pass the warm pre-emulsion through a high-pressure homogenizer. Operate the homogenizer at a pressure of 1000-1500 bar for 3 to 5 passes.
-
Cooling and Storage: Allow the resulting nanoemulsion to cool to room temperature. Store at 4°C in a sealed container.
-
Characterization: Analyze the nanoemulsion for droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), and for stability using Zeta Potential measurement.
-
Protocol 2: Preparation of an Alpha-Humulene/Cyclodextrin Inclusion Complex by Kneading Method
-
Objective: To prepare a solid inclusion complex of alpha-humulene with a cyclodextrin to enhance its aqueous solubility.
-
Materials:
-
Alpha-Humulene
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
-
-
Methodology: (Adapted from protocols for β-caryophyllene[6][20])
-
Molar Ratio Calculation: Determine the desired molar ratio of HP-β-CD to alpha-humulene (e.g., 1:1). Weigh the corresponding amounts of each component.
-
Wetting: Place the weighed HP-β-CD in a mortar. Create a paste by adding a small amount of a water:ethanol (1:1 v/v) solution.
-
Kneading: Slowly add the alpha-humulene to the HP-β-CD paste while continuously and vigorously kneading with the pestle for 45-60 minutes. Add small amounts of the water:ethanol solution as needed to maintain a consistent paste-like texture.
-
Drying: Scrape the resulting paste into a shallow dish and dry it in a vacuum oven at 40°C until a constant weight is achieved. This removes the water and ethanol.
-
Final Product: The resulting dried product is the alpha-humulene/HP-β-CD inclusion complex. Grind it into a fine powder for storage and use.
-
Characterization: Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 3: In Vitro Bioavailability Assessment - Everted Gut Sac Model
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Objective: To evaluate the permeability of formulated vs. unformulated alpha-humulene across an excised intestinal segment.
-
Materials:
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Excised small intestine from a rat or mouse
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Krebs-Ringer bicarbonate buffer (or similar physiological buffer)
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Alpha-humulene formulation (e.g., nanoemulsion or cyclodextrin complex)
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Unformulated alpha-humulene suspension (with a small amount of a non-interfering surfactant like Tween 80 for dispersion)
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Surgical thread, syringe, and needle
-
Shaking water bath maintained at 37°C with carbogen (B8564812) (95% O₂, 5% CO₂) aeration
-
-
Methodology: (General ex vivo method[21])
-
Tissue Preparation: Humanely euthanize the animal and immediately excise a segment of the small intestine (e.g., jejunum). Gently flush the segment with ice-cold buffer to remove contents.
-
Eversion: Carefully evert the intestinal segment over a glass rod so that the mucosal side is facing outwards.
-
Sac Preparation: Tie one end of the everted segment with surgical thread. Fill the sac with a known volume of fresh buffer (serosal fluid) using a syringe and tie off the other end to form a sealed sac.
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Incubation: Place the prepared sac into a flask containing the incubation medium (mucosal fluid), which is the buffer containing a known concentration of either the formulated or unformulated alpha-humulene.
-
Experimental Conditions: Incubate the flask in a shaking water bath at 37°C for a defined period (e.g., 60-120 minutes), ensuring continuous aeration with carbogen gas.
-
Sampling: At the end of the incubation period, remove the sac, blot it dry, and collect the serosal fluid from inside.
-
Quantification: Analyze the concentration of alpha-humulene in the serosal fluid using a validated analytical method such as HPLC or LC-MS/MS.
-
Analysis: The amount of alpha-humulene transported into the sac (serosal side) is a measure of its permeability. Compare the results from the formulated and unformulated groups to determine the enhancement in absorption.
-
References
- 1. d-nb.info [d-nb.info]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. mycompassionateclinic.com [mycompassionateclinic.com]
- 5. floraflex.com [floraflex.com]
- 6. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. alfachemic.com [alfachemic.com]
- 9. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles [mdpi.com]
- 10. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans | Encyclopedia MDPI [encyclopedia.pub]
- 11. Lipid-Based Delivery Systems in Development of Genetic and Subunit Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Strategies for enhancing the oral bioavailability of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. curaleafclinic.com [curaleafclinic.com]
- 17. The Clinical Translation of α-humulene - A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nanoemulsion preparation [protocols.io]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods | MDPI [mdpi.com]
Challenges in the clinical translation of alpha-Humulene research.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the clinical translation of alpha-Humulene (α-Humulene).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions and challenges encountered during α-Humulene research.
Q1: What are the primary barriers to the clinical translation of α-Humulene?
A1: Despite promising preclinical data, several key barriers hinder the clinical translation of α-Humulene. These include significant variability in yield from natural plant sources, challenges in isolating pure α-Humulene, and its low oral bioavailability due to its lipophilic nature and rapid metabolism.[1][2][3][4] A lack of comprehensive pharmacokinetic studies and the complete absence of clinical trials in humans are also major hurdles.[1][4][5]
Q2: What is the known oral bioavailability of α-Humulene and what are its key pharmacokinetic properties?
A2: The oral bioavailability of α-Humulene is relatively low. Studies in mice have shown it to be approximately 18%.[6][7] It is absorbed rapidly, with peak plasma concentrations occurring within 15-30 minutes after oral administration. However, it also has a very short absorption half-life (around 17 minutes) and is quickly eliminated.[6][7] These factors present a significant challenge for maintaining therapeutic concentrations in vivo.
Q3: Which signaling pathways are primarily modulated by α-Humulene's anti-inflammatory and anti-cancer activities?
A3: For its anti-inflammatory effects, α-Humulene primarily modulates the NF-κB and AP-1 signaling pathways.[1][8] This leads to the suppression of key inflammatory mediators like TNF-α, IL-1β, IL-6, and prostaglandin (B15479496) E2.[1][9][10] In cancer models, its activity is linked to the induction of oxidative stress, depletion of intracellular glutathione, and mitochondrial dysfunction, leading to apoptosis.[1][3][11] It has also been shown to inhibit the pro-survival Akt signaling pathway in hepatocellular carcinoma.[12]
Q4: Are there formulation strategies to improve α-Humulene's bioavailability?
A4: While research is ongoing, strategies used for other lipophilic compounds could be applied. These include the development of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles.[13] Amorphous solid dispersions are another potential approach to enhance solubility and dissolution.[13] Rigorous formulation development is a critical and necessary step to advance α-Humulene to clinical trials.[1]
Section 2: Troubleshooting Guides
This section provides practical advice for specific experimental issues in a question-and-answer format.
Q1: My in vitro cytotoxicity assay shows inconsistent or lower-than-expected activity of α-Humulene against cancer cell lines. What could be the cause?
A1:
-
Purity of Compound: Verify the purity of your α-Humulene sample. As a volatile sesquiterpene, it can degrade if not stored properly (refrigerated, tightly sealed).[14]
-
Cell Line Sensitivity: Cytotoxicity of α-Humulene varies significantly across different cell lines.[1] For example, it has shown potent activity against some adenocarcinoma cell lines but little to no effect on others like human amelanotic melanoma (C32) or renal cell adenocarcinoma (ACHN) cells.[1][15] Ensure the cell line you are using has previously been reported to be sensitive.
-
Solvent and Concentration: α-Humulene is highly lipophilic. Ensure it is fully solubilized in the vehicle (e.g., DMSO) before dilution in culture medium. Precipitation can lead to inaccurate concentrations. Check for vehicle toxicity with a vehicle-only control.
-
Synergistic Effects: The anti-cancer activity of α-Humulene can be significantly enhanced by other sesquiterpenes like β-caryophyllene or with conventional chemotherapeutics like doxorubicin.[1][16] Consider co-administration protocols if evaluating combination therapy.[17]
Q2: I am observing high variability in my in vivo anti-inflammatory animal model results after oral administration of α-Humulene. How can I improve consistency?
A2:
-
Pharmacokinetics: The high variability is likely due to α-Humulene's poor and variable oral absorption and rapid metabolism.[6][7] The peak plasma concentration is reached very quickly (15-30 min) and declines rapidly.
-
Dosing Time: The timing of your oral dose relative to the induction of inflammation is critical. Administering the compound approximately 15-30 minutes before the inflammatory challenge may yield more consistent results that align with its Tmax.
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Route of Administration: For mechanistic studies where consistent exposure is key, consider intraperitoneal (IP) administration, which has been used in other studies and bypasses first-pass metabolism.[1][3]
-
Formulation: Using a simple suspension may lead to inconsistent absorption. Developing a basic lipid-based or emulsion formulation for your preclinical studies can help improve the consistency of absorption between animals.[13]
Q3: I'm trying to replicate the reduction of TNF-α and IL-1β, but my results are not significant. What experimental parameters are critical?
A3:
-
Model System: The inhibitory effect of α-Humulene on these specific cytokines is well-documented in models of acute inflammation, such as carrageenan- or lipopolysaccharide (LPS)-induced paw edema.[1][10] Ensure your model system is appropriate.
-
Timing of Measurement: Cytokine expression peaks at different times. For an acute inflammatory model, tissue or plasma samples should be collected at the expected peak of the inflammatory response (e.g., 3-6 hours post-carrageenan) to observe the maximum inhibitory effect.
-
Dosage: An effective oral dose in rodent models for anti-inflammatory effects is consistently reported to be around 50 mg/kg.[1][8] Lower doses may not produce a significant effect.
-
Local vs. Systemic Levels: The most significant reduction in cytokine levels will likely be observed locally at the site of inflammation rather than systemically in the plasma. Analyze tissue homogenates from the inflamed area if possible.
Section 3: Data Presentation
Table 1: Pharmacokinetic Parameters of α-Humulene in Mice
| Parameter | Intravenous Administration (IV) | Oral Administration (PO) |
| Dose | Not Specified | 150 mg/kg |
| Bioavailability | 100% | ~18%[6][7] |
| Tmax (Peak Time) | N/A | 15 min[6][7] |
| Absorption Half-life (t½a) | N/A | 16.8 min[6][7] |
| Elimination Half-life (t½β) | 55 min[6][7] | 118.2 min[6][7] |
Table 2: In Vitro Cytotoxic Activity of α-Humulene Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration / IC₅₀ | Reference |
| A2780 | Ovarian Cancer | 40 µM | [1] |
| SKOV3 | Ovarian Cancer | 200 µM | [1] |
| HT-29 | Colorectal Adenocarcinoma | IC₅₀: 5.2 x 10⁻⁵ mol/L | [1] |
| A549 | Lung Adenocarcinoma | IC₅₀: 1.3 x 10⁻⁴ mol/L | [1] |
| HCT-116 | Colorectal Carcinoma | IC₅₀: 3.1 x 10⁻⁴ mol/L | [1] |
| MCF-7 | Breast Adenocarcinoma | IC₅₀: 4.2 x 10⁻⁴ mol/L | [1] |
| Various HCC Lines | Hepatocellular Carcinoma | 15 µmol/L (inhibition) | [1] |
Section 4: Experimental Protocols & Visualizations
Protocol 1: Murine Model of Allergic Airway Inflammation
This protocol is based on the methodology used to demonstrate the anti-inflammatory properties of α-Humulene in an asthma model.[8]
1. Sensitization:
-
Female BALB/c mice are sensitized on days 0 and 14 via intraperitoneal (IP) injection of ovalbumin (OVA) emulsified in an aluminum hydroxide (B78521) adjuvant.
2. Treatment Administration:
-
Preventive Treatment: α-Humulene (50 mg/kg) is administered orally (p.o.) daily from day 0 to day 22.
-
Therapeutic Treatment: α-Humulene (50 mg/kg, p.o.) is administered daily from day 18 to day 22.
-
A vehicle control group (e.g., tween/saline) and a positive control group (e.g., dexamethasone) should be included.
3. Antigen Challenge:
-
On days 18 and 21, mice are challenged with an aerosolized solution of OVA for 20 minutes to induce airway inflammation.
4. Outcome Measurement (24h after final challenge):
-
Bronchoalveolar Lavage (BALF): Collect BALF to perform total and differential leukocyte counts (specifically for eosinophils).
-
Cytokine/Chemokine Analysis: Use ELISA to measure levels of IL-5, CCL11, and LTB₄ in the BALF supernatant.[8]
-
Histology: Perfuse and fix lung tissue for histological analysis to assess inflammatory cell infiltration and mucus hypersecretion.
-
Transcription Factor Analysis: Lung tissue can be processed for immunohistochemistry to assess the activation of NF-κB and AP-1.[8]
Caption: Workflow for an in vivo allergic airway inflammation experiment.
α-Humulene's Anti-inflammatory Signaling Pathway
α-Humulene exerts its anti-inflammatory effects by targeting key transcription factors and reducing the production of pro-inflammatory mediators.
Caption: Anti-inflammatory mechanism of α-Humulene via NF-κB/AP-1.
Challenges in the Clinical Translation Pipeline
The journey of α-Humulene from a preclinical candidate to a clinical therapeutic is fraught with challenges that must be systematically addressed.
Caption: Key barriers in the clinical translation of α-Humulene.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. The Clinical Translation of α-humulene - A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. curaleafclinic.com [curaleafclinic.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Pharmacokinetics and tissue distribution of the sesquiterpene alpha-humulene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FORMULATION FORUM - Formulation Development Strategy for Early Phase Human Studies [drug-dev.com]
- 14. alpha-humulene, 6753-98-6 [thegoodscentscompany.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scite.ai [scite.ai]
Technical Support Center: Accurate alpha-Humulene Detection by GC-MS
Welcome to the technical support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the accurate detection of alpha-Humulene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization energy used for alpha-Humulene analysis, and why?
For qualitative analysis and spectral library matching, the standard electron ionization energy is 70 eV.[1] This energy level is widely used because it generates reproducible fragmentation patterns that can be compared against established libraries like the NIST database.[2] While adjusting the electron energy is possible for method optimization, 70 eV provides a consistent basis for compound identification.[1]
Q2: What are the characteristic mass fragments of alpha-Humulene that I should look for in my mass spectrum?
When alpha-Humulene is subjected to electron ionization, it breaks apart into characteristic fragment ions. While the molecular ion ([M]⁺) has a mass-to-charge ratio (m/z) of 204, prominent fragments are typically observed at m/z 93, 121, and 80.[3] Monitoring these ions can aid in the selective detection and confirmation of alpha-Humulene in complex samples.
Q3: What are the advantages and disadvantages of different sample introduction techniques for alpha-Humulene analysis?
The choice of sample introduction technique is critical and depends on the sample matrix and analytical goals. The three primary methods are:
-
Headspace (HS) Sampling: This technique is advantageous for analyzing volatile compounds like terpenes in complex matrices, as it leaves non-volatile components behind in the vial, leading to a cleaner injection and less instrument maintenance.[4][5] However, it can sometimes result in poorer recovery of less volatile sesquiterpenes like alpha-Humulene compared to more volatile monoterpenes.[4] The Full Evaporation Technique (FET) is a variation of headspace sampling that can minimize matrix effects.[4][6]
-
Liquid Injection (LI): Liquid injection can offer better recovery for less volatile sesquiterpenes.[4][7] The main drawback is the potential for introducing non-volatile matrix components into the GC system, which can lead to contamination of the inlet and column, necessitating more frequent maintenance.[4]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where analytes are adsorbed or absorbed onto a coated fiber.[4] This method can be very effective for selectively extracting and concentrating volatile and semi-volatile compounds like alpha-Humulene from a sample's headspace or liquid phase, minimizing matrix interference.[4][8]
Q4: How can I improve the separation of alpha-Humulene from its isomers, like beta-Caryophyllene?
Co-elution with isomers is a common challenge in terpene analysis.[4] To improve separation, you can:
-
Optimize the GC oven temperature program: A slower temperature ramp can enhance the separation of closely eluting compounds.[9]
-
Select an appropriate GC column: A column with a stationary phase that provides good selectivity for terpenes is crucial. Columns like the DB-HeavyWAX or Rxi-624Sil MS have been used effectively for terpene analysis.[10][11]
-
Use Mass Spectrometry (MS) for deconvolution: Even if chromatographic separation is incomplete, MS can often distinguish between co-eluting compounds based on their unique mass spectra, allowing for accurate quantification.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your GC-MS analysis of alpha-Humulene.
Problem 1: Poor peak shape or tailing for alpha-Humulene.
-
Possible Cause: Active sites in the GC inlet liner or column.
-
Solution: Use an ultra-inert inlet liner and ensure the column is properly conditioned. Consider using a guard column to protect the analytical column from non-volatile residues.
-
-
Possible Cause: Inappropriate injection temperature.
-
Solution: Optimize the injector temperature. A temperature that is too low may cause slow volatilization, while a temperature that is too high can cause degradation of thermally labile compounds.
-
-
Possible Cause: Column contamination.
-
Solution: Bake out the column according to the manufacturer's instructions. If contamination is severe, it may be necessary to trim the front end of the column or replace it.
-
Problem 2: Low or no recovery of alpha-Humulene.
-
Possible Cause: Loss of analyte during sample preparation.
-
Possible Cause: Inefficient extraction from the sample matrix.
-
Solution: Ensure the chosen extraction solvent is appropriate for your sample matrix. For headspace analysis of viscous samples, using a solvent like dimethylacetamide (DMA) can improve recovery.[4]
-
-
Possible Cause: Condensation in the headspace syringe.
-
Solution: This can be an issue for higher boiling point analytes. Ensure the headspace syringe and transfer line are maintained at a sufficiently high temperature to prevent condensation. Alternatively, consider using SPME.[4]
-
Problem 3: Inconsistent or non-reproducible quantification results.
-
Possible Cause: Matrix effects.
-
Solution: The sample matrix can enhance or suppress the analyte signal. The use of an appropriate internal standard that is structurally similar to alpha-Humulene but not present in the sample can help to correct for these variations.[12] Matrix-matched calibration standards can also be employed.[10]
-
-
Possible Cause: Variability in sample injection volume.
-
Solution: Ensure the autosampler is functioning correctly and that the syringe is clean and free of air bubbles. Regular maintenance of the autosampler is crucial for reproducible injections.
-
-
Possible Cause: System instability.
-
Solution: Check for leaks in the GC system, as this can affect carrier gas flow and pressure, leading to retention time shifts and inconsistent peak areas. Ensure the MS is properly tuned.[13]
-
Experimental Protocols & Data
Example GC-MS Method Parameters for alpha-Humulene Analysis
The following table summarizes typical GC-MS parameters that can be used as a starting point for method development. Optimization will be required based on your specific instrument and sample type.
| Parameter | Setting | Reference |
| GC System | Agilent 8890 GC or similar | [11] |
| Column | DB-HeavyWAX (30 m x 0.25 mm, 0.25 µm) or similar polar column | [11] |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | |
| Injection Volume | 1 µL | [8] |
| Carrier Gas | Helium | [14] |
| Flow Rate | 1.0 - 2.0 mL/min | [13][14] |
| Oven Program | Initial: 50-70 °C, hold for 2-3 min | [9][14] |
| Ramp 1: 5-10 °C/min to 130-150 °C | [9][14] | |
| Ramp 2: 20-120 °C/min to 240-250 °C, hold for 3-5 min | [9] | |
| MS System | Agilent 5977A MSD or similar | [11] |
| MS Source Temp | 230 °C | [9] |
| MS Quad Temp | 150 °C | |
| Transfer Line Temp | 280 °C | [9] |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | [1] |
| Acquisition Mode | Scan (e.g., m/z 40-400) and/or SIM | |
| SIM Ions for α-Humulene | m/z 93, 121, 80 | [3] |
Quantitative Performance Data for Terpene Analysis
This table presents typical validation data for the quantification of alpha-Humulene and other terpenes, demonstrating the performance that can be achieved with an optimized GC-MS method.
| Analyte | Calibration Range (µg/mL) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| alpha-Humulene | 0.04 - 5.12 | 0.991 | 0.027 | - | [10] |
| alpha-Humulene | 1 - 100 | > 0.99 | 0.25 | 0.75 | [3][12] |
| beta-Caryophyllene | 0.16 - 5.12 | 0.992 | - | - | [10] |
| Linalool | 1 - 100 | > 0.99 | 0.25 | 0.75 | [3][12] |
| Limonene | 1 - 100 | > 0.99 | 0.25 | 0.75 | [3][12] |
LOD: Limit of Detection, LOQ: Limit of Quantification. Values can vary based on the specific method and matrix.
Visualized Workflows
General Experimental Workflow for alpha-Humulene GC-MS Analysis
Caption: A generalized workflow for the analysis of alpha-Humulene using GC-MS.
Troubleshooting Logic for Poor alpha-Humulene Signal
Caption: A decision tree for troubleshooting poor alpha-Humulene signal in GC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Humulene [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. gcms.cz [gcms.cz]
- 8. uoguelph.ca [uoguelph.ca]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 11. agilent.com [agilent.com]
- 12. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
alpha-Humulene stability issues in different solvents
Welcome to the Technical Support Center for α-Humulene. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of α-humulene in various experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is α-humulene and why is its stability a concern?
A1: α-Humulene, also known as α-caryophyllene, is a naturally occurring monocyclic sesquiterpene (C₁₅H₂₄) found in the essential oils of many plants, including Humulus lupulus (hops) and Cannabis sativa.[1][2] It is an isomer of β-caryophyllene and is investigated for its anti-inflammatory and anti-cancer properties.[3] Its stability is a critical concern because it possesses three non-conjugated C=C double bonds, making it highly susceptible to degradation through oxidation, photooxidation, and isomerization.[1] This degradation can lead to a loss of the parent compound, decreased therapeutic efficacy, and the appearance of unknown compounds in experimental assays.
Q2: What are the primary factors that cause α-humulene degradation?
A2: The primary factors that contribute to the degradation of α-humulene are exposure to oxygen, light (especially UV), and high temperatures.[4] As a volatile organic compound, it reacts quickly with atmospheric ozone, particularly in the presence of sunlight, to form oxygenated products.[1][5] Proper handling and storage are crucial to prevent its rapid degradation.
Q3: What are the best solvents for dissolving and storing α-humulene?
A3: α-Humulene is soluble in alcohols, oils, and other organic solvents, but it is insoluble in water. Methanol (B129727) and ethanol (B145695) are commonly used.[6][7] While comprehensive studies directly comparing stability in different organic solvents are limited, the choice of solvent should prioritize minimizing oxidative stress. Using high-purity, degassed solvents is recommended. For biological assays, dimethyl sulfoxide (B87167) (DMSO) is often used, but it should be used at the lowest effective concentration, as the solvent choice can influence experimental outcomes.[8]
Q4: What are the recommended storage conditions for α-humulene and its solutions?
A4: To ensure long-term stability, pure α-humulene and its solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures. For long-term storage (≥ 4 years), -20°C is recommended.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber glass vials or by storing containers in the dark.
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen.
Q5: What are the common degradation products of α-humulene?
A5: The most common degradation products are formed through oxidation of the double bonds. These include various humulene (B1216466) epoxides, such as humulene epoxide II.[1][4] In the presence of ozone and sunlight, it can form a variety of oxygenated products that may condense into secondary organic aerosols.[1][10] During forced degradation by UV light, the formation of p-cymene (B1678584) has also been observed.[4]
Troubleshooting Guide
Problem: I am observing a rapid loss of α-humulene concentration in my stock solution.
| Potential Cause | Troubleshooting Action |
| Oxidation | The solution may have been exposed to air. Prepare fresh solutions using degassed solvents. Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. |
| Light Exposure | The solution may have been stored in a clear container or exposed to ambient light. Transfer the solution to an amber, tightly sealed vial and store it in the dark. |
| High Temperature | The solution may have been stored at room temperature or higher. Store stock solutions at -20°C for long-term stability. For daily use, keep solutions refrigerated (2-8°C) and allow them to reach room temperature before opening to prevent condensation. |
Problem: My chromatogram (GC or HPLC) shows multiple new peaks that were not present in the initial analysis.
| Potential Cause | Troubleshooting Action |
| Sample Degradation | The new peaks are likely degradation products, such as humulene epoxides or other oxidation products.[1][4] This confirms the instability of your sample. |
| Contaminated Solvent | Impurities in the solvent or solvent degradation could be the source. Run a solvent blank on your chromatography system to check for contamination. |
| Reaction with Solvent | Although less common with standard solvents like methanol or ethanol, the possibility of a reaction, especially over long periods or with reactive impurities, exists. Prepare a fresh stock solution to verify. |
Data Presentation
Table 1: Physicochemical Properties and Stability Profile of α-Humulene
| Property | Value / Profile | Source(s) |
| Molecular Formula | C₁₅H₂₄ | [2] |
| Molecular Weight | 204.36 g/mol | [11] |
| Appearance | Pale yellowish-green clear liquid | [1] |
| Solubility | Soluble in alcohols, oils, organic solvents; Insoluble in water | [6] |
| Stability to Oxygen | Highly susceptible to oxidation. Reacts quickly with atmospheric ozone. | [1][5] |
| Stability to Light | Unstable under UV and sunlight (photooxidation). | [1][4] |
| Thermal Stability | Susceptible to thermal degradation. | [12] |
| Recommended Storage | -20°C in a tightly sealed, light-resistant container under inert gas. | [9] |
| Known Degradants | Humulene Epoxides, p-Cymene, various oxygenated products. | [1][4] |
Experimental Protocols
Protocol: Forced Degradation Study for α-Humulene
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.[13][14]
1. Objective: To identify the degradation products of α-humulene under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method, typically by HPLC-UV or GC-MS.[15][16]
2. Materials:
-
α-Humulene analytical standard (≥95% purity)
-
Solvents: HPLC-grade methanol, ethanol, or acetonitrile (B52724)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Equipment: HPLC-UV/DAD or GC-MS system, pH meter, photostability chamber, oven, calibrated glassware.
3. Stock Solution Preparation:
-
Prepare a stock solution of α-humulene at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol). This stock will be used for all stress conditions.
4. Stress Conditions: The goal is to achieve 5-20% degradation of the active substance.[16]
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the target concentration (e.g., 100 µg/mL).
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 12 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to the target concentration.[16]
-
-
Thermal Degradation:
-
Place the solid α-humulene powder in an oven at 70°C for 48 hours.
-
Dissolve the stressed powder in the solvent and dilute to the target concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a quartz cuvette) and solid α-humulene to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Prepare a parallel sample wrapped in aluminum foil as a dark control.
-
Dilute the stressed solution to the target concentration.
-
5. Analytical Method:
-
A stability-indicating method must be able to separate the intact α-humulene from all its degradation products.
-
Example HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[17]
-
Analysis: Inject all stressed samples, a non-stressed control, and a blank.
-
Validation: Assess peak purity of the α-humulene peak in the presence of degradants using a photodiode array (DAD) detector. The method is considered stability-indicating if the resolution between α-humulene and the nearest degradation product is >1.5.
-
Visualizations
Key Factors Influencing α-Humulene Degradation
References
- 1. Humulene - Wikipedia [en.wikipedia.org]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Showing Compound alpha-Humulene (FDB015360) - FooDB [foodb.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The influence of the solvents DMSO and ethanol on the genotoxicity of alpha,beta-unsaturated aldehydes in the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. α-Humulene | CymitQuimica [cymitquimica.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmasm.com [pharmasm.com]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Preventing α-Humulene Degradation
For researchers, scientists, and drug development professionals, ensuring the stability of chemical compounds is paramount to experimental success and product efficacy. Alpha-Humulene (α-Humulene), a sesquiterpene of interest for its aromatic properties and potential therapeutic benefits, is susceptible to degradation during storage. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to α-humulene degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause α-humulene degradation?
A1: The primary factors leading to the degradation of α-humulene are exposure to oxygen (oxidation), light (photo-oxidation), and elevated temperatures. These factors can act independently or synergistically to alter the chemical structure of α-humulene, leading to a loss of purity and potential changes in its biological activity.
Q2: What are the ideal storage conditions for neat α-humulene?
A2: To minimize degradation, neat α-humulene should be stored in a cool, dark, and inert environment. Specific recommendations include:
-
Temperature: Refrigeration is recommended for long-term storage.[1] Storing between 15-25°C (59-77°F) is suitable for shorter periods.[1]
-
Atmosphere: Store under an inert gas, such as nitrogen or argon, to prevent oxidation.
-
Container: Use amber glass vials with tightly sealed caps (B75204) to protect from light and air.
-
Purity: Ensure the α-humulene is of high purity (≥95%), as impurities can sometimes catalyze degradation reactions.
Q3: How long can I expect α-humulene to remain stable under recommended conditions?
A3: When stored properly, α-humulene can have a shelf life of 12 months or longer.[1] However, stability can be matrix-dependent. For instance, in one study of essential oil stored in the dark at room temperature (23°C), α-humulene was no longer detectable after 140-170 days.[2]
Q4: Can α-humulene degrade even when stored in a solution?
A4: Yes, α-humulene can degrade in solution. The rate of degradation will depend on the solvent, the concentration of α-humulene, and the storage conditions (temperature, light, and oxygen exposure). It is crucial to use degassed solvents and store solutions under the same recommended conditions as the neat compound.
Q5: What are the common degradation products of α-humulene?
A5: The primary degradation pathways for α-humulene are oxidation and photo-oxidation, leading to the formation of various oxygenated derivatives. Common degradation products include humulene (B1216466) epoxides.
Troubleshooting Guide: α-Humulene Degradation in Experiments
This guide addresses common issues encountered during the handling and analysis of α-humulene that may be indicative of degradation.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or inconsistent α-humulene concentration in GC-MS or HPLC analysis. | Degradation of stock solutions or samples. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution from a new, unopened vial of α-humulene and re-analyze. 2. Optimize Sample Handling: Minimize the exposure of samples to light and air during preparation. Use amber vials and work quickly. 3. Check Storage of Samples: Ensure that prepared samples are stored at a low temperature (e.g., 4°C) and analyzed as soon as possible. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Analyze a Fresh Standard: Compare the chromatogram of your sample to that of a freshly prepared α-humulene standard to identify potential degradation peaks. 2. Review Storage History: Examine the storage conditions and duration of the sample. 3. Consider Forced Degradation: To tentatively identify degradation products, perform a forced degradation study on a pure α-humulene standard (see Experimental Protocols). |
| Changes in the physical appearance of the α-humulene sample (e.g., color change, increased viscosity). | Significant degradation and potential polymerization. | 1. Discard the Sample: Do not use a sample that shows visible signs of degradation. 2. Review Storage Procedures: Ensure that storage protocols are being strictly followed to prevent future degradation. |
| Inconsistent biological activity in assays. | Degradation of α-humulene leading to reduced potency or the formation of compounds with different activities. | 1. Confirm Compound Integrity: Before conducting biological assays, verify the purity and concentration of the α-humulene solution using a validated analytical method (e.g., GC-MS or HPLC). 2. Use Freshly Prepared Solutions: Prepare solutions for biological experiments immediately before use. |
Data Presentation: Impact of Storage Conditions on α-Humulene Stability
The following table summarizes qualitative and semi-quantitative data on α-humulene stability under different storage conditions. Due to the limited availability of precise kinetic data in the public domain, this table provides a comparative overview based on available studies.
| Storage Condition | Matrix | Duration | Observed α-Humulene Stability | Reference |
| Room Temperature (~23°C), Darkness | Origanum vulgare Essential Oil | 140-170 days | No longer detectable | [2] |
| Room Temperature, Modified Atmosphere (Nitrogen) | Cannabis | 4 years | Increased concentration | [3] |
| Refrigerated | Neat Compound | 12+ months | Considered stable | [1] |
| 35°C in Glass Ampoules | Essential Oil | 3 months | Preserved | [2] |
| 45°C in Glass Ampoules | Essential Oil | 3 months | Preserved | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of α-Humulene
This protocol outlines a forced degradation study to identify potential degradation products of α-humulene under oxidative and photolytic stress.
1. Materials:
-
α-Humulene (≥95% purity)
-
Methanol (B129727) (HPLC grade)
-
Hydrogen peroxide (30%)
-
Amber and clear glass vials with screw caps
-
UV lamp (e.g., 254 nm or 365 nm)
-
GC-MS or HPLC-DAD system
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of α-humulene in methanol (e.g., 1 mg/mL).
-
Oxidative Degradation:
-
To a clear glass vial, add a known volume of the α-humulene stock solution.
-
Add hydrogen peroxide to a final concentration of 3%.
-
Store the vial at room temperature, protected from light, for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot for analysis.
-
-
Photodegradation:
-
To a clear glass vial, add a known volume of the α-humulene stock solution.
-
Place the vial under a UV lamp.
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot for analysis.
-
-
Control Sample:
-
To an amber glass vial, add the same volume of the α-humulene stock solution.
-
Store at room temperature, protected from light.
-
-
Analysis: Analyze all samples by GC-MS or HPLC-DAD to monitor the decrease in the α-humulene peak and the appearance of new peaks corresponding to degradation products.
Protocol 2: Stability Indicating GC-MS Method for α-Humulene
This protocol describes a general GC-MS method suitable for monitoring the stability of α-humulene.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass selective detector (MSD).
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
MSD Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 40-400 amu.
-
2. Sample Preparation:
-
Dilute samples containing α-humulene in a suitable solvent (e.g., methanol, hexane) to a final concentration within the linear range of the instrument.
3. Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Identify α-humulene based on its retention time and mass spectrum.
-
Quantify the peak area of α-humulene to monitor its concentration over time.
Visualizations
Caption: Simplified degradation pathway of α-humulene.
Caption: Workflow for an α-humulene stability study.
References
Addressing variability in alpha-Humulene content in natural extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-humulene. This resource provides troubleshooting guidance and answers to frequently asked questions to address the inherent variability of α-humulene content in natural extracts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why is my α-humulene yield inconsistent across different batches of the same plant material?
Answer: Inconsistent yields of α-humulene often stem from pre-analytical variability in the raw plant material. Several factors during the plant's growth, harvest, and post-harvest handling can significantly alter the final sesquiterpene content.
-
Genetic Factors: The specific cultivar or chemovar of a plant species is a primary determinant of its terpene profile.[1][2] Different strains of the same species, such as Cannabis sativa, can exhibit large variations in their relative contents of individual terpenes, including α-humulene.[1]
-
Environmental & Growing Conditions: Climate, temperature, and soil quality play a huge role in α-humulene production.[3] Moderate stress, such as slightly drier conditions or temperature swings with cool nights and warm days, can boost its synthesis.[3] Soil composition is also critical; well-draining, nutrient-rich soils support effective terpene synthesis, whereas clay-heavy or waterlogged soils can lead to lower concentrations.[3]
-
Harvest Timing: The maturation stage of the plant at harvest significantly impacts terpene content. For many plants, including hops and cannabis, delaying harvest can allow for the full development of essential oils.[4][5] However, the optimal window can be narrow, as some terpenes may begin to degrade if harvesting is postponed too long.[4] For example, in some hop varieties, α-humulene content peaks during the normal harvest period and may decline if harvested late.[4]
-
Post-Harvest Handling: The drying and curing process is critical for preserving α-humulene. Fast-drying methods that use high heat can destroy these delicate compounds.[3] Slow, controlled drying at temperatures below 80°F (approximately 27°C) is recommended to preserve the original terpene content.[3] Interestingly, during the curing process, the relative content of sesquiterpenes like α-humulene can sometimes increase as more volatile monoterpenes decrease.[6][7]
Below is a workflow to help diagnose the source of inconsistency.
Question 2: My α-humulene concentration is decreasing after extraction. What is causing this degradation?
Answer: α-Humulene is susceptible to degradation from exposure to heat, oxygen, and light.[3] Improper storage and handling are the most common causes of post-extraction concentration loss.
-
Oxidation: As a sesquiterpene with three double bonds, α-humulene reacts quickly with atmospheric ozone and oxygen, especially in the presence of sunlight (photooxidation).[8] Its atmospheric lifetime is very short, estimated at about 2 minutes at typical ozone concentrations, highlighting its reactive nature.[8]
-
Thermal Degradation: High temperatures can break down α-humulene molecules.[3][9] This is a concern not only during heat-based extraction methods but also during solvent evaporation and long-term storage at elevated temperatures.[9][10]
-
Improper Storage: Storing extracts in clear containers, in locations with temperature fluctuations, or with significant headspace in the container can accelerate degradation.[3] Exposure to light, heat, and air will rapidly degrade α-humulene.[3]
To mitigate degradation, store extracts in amber glass vials with tight-fitting lids, minimize headspace by using appropriately sized containers or flushing with an inert gas (e.g., nitrogen or argon), and store at low, stable temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).[3]
Question 3: I'm experiencing low α-humulene recovery during extraction. How can I optimize my method?
Answer: Low recovery is often a result of a suboptimal extraction method or solvent choice for your specific plant matrix.[9]
-
Method Inefficiency: Traditional methods like heat reflux and steam distillation can be effective but may also contribute to thermal degradation.[11][12] Modern techniques often provide better yields in shorter times. Ultrasound-Assisted Supercritical CO2 (USC-CO2) extraction, for instance, has been shown to produce higher yields of α-humulene from cloves compared to standard SC-CO2, steam distillation, and heat-reflux extraction.[12][13]
-
Solvent Choice: The polarity of the solvent is crucial.[9] While α-humulene is a relatively non-polar sesquiterpene, the overall composition of the plant matrix will influence which solvent is most effective. It may be necessary to test a range of solvents to find the optimal one for your material.[9]
-
Material Preparation: The physical state of the plant material is important. Grinding the material to a fine, consistent powder increases the surface area for solvent interaction, leading to more efficient extraction.[9][14] Ensure the material is adequately dried, as high moisture content can reduce the efficiency of some solvent-based extractions.[15]
Frequently Asked Questions (FAQs)
What are the primary factors influencing α-humulene content in the plant source?
The concentration of α-humulene in a plant is highly variable and influenced by a combination of genetic and environmental factors.[3][16] These include the plant's specific cultivar, the soil composition and climate it was grown in, and the timing of the harvest.[2][3][5] Post-harvest processing, particularly the methods used for drying and curing, also significantly impacts the final α-humulene content.[3]
| Factor | Influence on α-Humulene Content | Citation |
| Genetics/Cultivar | Primary determinant of the potential terpene profile. | [1][2] |
| Growing Conditions | Soil quality, temperature, humidity, and light exposure affect biosynthesis. | [3] |
| Harvest Time | Content can peak at a specific stage of plant maturity. | [4][5][17] |
| Drying Method | High heat can cause significant loss; slow, low-heat drying is preferred. | [3][7] |
| Storage Conditions | Exposure to air, light, and heat leads to rapid degradation. | [3] |
What are the recommended methods for extracting α-humulene?
The choice of extraction method depends on the desired scale, purity, and available equipment. Yields can vary significantly between methods.[13][16]
-
Hydrodistillation/Steam Distillation: These are the most common and traditional methods for extracting essential oils.[16][18] They are effective but the application of heat can lead to some degradation of thermally sensitive compounds.
-
Supercritical Fluid Extraction (SFE): Using CO2 as a solvent, SFE is a "greener" technique that avoids organic solvents and can be performed at lower temperatures, preserving the terpene profile.[11][12]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to improve extraction efficiency and can be combined with other methods, like SFE, to enhance yields and reduce extraction times.[12][13]
| Extraction Method | Reported α-Humulene Yield (% of Oil) | Plant Source | Citation |
| Ultrasound-Assisted SC-CO2 | 2.75% | Clove | [13] |
| Supercritical CO2 (SC-CO2) | 1.89% | Clove | [13] |
| Steam Distillation | 2.35% | Clove | [13] |
| Heat-Reflux Extraction | 1.71% | Clove | [13] |
| Hydrodistillation | Up to 60.90% (in select species) | Lantana camara | [16][18] |
How can I accurately quantify α-humulene in my extracts?
The most common and reliable methods for the quantification of α-humulene are chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most frequently used method for isolating and identifying volatile compounds like α-humulene.[16][18] It provides excellent separation and definitive identification based on mass spectra.[19]
-
Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is a robust and sensitive method for quantification.[20] While it doesn't provide the mass spectral data of GC-MS, it is highly accurate for quantification when using a validated method with proper reference standards.[20]
-
High-Performance Liquid Chromatography (HPLC): While less common for volatile terpenes, HPLC methods can be developed and are particularly useful for analyzing extracts in aqueous-based finished products where direct GC analysis is not feasible.[21]
What are the best practices for storing α-humulene-rich extracts to ensure stability?
To prevent degradation, proper storage is crucial. Key recommendations include:
-
Use Inert Containers: Store extracts in amber glass containers to protect them from light.[3]
-
Minimize Oxygen Exposure: Use containers that are just large enough for the extract volume to minimize the amount of air (oxygen) in the headspace.[3] For long-term storage, purging the container with an inert gas like nitrogen or argon before sealing is recommended.
-
Control Temperature: Store extracts in a cool, dark place.[3] For long-term stability, refrigeration (2-8°C) or freezing (-20°C to -80°C) is ideal. Avoid repeated temperature fluctuations.[3]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Supercritical CO2 (USC-CO2) Extraction
This protocol is based on methodologies described for extracting α-humulene-enriched oil from cloves.[12]
-
Preparation: Dry the plant material (e.g., clove buds) and grind it into a fine powder.
-
Loading: Load the powdered material into the extraction vessel of the SFE system.
-
Parameter Setup:
-
Extraction: Begin the flow of supercritical CO2 through the vessel. The extraction is performed dynamically, with the extract being collected in a separator vessel at a lower pressure and temperature.
-
Collection: The essential oil, enriched with α-humulene, is collected from the separator. The CO2 is typically recycled.
-
Analysis: The collected extract is then analyzed, usually by GC-MS, to determine the yield and concentration of α-humulene.[12]
Protocol 2: Quantification of α-Humulene using GC-MS
This is a general protocol for the quantitative analysis of α-humulene in an essential oil extract.[19][20]
-
Standard Preparation: Prepare a stock solution of α-humulene reference standard (purity ≥96%) in a suitable solvent like ethyl acetate.[19][20] Perform serial dilutions to create a set of calibration standards (e.g., 1–100 µg/mL).[20]
-
Internal Standard (IS): Add an internal standard (e.g., n-tridecane) at a fixed concentration to all calibration standards and samples to correct for injection volume variations.[19]
-
Sample Preparation: Dilute the essential oil extract in the same solvent used for the standards to bring the expected α-humulene concentration within the calibration range. Add the internal standard.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Column: Use a suitable capillary column (e.g., DB-5ms or equivalent).
-
Oven Program: Implement a temperature gradient to separate the components of the essential oil. A typical program might start at 60°C, hold for 2 minutes, then ramp at 3°C/min to 240°C.
-
MS Detection: Operate the mass spectrometer in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification.[19] Target characteristic ions for α-humulene (e.g., m/z 93, 161, 204).
-
-
Data Analysis:
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the α-humulene peak area to the IS peak area against the concentration of the calibration standards.
-
Quantification: Determine the concentration of α-humulene in the sample by using the peak area ratio from the sample chromatogram and interpolating from the calibration curve.
-
Biosynthesis Pathway
The biosynthesis of α-humulene is part of the broader terpene synthesis pathway in plants, originating from the mevalonate (B85504) (MVA) or MEP pathway. It is formed from the precursor farnesyl diphosphate (B83284) (FPP).[8][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. treehousecannabis.com [treehousecannabis.com]
- 4. DSpace [scholarworks.uvm.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Terpene loss due to drying - Overgrow.com [overgrow.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Humulene - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Extraction of α-humulene-enriched oil from clove using ultrasound-assisted supercritical carbon dioxide extraction and studies of its fictitious solubility | Performance Analytics [scinapse.io]
- 12. Extraction of α-humulene-enriched oil from clove using ultrasound-assisted supercritical carbon dioxide extraction and studies of its fictitious solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. The influence of drying and storage conditions on the volatilome and cannabinoid content of Cannabis sativa L. inflorescences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. d-nb.info [d-nb.info]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing α-Humulene Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of α-humulene in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is α-humulene and why is its solubility a challenge in in vitro assays?
A1: α-Humulene, also known as α-caryophyllene, is a naturally occurring monocyclic sesquiterpene found in the essential oils of various plants, including Humulus lupulus (hops) and Cannabis sativa.[1][2] It is a lipophilic compound, meaning it is readily soluble in organic solvents but has very low solubility in water.[3] This poor aqueous solubility presents a significant hurdle for in vitro assays, which are typically conducted in aqueous-based cell culture media. Introducing α-humulene directly into such media can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the primary methods to solubilize α-humulene for cell-based experiments?
A2: The most common strategies to enhance the solubility of α-humulene for in vitro assays include:
-
Organic Solvents: Dissolving α-humulene in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), to create a concentrated stock solution that can then be diluted into the cell culture medium.
-
Surfactant-Based Formulations: Utilizing non-ionic surfactants like Tween® 20 or Tween® 80 to create a stable aqueous dispersion (emulsion) of α-humulene.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic α-humulene molecule within the lipophilic cavity of a cyclodextrin molecule to form a water-soluble inclusion complex.
Q3: What is the recommended maximum concentration of common solvents like DMSO and ethanol in cell culture?
A3: The cytotoxicity of organic solvents is cell-line dependent and should always be determined empirically. However, general guidelines suggest that the final concentration of DMSO in cell culture media should be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced effects on cell viability and function.[4][5][6] Similarly, ethanol concentrations should be kept as low as possible, generally not exceeding 0.1%.[5] It is crucial to include a vehicle control (media with the same final solvent concentration) in all experiments to account for any solvent-specific effects.
Troubleshooting Guide
This guide addresses common issues encountered when preparing α-humulene solutions for in vitro assays.
Issue 1: Precipitation of α-Humulene upon Dilution in Aqueous Media
Cause: This is the most frequent problem and occurs when the concentration of the organic solvent is rapidly and significantly reduced upon dilution in the aqueous cell culture medium, causing the poorly soluble α-humulene to fall out of solution.
Solutions:
-
Pre-warm the cell culture medium: Warming the medium to 37°C before adding the α-humulene stock solution can help maintain its solubility.[6]
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the stock solution in the cell culture medium. This gradual reduction in solvent concentration can prevent the compound from precipitating.[6]
-
Increase the final solvent concentration (with caution): If initial attempts fail, you may need to slightly increase the final concentration of the organic solvent in your assay. However, this must be done carefully, ensuring the concentration remains below the cytotoxic threshold for your specific cell line. Always validate the solvent tolerance of your cells.
-
Utilize a co-solvent system: A combination of solvents can sometimes improve solubility. For instance, a mixture of DMSO and ethanol might be more effective than either solvent alone.[6]
-
Employ alternative solubilization methods: If precipitation persists, consider using surfactant-based formulations or cyclodextrin inclusion complexes as described in the protocols below.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for the solubility and preparation of α-humulene solutions.
Table 1: Solubility of α-Humulene in Common Solvents
| Solvent | Solubility | Reference |
| Methanol | 10 mg/mL | [7] |
| DMSO | Soluble (High) | General chemical knowledge |
| Ethanol | Soluble | General chemical knowledge |
| Water | 0.011 g/L (estimated) | [8] |
Table 2: Recommended Final Concentrations of Solubilizing Agents in Cell Culture
| Agent | Recommended Max. Concentration | Notes |
| DMSO | < 0.5% (v/v), ideally ≤ 0.1% (v/v) | Cell line dependent, always include a vehicle control.[4][5][6] |
| Ethanol | ≤ 0.1% (v/v) | Cell line dependent, always include a vehicle control.[5] |
| Tween® 20 | IC50 ~0.03-0.04% (v/v) | Can induce apoptosis at higher concentrations.[9] |
| Tween® 80 | Generally considered safe at low concentrations | Always perform a cytotoxicity test for your specific cell line. |
| Cyclodextrins | Generally well-tolerated | Cytotoxicity is typically low, but should be confirmed. |
Experimental Protocols
Protocol 1: Preparation of α-Humulene Stock Solution using an Organic Solvent (DMSO)
This protocol describes the preparation of a 10 mM α-humulene stock solution in DMSO.
Materials:
-
α-Humulene (neat oil, purity ≥95%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Determine the required mass of α-humulene: The molecular weight of α-humulene is approximately 204.36 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 L * 0.010 mol/L * 204.36 g/mol = 0.00020436 g = 0.204 mg
-
-
Weigh the α-humulene: Accurately weigh 0.204 mg of α-humulene into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the α-humulene.
-
Dissolve the α-humulene: Vortex the tube until the α-humulene is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[4]
-
Sterilization: The DMSO stock solution is considered sterile. No further filtration is required.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of an Aqueous Dispersion of α-Humulene using Tween® 20
This protocol provides a method for preparing a 1% (v/v) α-humulene stock dispersion.
Materials:
-
α-Humulene
-
Tween® 20 (Polysorbate 20)
-
Deionized water
-
Sterile vials
Procedure:
-
Pre-mix α-humulene and Tween® 20: In a sterile vial, mix α-humulene and Tween® 20 in a 1:2 (v/v) ratio. For example, mix 100 µL of α-humulene with 200 µL of Tween® 20.[10]
-
Add deionized water: Slowly add deionized water to the mixture while vortexing to bring the total volume to 10 mL. This will result in a 1% (v/v) stock dispersion of α-humulene.[10]
-
Prepare working solutions: Freshly prepare working solutions by serially diluting the stock dispersion in deionized water or cell culture medium on the day of the experiment.[10]
-
Storage: Store the stock dispersion in an amber glass vial with a PTFE-lined cap, protected from light at 4°C. Gently invert the vial to mix before preparing working solutions.[10]
Protocol 3: Preparation of α-Humulene-Cyclodextrin Inclusion Complex
This protocol outlines the general steps for preparing an α-humulene inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method.
Materials:
-
α-Humulene
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of HP-β-CD: Dissolve the required amount of HP-β-CD in deionized water with stirring. The molar ratio of α-humulene to HP-β-CD will need to be optimized, but a 1:1 molar ratio is a common starting point.
-
Add α-humulene: Slowly add the α-humulene to the HP-β-CD solution while continuously stirring.
-
Complex formation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Freeze-drying: Freeze the aqueous solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the α-humulene-HP-β-CD inclusion complex.[11]
-
Storage: Store the powdered complex in a desiccator at room temperature.
-
Reconstitution: The powdered complex can be dissolved in water or cell culture medium to the desired concentration for your in vitro assay.
Signaling Pathways and Experimental Workflows
Diagram 1: General Workflow for Preparing α-Humulene Working Solutions
Caption: A generalized workflow for preparing α-humulene solutions for in vitro experiments.
Diagram 2: Simplified Anti-Inflammatory Signaling Pathway of α-Humulene
Caption: α-Humulene exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[12]
Diagram 3: Simplified Anticancer Signaling Pathway of α-Humulene in Hepatocellular Carcinoma
Caption: α-Humulene induces apoptosis in hepatocellular carcinoma cells by inhibiting the Akt signaling pathway.[13]
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Humulene - Wikipedia [en.wikipedia.org]
- 3. CAS 6753-98-6: Humulene | CymitQuimica [cymitquimica.com]
- 4. emulatebio.com [emulatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Showing Compound alpha-Humulene (FDB015360) - FooDB [foodb.ca]
- 9. Cyto/Genotoxicity Study of Polyoxyethylene (20) Sorbitan Monolaurate (Tween 20) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. oatext.com [oatext.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variation in alpha-Humulene experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive resources to troubleshoot and minimize batch-to-batch variation in experiments involving alpha-Humulene (α-Humulene).
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variation, and why is it a significant issue in α-Humulene research?
A1: Batch-to-batch variation refers to the chemical and biological differences found between different production lots of α-Humulene.[1] This inconsistency is a major challenge as it can lead to poor reproducibility of experimental results, which compromises the reliability of scientific findings and can hinder drug development and regulatory approval processes.[1][2] For a natural product like α-Humulene, whose source material is subject to natural variability, these inconsistencies can be particularly pronounced.[2][3]
Q2: What are the primary sources of variation in experiments involving α-Humulene?
A2: The primary sources of variation stem from the natural origin of the compound and subsequent handling and experimental procedures. Key factors include:
-
Raw Botanical Material: The quality and chemical composition of the plant source can be influenced by climate, harvest time, fertilization methods, and storage conditions.[2][3][4] The yield of α-Humulene can vary significantly, from negligible amounts to over 60%, depending on the plant species and these conditions.[5][6]
-
Extraction and Manufacturing Processes: Different extraction methods (e.g., hydrodistillation) and processing steps can alter the final chemical profile of the α-Humulene product.[3][5]
-
Compound Stability and Storage: α-Humulene is a volatile sesquiterpene that can degrade if not stored properly.[7][8] Factors like temperature, light exposure, and oxidation can affect its purity and stability over time.[7][9]
-
Experimental and Analytical Procedures: Inconsistencies in sample preparation, cell culture conditions (e.g., cell passage number), reagent quality, and analytical equipment calibration can introduce significant variability into the results.[10][11][12]
Q3: How should I properly store α-Humulene to ensure its stability?
A3: Proper storage is critical to maintain the integrity of α-Humulene. Different suppliers may provide slightly different recommendations based on the purity and formulation of their product. Always refer to the supplier's datasheet. General guidelines are summarized in the table below.
Table 1: Recommended Storage and Handling Conditions for α-Humulene
| Parameter | Condition | Rationale | Citations |
| Temperature | Store at -20°C for long-term stability (≥ 4 years). Can be stored at 15-25°C for shorter periods. | Prevents degradation and maintains chemical stability. | [7][13] |
| Stock Solutions | Store at -80°C for up to 6 months or -20°C for up to 1 month. | Prevents inactivation from repeated freeze-thaw cycles. | [9] |
| Light Exposure | Store away from direct sunlight and strong UV light. | Prevents light-induced degradation. | [7] |
| Atmosphere | Keep container tightly sealed in a dry, well-ventilated area. | Minimizes exposure to air and moisture to prevent oxidation and deterioration. | [7][8] |
| Formulation | For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use. | Ensures reliability of experimental results. | [9] |
Q4: What are the critical quality control (QC) tests I should perform on a new batch of α-Humulene?
A4: Rigorous quality control is essential to ensure the consistency and safety of your experiments.[14][15] For each new batch of α-Humulene, a combination of identity, purity, and quantification tests should be performed.
Table 2: Key Quality Control Parameters for α-Humulene Batches
| QC Parameter | Analytical Method | Purpose | Citations |
| Identity Confirmation | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure matches that of α-Humulene. | [1][10] |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | Quantifies the purity of the compound and detects the presence of impurities or degradation products. | [1][10] |
| Quantification | GC with Flame Ionization Detection (GC-FID) or MS | Accurately determines the concentration of α-Humulene in the material. A validated method can achieve a limit of quantification of 1.0 μg/mL. | [16][17] |
| Chemical Fingerprinting | HPLC or GC-MS | Creates a comprehensive chemical profile to compare against a reference standard or previous "golden" batches. | [1][15] |
Q5: How can I standardize my cell-based assays to minimize variability when using α-Humulene?
A5: Cell-based assays are sensitive to many variables that can be controlled with careful experimental design.[18][19] Key strategies include:
-
Cell Line Maintenance: Use cells with a consistent and low passage number. Document the passage number for every experiment.
-
Reagent Consistency: Use the same lot of media, serum, and key reagents for the duration of a study to avoid introducing new variables.[12]
-
Compound Preparation: Always prepare fresh working solutions from a validated stock solution on the day of the experiment.[9] Be mindful of the final solvent concentration (e.g., DMSO), keeping it constant and at a non-toxic level across all wells (typically <0.5%).[10]
-
Experimental Design: Implement blocking and randomization in your experimental design.[1][20] Grouping samples into blocks or batches under similar conditions helps to isolate and account for variability.[20]
-
Replication: Use both technical replicates (measuring the same sample multiple times) and biological replicates (using different cell preparations) to better estimate the true effect and the measurement variation.[1][20]
Troubleshooting Guides
Problem: I am observing inconsistent biological activity (e.g., variable IC50 values) with different batches of α-Humulene.
This is a common problem when working with natural products. Follow this systematic workflow to diagnose and address the issue.[1]
Caption: Troubleshooting workflow for inconsistent biological activity.
Problem: My α-Humulene solution appears cloudy or precipitates during the experiment.
A4: This indicates a solubility issue. α-Humulene is insoluble in water and soluble in alcohols, oils, and other organic solvents.[7]
-
Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is sufficient to keep the α-Humulene in solution at your highest working concentration.
-
Preparation Technique: When diluting the stock solution into aqueous assay media, add the stock solution to the media slowly while vortexing or mixing to prevent localized high concentrations that can cause precipitation. Gentle warming or sonication can also aid dissolution.[9][10]
-
Use of Surfactants: For some in vivo or in vitro preparations, a small amount of a surfactant like Tween-80 can be used to improve solubility and create a stable suspension.[9]
Problem: The chromatographic fingerprint of my new α-Humulene batch looks different from the previous one.
A: A different chromatographic fingerprint (e.g., from HPLC or GC) is a clear indicator of chemical differences between batches.[1]
-
Peak Presence/Absence: New peaks may indicate impurities from the manufacturing process, while the absence of expected minor peaks could mean a different botanical source or extraction method was used.
-
Peak Area/Height: Significant changes in the peak area of α-Humulene relative to other peaks suggest a difference in purity. An increase in the area of smaller peaks could signal degradation of the primary compound.
-
Action: Compare the fingerprint to a certified reference standard.[1] If significant differences are confirmed, the batch may not be suitable for use in experiments where consistency is critical. The variation in chemical composition is the likely source of any observed differences in biological activity.[1][2]
Experimental Protocols
Protocol 1: Quality Control Workflow for a New α-Humulene Batch
This workflow outlines the essential steps for qualifying a new batch of α-Humulene before its use in experiments.
Caption: Experimental workflow for quality control of a new α-Humulene batch.
Protocol 2: Quantification of α-Humulene by Gas Chromatography-Flame Ionization Detector (GC-FID)
This protocol is adapted from validated methods for terpene quantification and is suitable for determining the purity and concentration of α-Humulene.[16][17]
1. Materials and Reagents:
-
α-Humulene (test batch and certified reference standard)
-
n-Tridecane (Internal Standard, IS)
-
Ethyl Acetate (B1210297) (GC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh and dissolve the α-Humulene reference standard in ethyl acetate.
-
Internal Standard (IS) Stock Solution (1.0 mg/mL): Prepare a stock solution of n-tridecane in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution to cover a range of 1-100 μg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 μg/mL.
-
Sample Preparation: Prepare the test batch of α-Humulene at a target concentration of 50 μg/mL in ethyl acetate and spike with the internal standard to a final concentration of 50 μg/mL.
3. GC-FID Conditions:
Table 3: Example GC-FID Parameters for α-Humulene Quantification
| Parameter | Setting |
| Column | ZB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL (Split mode, 20:1) |
| Oven Program | Start at 60°C, ramp to 160°C at 3°C/min, then ramp to 240°C at 20°C/min, hold for 5 min. |
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of α-Humulene to the peak area of the internal standard against the concentration of the calibration standards.
-
The method should be linear with a correlation coefficient (r²) > 0.99.[16][17]
-
Calculate the concentration of α-Humulene in the test sample using the calibration curve.
-
Determine purity by calculating the peak area of α-Humulene as a percentage of the total peak area of all components in the chromatogram.
Signaling Pathway Considerations
α-Humulene is known to exert anti-inflammatory effects, in part by inhibiting the expression of COX-2 and iNOS.[9] Variability in the purity or concentration of your α-Humulene batches can lead to inconsistent modulation of these downstream pathways, affecting the reproducibility of your results.
Caption: α-Humulene's impact on a simplified inflammatory pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. researchgate.net [researchgate.net]
- 5. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. Alpha Humulene - Premium Quality Terpene at Best Price [naturalaroma.co.in]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 19. cellgs.com [cellgs.com]
- 20. theoj.org [theoj.org]
alpha-Humulene's potential toxicity at high concentrations
This technical support center provides essential information regarding the potential toxicity of α-humulene at high concentrations for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative toxicity data, and experimental protocols to ensure safe and effective handling in a laboratory setting.
Troubleshooting Guides
Issue: Unexpected Cell Death or Low Viability in Control (Vehicle-Treated) Groups
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) is non-toxic to your specific cell line. Perform a vehicle-only toxicity curve to determine the maximum tolerated concentration. |
| Contamination | Check for signs of bacterial or fungal contamination in cell cultures and reagents. Use fresh, sterile stocks of α-humulene and media. |
| Improper Storage of α-Humulene | α-Humulene can degrade or oxidize. Store it as recommended by the supplier, typically in a cool, dark place, and under an inert atmosphere if possible. Consider aliquoting to avoid repeated freeze-thaw cycles. |
Issue: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Step |
| Inaccurate α-Humulene Concentration | Verify the initial stock concentration. Ensure accurate serial dilutions are performed for each experiment. Use calibrated pipettes. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Over-confluent or sparse cultures can lead to variable results. |
| Incubation Time | Ensure the incubation time with α-humulene is consistent across all experiments. A time-course experiment may be necessary to determine the optimal endpoint. |
| Assay Interference | Some compounds can interfere with the readout of viability assays (e.g., MTT assay). Run appropriate controls, such as α-humulene in cell-free media, to check for direct reduction of the assay reagent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with high concentrations of α-humulene?
A1: According to safety data sheets, α-humulene at high concentrations can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4][5]. It is classified as a combustible liquid[4]. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are recommended[3][4].
Q2: Is α-humulene considered genotoxic or carcinogenic?
A2: Based on available safety data, α-humulene is not classified as a germ cell mutagen, carcinogenic, or a reproductive toxicant[1]. However, a lack of extensive data warrants careful handling and minimization of exposure.
Q3: What is the mechanism of α-humulene-induced cytotoxicity at high concentrations?
A3: The cytotoxic mechanism of α-humulene appears to be multifactorial. At high concentrations, it has been shown to induce the production of reactive oxygen species (ROS) and deplete intracellular glutathione (B108866) levels[6][7][8][9]. This oxidative stress can lead to mitochondrial dysfunction and trigger apoptosis (programmed cell death)[6][7][8][9].
Q4: What are the reported cytotoxic concentrations of α-humulene in different cell lines?
A4: The cytotoxic effects of α-humulene are cell-line dependent. IC50 values (the concentration that inhibits 50% of cell growth or viability) have been reported in the micromolar range for various cancer cell lines. For detailed values, please refer to the "Quantitative Toxicity Data" section below.
Q5: How should I prepare my α-humulene stock solution for in vitro experiments?
A5: α-Humulene is a neat oil[10]. It is typically dissolved in an organic solvent like DMSO or ethanol (B145695) to create a high-concentration stock solution. This stock is then further diluted in cell culture media to achieve the desired final concentrations for your experiment. It is crucial to ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells.
Quantitative Toxicity Data
The following tables summarize the in vitro cytotoxicity of α-humulene across various human cell lines.
Table 1: IC50 Values of α-Humulene in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Lung Carcinoma | 28 ± 1 µg/mL | [11] |
| DLD-1 | Colon Adenocarcinoma | 43 ± 3 µg/mL | [11] |
| HT-29 | Colon Adenocarcinoma | 54 µM | [11] |
| Caco-2 | Colorectal Adenocarcinoma | 24.4 mg/mL | [10] |
| HCT-116 | Colon Cancer | 3.1 x 10⁻⁴ mol/L | [6] |
| MCF-7 | Breast Adenocarcinoma | 4.2 x 10⁻⁴ mol/L | [6] |
| SH-SY5Y | Neuroblastoma | >400 µg/mL | [12] |
Table 2: Acute Toxicity Data
| Test Type | Organism | Route | Value | Reference |
| TDLO | Mouse | Oral | 50 mg/kg | [2] |
IC50: Half maximal inhibitory concentration. TDLO: Lowest published toxic dose.
Experimental Protocols
General Protocol for Assessing α-Humulene Cytotoxicity using MTT Assay
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for your particular cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of α-Humulene Working Solutions:
-
Prepare a high-concentration stock solution of α-humulene (e.g., 100 mM) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to prepare 2X working concentrations.
-
-
Cell Treatment:
-
Remove the old medium from the 96-well plate.
-
Add 100 µL of the 2X α-humulene working solutions to the respective wells.
-
Include vehicle control wells (medium with the same final concentration of solvent) and untreated control wells (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified incubator to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining the IC50 of α-humulene.
Proposed Mechanism of α-Humulene Toxicity
Caption: High-level overview of α-humulene's cytotoxic mechanism.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Humulene | C15H24 | CID 5281520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ijpsonline.com [ijpsonline.com]
Technical Support Center: Overcoming Resistance to α-Humulene's Anticancer Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-Humulene. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome challenges in your research and effectively harness the anticancer potential of α-Humulene.
Frequently Asked Questions (FAQs)
Q1: What is the primary anticancer mechanism of α-Humulene?
A1: The anticancer activity of α-Humulene is multifactorial. Its primary mechanisms include the induction of apoptosis (programmed cell death) through the inhibition of the Akt signaling pathway.[1][2] This inhibition leads to decreased phosphorylation of downstream targets like GSK-3 and Bad, promoting cell death. Additionally, α-Humulene increases the production of reactive oxygen species (ROS) and causes the depletion of intracellular glutathione, which heightens oxidative stress in cancer cells, contributing to their demise.
Q2: My cancer cell line is showing resistance to α-Humulene. What are the possible mechanisms?
A2: While specific research on acquired resistance to α-Humulene is limited, potential mechanisms can be extrapolated from its mode of action and general principles of chemoresistance. One possibility is the upregulation of Glutathione S-Transferases (GSTs).[3][4][5] Although α-Humulene can deplete glutathione, an increase in GST activity is a known resistance mechanism to certain chemotherapeutics.[3][4][5] Elevated GST levels could facilitate the detoxification and efflux of α-Humulene from the cancer cells. Another potential mechanism is the alteration of apoptosis-regulating proteins. Cancer cells might develop resistance by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins like Bax, thereby counteracting α-Humulene's apoptosis-inducing effects.[6]
Q3: How can I overcome resistance to α-Humulene in my experiments?
A3: A primary strategy to overcome resistance is through combination therapy. α-Humulene has shown synergistic effects with conventional chemotherapeutic agents and other natural compounds. Combining α-Humulene with drugs like doxorubicin (B1662922), oxaliplatin, or 5-fluorouracil (B62378) has been shown to enhance their anticancer effects. Additionally, co-administration with other terpenes, such as β-caryophyllene, can increase the efficacy of α-Humulene, potentially by altering cell membrane permeability.
Q4: I am observing inconsistent IC50 values for α-Humulene in my cell viability assays. What could be the cause?
A4: Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors.[7][8] Key areas to investigate include cell health and passage number, as genetic drift can occur at high passages, altering drug sensitivity.[7] Ensure you are using cells in the exponential growth phase and maintain consistency in cell seeding density.[7] The purity and handling of your α-Humulene stock are also critical; prepare fresh dilutions for each experiment and minimize freeze-thaw cycles. Finally, the choice of cytotoxicity assay and the curve-fitting method for data analysis can also influence the IC50 value.[7]
Troubleshooting Guides
Troubleshooting Inconsistent MTT Assay Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors. 3. "Edge effects" in the 96-well plate. | 1. Ensure the cell suspension is thoroughly mixed before and during plating. 2. Calibrate pipettes regularly and use a multi-channel pipette for adding reagents. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media.[1] |
| Absorbance values are too low | 1. Low cell density. 2. Insufficient incubation time with MTT reagent. 3. Cell death in control wells. | 1. Optimize cell seeding density through a titration experiment. 2. Increase the incubation time with the MTT reagent; perform a time-course experiment to find the optimal duration. 3. Ensure cells are healthy and not overgrown. |
| Absorbance values increase with higher doses of α-Humulene | 1. Compound interference with the MTT assay. 2. Induction of cellular metabolism at sub-lethal concentrations. | 1. Run a control with α-Humulene in media without cells to check for direct reduction of the MTT reagent.[9] 2. Visually inspect cells under a microscope for signs of stress or morphological changes. Consider using a different viability assay, such as Trypan Blue exclusion.[9] |
Troubleshooting Western Blot for Phosphorylated Proteins (e.g., p-Akt)
| Problem | Potential Cause | Recommended Solution |
| No or weak signal for phosphorylated protein | 1. Inefficient cell lysis and protein extraction. 2. Phosphatase activity during sample preparation. 3. Low abundance of the phosphorylated protein. | 1. Use a lysis buffer specifically designed for phosphoprotein analysis and keep samples on ice at all times. 2. Add phosphatase inhibitors to your lysis buffer immediately before use. 3. Stimulate cells with a known activator (e.g., growth factors) to create a positive control. Increase the amount of protein loaded onto the gel. |
| High background | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing. | 1. Block the membrane with 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can cause background. 2. Titrate your antibodies to find the optimal concentration. 3. Increase the number and duration of washing steps with TBST. |
| Inconsistent results between blots | 1. Variation in protein loading. 2. Inconsistent transfer efficiency. | 1. Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. 2. Use a loading control (e.g., β-actin or GAPDH) to normalize your results. Check transfer efficiency with Ponceau S staining. |
Quantitative Data Summary
Table 1: IC50 Values of α-Humulene in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Adenocarcinoma | 52 | [7] |
| J5 | Hepatocellular Carcinoma | 180 | [7] |
| A549 | Pulmonary Adenocarcinoma | 130 | [7] |
| HCT-116 | Colorectal Carcinoma | 310 | [7] |
| MCF-7 | Breast Adenocarcinoma | 420 | [7] |
| A2780 | Ovarian Cancer | 40 | [7] |
| SKOV3 | Ovarian Cancer | 200 | [7] |
| CCRF/CEM | Lymphoblast | 200 | [7] |
Table 2: Synergistic Effects of α-Humulene in Combination Therapies
| Combination | Cell Line | Effect | Reference |
| α-Humulene + Doxorubicin | MCF-7 (Breast Cancer) | Potentiated doxorubicin's anticancer properties. | [7] |
| α-Humulene + Oxaliplatin & 5-Fluorouracil | Colon Cancer Cells | Enhanced antiproliferative activity at 100 and 150 µmol/L. | [7] |
| α-Humulene + β-Caryophyllene | MCF-7 (Breast Cancer) | Increased cell growth inhibition from 50% (α-Humulene alone) to 75%. | [7] |
| α-Humulene + Doxorubicin | MDA-MB-231 (Breast Cancer) | Synergistic reduction in cell viability. | [10] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effect of α-Humulene on cancer cells in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
α-Humulene stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of α-Humulene in complete culture medium from your stock solution.
-
After 24 hours, remove the medium and add 100 µL of the α-Humulene dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest α-Humulene concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Akt, p-Akt, Bax, and Bcl-2
This protocol describes the detection of key proteins involved in α-Humulene-induced apoptosis.
Materials:
-
Cell lysates from control and α-Humulene-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST for phosphoproteins, 5% non-fat milk in TBST for others)
-
Primary antibodies (anti-Akt, anti-p-Akt (Ser473), anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with α-Humulene, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with the appropriate blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. For p-Akt, normalize to total Akt.
Visualizations
Caption: α-Humulene's anticancer signaling pathway.
Caption: Experimental workflow for assessing cytotoxicity and apoptosis.
Caption: Overcoming resistance with combination therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Bcl-2, bax and bcl-xL expression in human sensitive and resistant leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Studies with α-Humulene
Welcome to the technical support center for researchers utilizing α-Humulene in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
1. What is a good starting dose for α-Humulene in a new in vivo model?
For initial studies, particularly for anti-inflammatory effects in rodents, a dose of 50 mg/kg administered orally is a well-documented starting point.[1][2][3][4][5][6] This dose has been shown to be effective in reducing paw edema and airway inflammation.[1][2][3][4] For anticancer investigations, a dose of 10 mg/kg has been used in vivo.[1] For antinociceptive effects, doses ranging from 25-200 mg/kg via intraperitoneal injection have been explored.[7] It is always recommended to perform a dose-response study to determine the optimal dose for your specific model and endpoint.
2. What is the best route of administration for α-Humulene?
The most common and effective routes of administration for α-Humulene in preclinical studies are oral (p.o.) and intraperitoneal (i.p.) .
-
Oral administration has demonstrated good absorption and systemic anti-inflammatory effects.[1][4][8][9]
-
Intraperitoneal injection has been utilized for investigating cannabimimetic and antinociceptive properties.[1][2][3]
Intravenous (i.v.) administration has also been used for pharmacokinetic studies to determine bioavailability.[8][9] The choice of administration route should be guided by the specific research question and the target tissue.
3. What are the known pharmacokinetic properties of α-Humulene?
α-Humulene exhibits rapid absorption and a relatively short half-life. Key pharmacokinetic parameters in mice are summarized below:
| Parameter | Oral Administration (150 mg/kg) | Intravenous Administration (50 mg/kg) |
| Time to Peak Plasma Concentration (Tmax) | 15 minutes | Not Applicable |
| Peak Plasma Concentration (Cmax) | ~4.5 µg/mL | Not Applicable |
| Oral Bioavailability | ~18% | Not Applicable |
| Absorption Half-life (t1/2a) | 16.8 minutes | 1.8 minutes |
| Elimination Half-life (t1/2b) | 118.2 minutes | 55 minutes |
Data sourced from Chaves et al., 2008.[8][9]
Following oral administration, α-Humulene is detectable in the plasma for up to 12 hours.[8][9] It distributes to various tissues, with the highest concentrations found in the liver, followed by the kidneys, heart, lungs, spleen, and brain.[8][9]
4. What is the toxicity profile of α-Humulene?
5. How can I prepare α-Humulene for in vivo administration?
Due to its lipophilic nature, α-Humulene has poor water solubility.[1][2][12] For oral administration, it can be dissolved in a vehicle such as saline.[13] For other routes, it is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO).[14] It is critical to establish the maximum tolerated concentration of the vehicle in your animal model to avoid confounding effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of Efficacy | Suboptimal Dose: The administered dose may be too low for the specific animal model or disease state. | Conduct a dose-response study, starting from the recommended 50 mg/kg for anti-inflammatory effects and adjusting as needed.[1][4] |
| Poor Bioavailability: The chosen administration route may not be optimal for achieving sufficient systemic exposure. | Consider the pharmacokinetic data. Oral administration has an 18% bioavailability.[8][9] For rapid and higher systemic exposure, consider intraperitoneal administration. | |
| Compound Instability: α-Humulene may degrade in the formulation. | Prepare fresh solutions for each experiment. Store α-Humulene according to the manufacturer's instructions. | |
| Inconsistent Results | Vehicle Effects: The vehicle used to dissolve α-Humulene may have its own biological effects. | Always include a vehicle-only control group in your experiments. |
| Variability in Animal Strain/Sex/Age: These factors can influence drug metabolism and response. | Standardize your animal model. Report the strain, sex, and age of the animals used in your study. | |
| Timing of Administration and Measurement: The short half-life of α-Humulene means that the timing of your endpoint measurement is critical. | Based on the Tmax of approximately 15-30 minutes after oral administration, time your endpoint measurements accordingly.[8][9] | |
| Adverse Events (e.g., weight loss) | Toxicity at Higher Doses: The dose may be approaching a toxic level, especially with repeated administration. | Reduce the dose or the frequency of administration. Monitor the animals closely for any signs of toxicity.[11] |
| Vehicle Toxicity: The vehicle itself could be causing adverse effects. | Run a vehicle-only group and observe for any adverse reactions. Consider alternative, less toxic vehicles. |
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Mice/Rats
This is a classic model for evaluating acute inflammation.
-
Animals: Male Swiss mice (25-30 g) or Wistar rats (150-200 g).
-
Groups:
-
Vehicle Control (e.g., Saline, p.o.)
-
α-Humulene (e.g., 50 mg/kg, p.o.)
-
Positive Control (e.g., Dexamethasone, 1 mg/kg, i.p.)
-
-
Procedure:
-
Administer the vehicle, α-Humulene, or positive control 1 hour before the inflammatory insult.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Endpoint: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
2. Ovalbumin-Induced Airway Inflammation in Mice
This model is used to assess the effects on allergic airway inflammation.
-
Animals: Female BALB/c mice (6-8 weeks old).
-
Groups:
-
Sham (sensitized and challenged with saline)
-
Vehicle Control (sensitized and challenged with ovalbumin, treated with vehicle)
-
α-Humulene (sensitized and challenged with ovalbumin, treated with 50 mg/kg α-Humulene, p.o.)
-
Positive Control (sensitized and challenged with ovalbumin, treated with Dexamethasone)
-
-
Procedure:
-
Sensitization: On days 0 and 7, immunize mice with an intraperitoneal injection of ovalbumin.
-
Challenge: From day 14 to day 19, challenge the mice with an aerosolized solution of ovalbumin for 30 minutes.
-
Treatment: Administer α-Humulene or vehicle orally once daily from day 18 to day 22.
-
Endpoint Measurement: 24 hours after the last challenge, collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell counts (e.g., eosinophils) and cytokine levels (e.g., IL-5).[13]
-
Visualizations
Caption: A typical experimental workflow for an in vivo anti-inflammatory study.
Caption: Postulated anti-inflammatory mechanism of α-Humulene.[15]
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Clinical Translation of α-humulene - A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Terpenes from Cannabis sativa Induce Antinociception in a Mouse Model of Chronic Neuropathic Pain via Activation of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tissue distribution of the sesquiterpene alpha-humulene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. greenleafmc.ca [greenleafmc.ca]
Technical Support Center: Efficient α-Humulene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of α-humulene synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific issues encountered during both biotechnological and chemical synthesis experiments.
Section 1: Biotechnological Synthesis of α-Humulene
The microbial fermentation of α-humulene offers a promising and sustainable alternative to traditional chemical synthesis. However, optimizing production yields can be challenging. This section addresses common issues in engineered microbial systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My engineered microbial strain is producing very low yields of α-humulene. What are the potential bottlenecks?
A1: Low yields in microbial α-humulene production can stem from several factors throughout the biosynthetic pathway. Here's a systematic approach to troubleshooting:
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Precursor Supply: The synthesis of α-humulene is dependent on the availability of the precursor farnesyl diphosphate (B83284) (FPP). Insufficient FPP is a common bottleneck.
-
Troubleshooting:
-
Overexpress key enzymes in the mevalonate (B85504) (MVA) pathway, such as tHMG1 (truncated HMG-CoA reductase) and ERG20 (farnesyl diphosphate synthase).
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Ensure a balanced expression of MVA pathway genes to avoid the accumulation of toxic intermediates.
-
-
-
α-Humulene Synthase Activity: The efficiency and specificity of the α-humulene synthase (α-HS) are critical.
-
Troubleshooting:
-
Codon-optimize the α-HS gene for the specific expression host (e.g., E. coli, S. cerevisiae).
-
Consider screening different α-HS variants from various plant sources for higher catalytic activity.
-
Mutations in the α-HS active site can alter product specificity. For instance, in a related germacrene A synthase, mutating a key glycine (B1666218) residue to a bulkier amino acid shifted the product profile towards α-humulene.[1]
-
-
-
Product Toxicity and Volatility: α-Humulene can be toxic to microbial cells at high concentrations, and its volatile nature can lead to product loss during fermentation.
-
Troubleshooting:
-
Implement an in situ product removal (ISPR) strategy, such as a two-phase fermentation with an organic solvent overlay (e.g., dodecane), to continuously extract α-humulene from the culture medium.[2]
-
Use adsorbent resins in the fermentation broth to capture the product.
-
-
-
Competing Pathways: The FPP precursor can be diverted to other biosynthetic pathways, such as sterol synthesis.
-
Troubleshooting:
-
Down-regulate or inhibit competing pathways. For example, in S. cerevisiae, repressing the expression of squalene (B77637) synthase (ERG9) can redirect FPP towards sesquiterpene production.
-
-
Q2: I'm observing significant cell growth inhibition after inducing α-humulene production. What could be the cause?
A2: Cell growth inhibition is often linked to the accumulation of toxic intermediates or the product itself.
-
Troubleshooting:
-
Metabolic Imbalance: Overexpression of certain pathway enzymes without balancing the entire pathway can lead to the buildup of toxic intermediates like HMG-CoA.
-
Solution: Fine-tune the expression levels of each enzyme in the MVA pathway using promoters of varying strengths.
-
-
Product Toxicity: As mentioned, α-humulene can be toxic to cells.
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Solution: Employ an ISPR strategy as described in A1. Reducing the induction temperature can also sometimes mitigate toxicity and improve protein folding.
-
-
Q3: How can I optimize the fermentation medium to enhance α-humulene production?
A3: The composition of the fermentation medium plays a crucial role in cell growth and product synthesis.
-
Troubleshooting:
-
Carbon Source: The choice and concentration of the carbon source are critical. While glucose is common, high concentrations can lead to catabolite repression.[3]
-
Solution: A fed-batch strategy to maintain a constant, low level of glucose is often effective. Some studies have successfully used alternative, cheaper carbon sources like waste cooking oil.
-
-
Nitrogen Source: The type and amount of nitrogen source can influence the production of secondary metabolites.
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Solution: Experiment with different nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate) and C/N ratios to find the optimal conditions for your strain.[3]
-
-
Phosphate (B84403) Concentration: High phosphate levels can sometimes inhibit secondary metabolite production.[3]
-
Solution: Test different phosphate concentrations to identify a level that supports growth without suppressing α-humulene synthesis.
-
-
Quantitative Data on α-Humulene Production in Engineered Microbes
| Host Organism | Engineering Strategy | Titer (mg/L) |
| Candida tropicalis | Overexpression of α-humulene synthesis pathway and rate-limiting enzymes | 4115.42 |
| Yarrowia lipolytica | Fed-batch fermentation with waste cooking oil | 5900 |
| Cupriavidus necator | Fermentation on grass clipping medium | 2 |
| Cupriavidus necator | Fermentation on LB medium | 10 |
Experimental Protocols
Protocol 1: Two-Phase Fed-Batch Fermentation for α-Humulene Production
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Inoculum Preparation: Inoculate a single colony of the engineered microbial strain into a seed culture medium and grow overnight at the optimal temperature and shaking speed.
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Bioreactor Setup: Prepare the fermentation medium in a sterilized bioreactor. Calibrate pH and dissolved oxygen sensors.
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Inoculation: Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.
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Initial Batch Phase: Allow the culture to grow in batch mode until a specific cell density is reached or a key nutrient is depleted.
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Induction and Organic Overlay: Induce the expression of the α-humulene synthesis pathway. Simultaneously, add a sterile organic solvent (e.g., 20% v/v n-dodecane) to the bioreactor to create a second phase for in situ product removal.[2]
-
Fed-Batch Phase: Start the continuous or intermittent feeding of a concentrated nutrient solution (typically the carbon source) to maintain a controlled growth rate and substrate concentration.
-
Process Monitoring: Regularly monitor and control pH, temperature, and dissolved oxygen. Take samples periodically to measure cell density (OD600) and α-humulene concentration in the organic phase via GC-MS.
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Harvest and Extraction: At the end of the fermentation, separate the organic phase from the aqueous phase. The α-humulene can then be purified from the organic solvent.
Visualization of Biotechnological Synthesis Pathway
Caption: Metabolic pathway for α-humulene synthesis in engineered yeast.
Section 2: Chemical Synthesis of α-Humulene
The total chemical synthesis of α-humulene is complex due to the challenges associated with constructing the 11-membered macrocycle. This section provides guidance on common issues encountered in chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My macrocyclization reaction to form the humulene (B1216466) ring is giving very low yields. What are the common challenges and solutions?
A1: Macrocyclization reactions are often plagued by low yields due to competing intermolecular side reactions that lead to oligomers and polymers.
-
High Dilution Principle: A fundamental strategy to favor intramolecular cyclization is to work at very high dilutions (typically <0.01 M). This reduces the probability of reactive ends of different molecules encountering each other.
-
Troubleshooting: If you are still getting low yields at high dilution, ensure that the solvent is rigorously purified and degassed, as trace impurities can interfere with the reaction.
-
-
Reaction Temperature: The effect of temperature is complex. For entropically challenging reactions, simply increasing the temperature may not improve the rate.
-
Troubleshooting: Experiment with a range of temperatures. Sometimes, lower temperatures can favor the desired intramolecular pathway by reducing the rate of competing side reactions.
-
-
Choice of Cyclization Strategy: Different methods for closing the macrocycle have their own challenges.
-
McMurry Reaction (Reductive Coupling of Dicarbonyls): This reaction is sensitive to the grade of the titanium reagent and reaction conditions.
-
Troubleshooting: Ensure scrupulously anhydrous and oxygen-free conditions. The activity of the low-valent titanium species is critical and can vary between batches. The choice of reducing agent (e.g., Li, Na, K, Zn-Cu couple) can also significantly impact the yield.[4]
-
-
Palladium-Catalyzed Cyclization: This modern approach offers milder conditions and better functional group tolerance.
-
Q2: I am observing the formation of multiple isomers during my synthesis. How can I improve the stereoselectivity?
A2: The stereochemistry of the double bonds in α-humulene is critical.
-
Troubleshooting:
-
Substrate Control: The stereochemistry of the acyclic precursor will often dictate the stereochemistry of the final product. Ensure the stereochemical purity of your starting materials.
-
Catalyst Control: In catalyzed reactions, the catalyst can play a significant role in determining the stereoselectivity. Chiral ligands can be used to induce asymmetry.
-
Conformational Control: The conformation of the linear precursor at the moment of cyclization is key. The use of templates or rigid linkers can help to pre-organize the molecule into a conformation that favors the desired cyclization pathway.
-
Q3: What are the best practices for purifying α-humulene from a complex reaction mixture?
A3: The purification of α-humulene can be challenging due to its nonpolar nature and potential for co-elution with other structurally similar byproducts.
-
Troubleshooting:
-
Chromatography:
-
Stationary Phase: Standard silica (B1680970) gel can sometimes cause degradation of acid-sensitive terpenes. Consider using deactivated silica gel (e.g., by pre-flushing with a solvent containing a small amount of a base like triethylamine) or a less acidic stationary phase like alumina.
-
Solvent System: A gradual solvent gradient in column chromatography can improve the separation of isomers and other closely related compounds. For highly similar compounds, preparative HPLC may be necessary.
-
-
Distillation: Fractional distillation under reduced pressure can be effective for separating compounds with different boiling points, but care must be taken to avoid thermal degradation of α-humulene.
-
Experimental Protocols
Protocol 2: General Procedure for Palladium-Catalyzed Cycloisomerization
Note: This is a general protocol and specific conditions will vary depending on the substrate.
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the linear polyenyne precursor in a suitable anhydrous solvent (e.g., THF, toluene).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by mixing the palladium source (e.g., Pd(OAc)₂, [Pd₂(dba)₃]) with the appropriate ligand.
-
Reaction Initiation: Add the catalyst solution to the solution of the precursor.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction (if necessary) and perform a standard aqueous work-up. Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or alumina, using an appropriate solvent system.
Visualization of Chemical Synthesis Workflow
Caption: General workflow for the chemical synthesis of α-humulene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequencing palladium-catalyzed cycloisomerization cascades in a synthesis of the gelsemine core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of terpenes via palladium-catalysed cyclization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with co-eluting compounds in alpha-Humulene analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with α-humulene analysis, particularly the issue of co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with α-humulene?
The most common co-eluting compound with α-humulene is β-caryophyllene.[1][2] Both are sesquiterpenes with similar chemical structures and boiling points, causing them to elute very close to each other in typical gas chromatography (GC) methods.[3] They are frequently found together in natural products, especially in essential oils from plants like Cannabis sativa and hops.[3]
Q2: How can I determine if my α-humulene peak is pure or co-eluting with another compound?
Co-elution occurs when two or more compounds exit the chromatography column at the same time, potentially creating a single, misleading peak.[4][5] There are several ways to detect this issue:
-
Visual Peak Inspection: Look for asymmetrical peaks. A "shoulder" on the peak or a split top, rather than a smooth, symmetrical Gaussian shape, is a strong indicator of co-elution.[5] A gradual decline in the peak is a "tail," but a sharp discontinuity is likely a "shoulder" indicating a hidden peak.[5]
-
Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can assess peak purity by examining the mass spectra at different points across the peak (the upslope, apex, and downslope). If the peak is pure, the mass spectrum should be consistent throughout.[4] If a co-eluting compound is present, the spectra will change across the peak.
-
Diode Array Detector (DAD) Purity Analysis: For HPLC, a DAD can perform a peak purity analysis. It collects multiple UV-Vis spectra across the peak; if the spectra are not identical, the peak is flagged as impure, suggesting co-elution.[4]
Q3: My chromatogram shows poor resolution for α-humulene. What are the first GC method adjustments I should try?
When facing poor resolution, the first step is to optimize your existing GC method. The goal is to manipulate the three key factors of chromatographic resolution: efficiency, selectivity, and capacity factor.[4][6]
-
Modify the Temperature Program: This is often the most effective initial step.
-
Decrease the Ramp Rate: A slower temperature ramp (e.g., changing from 10°C/min to 3-5°C/min) gives the compounds more time to interact with the stationary phase, which can significantly improve separation for closely eluting compounds.[6][7]
-
Add an Isothermal Hold: Introduce a hold in the temperature program at a temperature 20-30°C below the elution temperature of the co-eluting pair.[8] This can provide the necessary time to resolve the two peaks.
-
-
Optimize Carrier Gas Flow Rate: Adjust the carrier gas (e.g., Helium) flow rate to the column's optimal linear velocity.[8][9] A flow rate that is too high or too low can decrease column efficiency and worsen resolution.
-
Increase the Split Ratio: If your peak response is high, increasing the split ratio can lead to sharper, narrower peaks, which may improve resolution.[7]
Q4: How can mass spectrometry (MS) resolve co-elution when chromatographic separation fails?
Even if α-humulene and β-caryophyllene co-elute perfectly, a mass spectrometer can differentiate and quantify them.[10] This is because, while they have the same retention time, they have unique mass fragmentation patterns.
-
Selected Ion Monitoring (SIM): Instead of scanning for all ions, you can program the MS to only monitor specific, unique ions for each compound. By choosing a quantifier ion that is abundant for α-humulene but absent or very low in abundance for β-caryophyllene (and vice-versa), you can achieve selective detection and accurate quantification.[8][10]
-
Tandem Mass Spectrometry (MS/MS): For even greater selectivity, especially in complex matrices, MS/MS can be used.[9] In this technique, a specific precursor ion for α-humulene is selected, fragmented, and then a unique product ion is monitored. This Multiple Reaction Monitoring (MRM) is highly specific and can eliminate nearly all matrix interference.[9]
Q5: When should I consider changing my GC column?
You should consider changing your GC column if extensive method optimization on your current column does not achieve the desired resolution (a resolution value, Rs, greater than 1.5 is ideal for baseline separation).[6] Standard non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5MS, DB-5), are commonly used for terpene analysis.[9] If these do not provide adequate separation, switching to a column with a different stationary phase chemistry (e.g., a mid-polarity or polar column) can alter selectivity and change the elution order of the compounds, potentially resolving the co-elution.[6][8]
Q6: Are there advanced chromatographic techniques for separating extremely complex mixtures containing α-humulene?
Yes. For highly complex samples where one-dimensional GC is insufficient, comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior separation power.[11][12] In GCxGC, the effluent from a primary column is sent through a second, shorter column with a different stationary phase.[11] This results in an ordered, two-dimensional chromatogram that can resolve compounds that co-elute in a single-column system.[11][12]
Troubleshooting and Optimization Data
The following table illustrates the impact of method optimization on the resolution of α-humulene and a co-eluting compound like β-caryophyllene. The goal is to increase the resolution value (Rs) to ≥ 1.5 for accurate quantification.
| Parameter | Before Optimization | After Optimization | Objective of Change |
| GC Oven Program | 40°C, ramp 20°C/min to 320°C | 40°C, ramp 5°C/min to 220°C | Slower ramp increases interaction with the stationary phase, improving separation. |
| α-Humulene RT (min) | 9.52 | 14.85 | Increased retention allows more time for separation. |
| β-Caryophyllene RT (min) | 9.55 | 15.05 | Increased retention allows more time for separation. |
| Resolution (Rs) | 0.8 | 1.6 | Achieve baseline separation (Rs ≥ 1.5). |
Diagrams
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}
Caption: Troubleshooting workflow for resolving co-eluting peaks in α-humulene analysis.
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N [label="Efficiency (N)\n(Peak Sharpness)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alpha [label="Selectivity (α)\n(Peak Spacing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; k [label="Capacity Factor (k')\n(Retention)", fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible node for grouping sub_group [shape=point, width=0, height=0];
// Edges N -> sub_group [dir=none]; alpha -> sub_group [dir=none]; k -> sub_group [dir=none]; sub_group -> Rs [label=" Determined by"];
// Sub-labels for how to influence factors N_desc [label="Influenced by:\n- Column Length\n- Carrier Gas Velocity", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_desc [label="Influenced by:\n- Stationary Phase Chemistry\n- Temperature", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; k_desc [label="Influenced by:\n- Temperature Program\n- Mobile Phase Strength", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
N -> N_desc [style=dashed, arrowhead=none]; alpha -> alpha_desc [style=dashed, arrowhead=none]; k -> k_desc [style=dashed, arrowhead=none]; }
Caption: The relationship between key factors influencing chromatographic peak resolution.
Example Experimental Protocol: GC-MS Analysis of Terpenes
This section provides a sample protocol for the analysis of α-humulene and other terpenes, adapted from common methodologies.[9][10]
1. Sample Preparation
-
Extract plant material (e.g., 100 mg) with a suitable solvent like ethyl acetate (B1210297) or methanol (B129727) containing an internal standard (e.g., n-tridecane).[10]
-
Sonicate the mixture for approximately 15 minutes.[9]
-
Centrifuge the sample to separate solid material.
-
Transfer the supernatant to an autosampler vial for injection.
2. GC-MS System and Conditions
| Parameter | Setting |
| GC System | Agilent 7890B or similar |
| Mass Spectrometer | Agilent 5977B, Waters Xevo TQ-GC, or similar |
| Column | Restek Rxi-5MS (20 m x 0.18 mm, 0.18 µm film) or equivalent 5% phenyl-type column[9] |
| Carrier Gas | Helium at a constant flow of 0.4 - 1.0 mL/min |
| Injection | 1 µL, Split (e.g., 50:1 ratio) |
| Inlet Temperature | 275 °C |
| Oven Program | Initial: 40°C for 0.5 minRamp 1: 20°C/min to 140°CRamp 2: 40°C/min to 320°C, hold for 1 min[9] |
| Transfer Line Temp | 275 °C |
| Ion Source Temp | 175-230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (e.g., m/z 40-500) for identificationSIM or MRM for quantification |
References
- 1. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Caryophyllene - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
alpha-Humulene vs. beta-caryophyllene: a comparative analysis of anti-inflammatory effects.
A detailed examination of two isomeric sesquiterpenes, alpha-humulene and beta-caryophyllene (B1668595), reveals distinct and overlapping mechanisms in their capacity to mitigate inflammation. While both compounds, commonly found in the essential oils of various plants, demonstrate significant anti-inflammatory properties, their molecular targets and signaling pathways diverge, leading to differential efficacy in various experimental models.
Beta-caryophyllene is well-documented as a selective agonist of the cannabinoid receptor 2 (CB2), a key component of the endocannabinoid system involved in modulating inflammatory responses.[1][2][3] This interaction is a primary driver of its anti-inflammatory effects. Additionally, beta-caryophyllene has been shown to activate peroxisome proliferator-activated receptors (PPARs), further contributing to its therapeutic profile.[1][2][4] In contrast, the anti-inflammatory action of alpha-humulene, an isomer of beta-caryophyllene, is not mediated by cannabinoid receptors.[5] Instead, its effects are largely attributed to the inhibition of key transcription factors, namely nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are central to the inflammatory cascade.[6][7]
Comparative Efficacy in Preclinical Models
Studies directly comparing the two sesquiterpenes have yielded varied results, suggesting that the superiority of one over the other may be context-dependent. For instance, in a murine model of allergic airway inflammation, alpha-humulene, administered either orally or by aerosol, demonstrated marked anti-inflammatory properties by reducing eosinophil recruitment and levels of inflammatory mediators, an effect not observed with trans-caryophyllene (an alternative name for beta-caryophyllene) under the same conditions.[6][7] Conversely, in other inflammatory models, such as carrageenan-induced paw edema, both compounds have shown potent and comparable anti-inflammatory activity.[5][8]
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the anti-inflammatory effects of alpha-humulene and beta-caryophyllene on key inflammatory markers.
Table 1: In Vivo Inhibition of Inflammatory Mediators
| Compound | Model | Stimulus | Dosage | Mediator | % Inhibition | Reference |
| α-Humulene | Rat Paw Edema | Carrageenan | 50 mg/kg (oral) | TNF-α | Significant reduction | [9][10] |
| IL-1β | Significant reduction | [9][10] | ||||
| PGE₂ | Significant reduction | [5][8] | ||||
| Murine Allergic Airway Inflammation | Ovalbumin | 50 mg/kg (oral) | IL-5 | ~62% | [6] | |
| CCL11 | ~79% | [6] | ||||
| LTB₄ | Significant reduction | [6] | ||||
| β-Caryophyllene | Rat Paw Edema | Carrageenan | 50 mg/kg (oral) | TNF-α | Significant reduction | [5][8] |
| IL-1β | No significant effect | [8] | ||||
| PGE₂ | Significant reduction | [5][8] | ||||
| Rat Skin Wound | Excision | 1% topical emulgel | TNF-α | Significant reduction | [11] | |
| IL-1β | Significant reduction | [11] | ||||
| IL-6 | Significant reduction | [11] |
Table 2: In Vitro Inhibition of Inflammatory Mediators
| Compound | Cell Line | Stimulus | Concentration | Mediator | % Inhibition | Reference |
| α-Humulene | THP-1 cells | LPS | 100 µM | IL-6 | ~60% | [12] |
| TNF-α | No significant effect | [12] | ||||
| IL-1β | No significant effect | [12] | ||||
| β-Caryophyllene | Pterygium fibroblasts | - | 25 µM | IL-6 | Significant reduction | [13][14] |
| Human Chondrocytes | Conditioned Media | 1 µM | IL-1β | Significant reduction | [15] | |
| HaCaT cells | LPS | 10 µM | COX-2 | Significant reduction | [16] | |
| IL-1β | Significant reduction | [16] |
Signaling Pathways and Mechanisms of Action
The distinct molecular targets of alpha-humulene and beta-caryophyllene are visualized in the following diagrams, illustrating their divergent signaling pathways.
Caption: Alpha-humulene's anti-inflammatory signaling pathway.
Caption: Beta-caryophyllene's anti-inflammatory signaling pathway.
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings presented, the following sections detail the methodologies employed in key comparative studies.
Murine Model of Allergic Airway Inflammation
-
Animals: Female BALB/c mice were utilized.
-
Sensitization and Challenge: Mice were sensitized with an intraperitoneal injection of ovalbumin and challenged with ovalbumin aerosol to induce allergic airway inflammation.
-
Treatment: Alpha-humulene or trans-caryophyllene (50 mg/kg) was administered orally for 22 days (preventive) or from day 18 to 22 (therapeutic).
-
Inflammatory Markers Assessment: Bronchoalveolar lavage fluid (BALF) was collected to quantify leukocyte recruitment. Levels of interleukin-5 (IL-5), CCL11, interferon-γ (IFN-γ), and leukotriene B4 (LTB₄) in the BALF were measured by ELISA. Lung tissue was analyzed for the activation of NF-κB and AP-1 via immunohistochemistry.[6]
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats were used.
-
Induction of Inflammation: Paw edema was induced by a subplantar injection of carrageenan.
-
Treatment: Alpha-humulene or trans-caryophyllene (50 mg/kg) was administered orally one hour before the carrageenan injection.
-
Edema Measurement: Paw volume was measured using a plethysmometer at various time points after carrageenan injection.
-
Cytokine and Mediator Analysis: After 6 hours, the animals were euthanized, and the paw tissue was collected to measure levels of TNF-α, IL-1β, and prostaglandin (B15479496) E₂ (PGE₂) by ELISA. Expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was assessed by Western blot.[5][8]
Lipopolysaccharide (LPS)-Stimulated THP-1 Cells
-
Cell Culture: Human monocytic THP-1 cells were cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Induction of Inflammation: Inflammation was induced by treating the cells with lipopolysaccharide (LPS).
-
Treatment: Cells were co-treated with LPS and various concentrations of alpha-humulene.
-
Cytokine Measurement: The supernatant was collected after 24 hours, and the concentrations of IL-6, TNF-α, and IL-1β were determined using ELISA.[12]
Conclusion
Both alpha-humulene and beta-caryophyllene possess significant anti-inflammatory properties, albeit through different primary mechanisms of action. Beta-caryophyllene's effects are largely mediated by its interaction with the CB2 receptor and PPARs, while alpha-humulene acts by inhibiting the NF-κB and AP-1 signaling pathways. The choice between these two sesquiterpenes for therapeutic development may depend on the specific inflammatory condition being targeted. For instance, alpha-humulene appears to be more effective in certain models of allergic inflammation, whereas both compounds show efficacy in acute inflammatory models. Further research, including clinical trials, is necessary to fully elucidate their therapeutic potential in human diseases. The detailed experimental data and protocols provided herein offer a foundation for future comparative studies and drug development endeavors in the field of inflammation research.
References
- 1. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. greenleafmc.ca [greenleafmc.ca]
- 9. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Beta-caryophyllene as an antioxidant, anti-inflammatory and re-epithelialization activities in a rat skin wound excision model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. In Vitro Effects of Low Doses of β-Caryophyllene, Ascorbic Acid and d-Glucosamine on Human Chondrocyte Viability and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Synergistic Interactions of α-Humulene with Other Terpenes: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of the sesquiterpene α-humulene with other terpenes, offering valuable insights for researchers, scientists, and drug development professionals. The content herein summarizes key experimental findings, presents quantitative data in a comparative format, and details the underlying methodologies and signaling pathways.
I. Anticancer Synergy: α-Humulene and β-Caryophyllene
A notable area of synergistic activity for α-humulene is in the realm of oncology, particularly when combined with the structurally related sesquiterpene, β-caryophyllene. Research has demonstrated that a non-cytotoxic concentration of β-caryophyllene can significantly enhance the anticancer activity of α-humulene.[1]
Quantitative Analysis of Anticancer Synergy
The following table summarizes the potentiating effect of β-caryophyllene on the anticancer activity of α-humulene and its isomer, isocaryophyllene, against the MCF-7 human breast cancer cell line.
| Treatment | Concentration (µg/mL) | Cell Growth Inhibition (%) |
| α-Humulene alone | 32 | ~50% |
| α-Humulene + β-Caryophyllene | 32 + 10 | ~75% |
| Isocaryophyllene alone | 32 | ~69% |
| Isocaryophyllene + β-Caryophyllene | 32 + 10 | ~90% |
Data sourced from Legault and Pichette (2007).[1]
Experimental Protocol: MTT Assay for Cell Viability
The data presented above was obtained using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
MCF-7 human breast cancer cells
-
α-Humulene and β-caryophyllene (of high purity)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing the test compounds (α-humulene alone, β-caryophyllene alone, or the combination at the specified concentrations). Control wells receive medium with the vehicle used to dissolve the terpenes.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The medium containing MTT is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The combination index (CI) can be calculated using methods like the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Experimental Workflow: In Vitro Anticancer Synergy
Caption: Workflow for assessing the synergistic anticancer effects of α-humulene.
II. Anti-inflammatory Synergy: α-Humulene and Other Terpenes
α-Humulene exhibits significant anti-inflammatory properties, and these effects can be enhanced when combined with other terpenes, such as β-caryophyllene.[2][3][4] This synergy is often attributed to their ability to modulate key inflammatory signaling pathways.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
A common in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema model.
Materials:
-
Wistar rats or Swiss albino mice
-
α-Humulene and the terpene of interest (e.g., β-caryophyllene)
-
Carrageenan solution (1% in sterile saline)
-
Positive control (e.g., Indomethacin or Dexamethasone)
-
Vehicle for terpene administration (e.g., saline with a solubilizing agent)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups: a negative control group (vehicle), a positive control group, and treatment groups receiving α-humulene alone, the other terpene alone, and the combination of both.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Treatment Administration: The test compounds, positive control, or vehicle are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point compared to the negative control group.
Signaling Pathways in Anti-inflammatory Synergy
The anti-inflammatory effects of α-humulene and its synergistic partners are often mediated through the inhibition of pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway and the reduction of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][5]
References
- 1. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokine analysis - ELISA / CBA [sanquin.org]
- 4. benchchem.com [benchchem.com]
- 5. encodeproject.org [encodeproject.org]
Unveiling the Therapeutic Potential of Alpha-Humulene: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Alpha-humulene, a naturally occurring sesquiterpene, has garnered significant interest within the scientific community for its promising anti-inflammatory and anticancer properties. Found in the essential oils of a diverse range of plant species, its therapeutic efficacy can be influenced by its botanical origin. This guide provides a comparative overview of the efficacy of alpha-humulene from various plant sources, supported by experimental data, to aid researchers in their exploration of this multifaceted compound.
Disclaimer: The data presented in this guide is a compilation from various independent studies. Direct comparison of efficacy should be approached with caution, as experimental conditions and methodologies may differ between studies. This guide is intended to provide a comparative snapshot of available data to inform further research and development.
Quantitative Efficacy Comparison
The following tables summarize the in vitro anticancer and in vivo anti-inflammatory activities of alpha-humulene, specifying the plant source where available.
Anticancer Activity of α-Humulene (In Vitro)
| Plant Source | Cancer Cell Line | Assay | IC50 Value | Citation |
| Salvia officinalis (Sage) | RAW 264.7 (Murine Macrophage) | MTT | 41.9 µg/mL | [1][2] |
| HCT-116 (Human Colon Carcinoma) | MTT | 77.3 µg/mL | [1][2] | |
| Myrica rubra (Chinese Bayberry) | Colorectal Cancer Cell Lines | Not Specified | Antiproliferative effects noted | [1] |
| Eupatorium odoratum (Siam Weed) | Hepatocellular Carcinoma (HCC) | Not Specified | Selective inhibition of HCC cell proliferation | [1] |
| Eugenia zuchowskiae | MCF-7 (Human Breast Adenocarcinoma) | Not Specified | LC50: 1.1 x 10⁻⁴ mol/L | [1] |
| Not Specified | HT-29 (Human Colon Adenocarcinoma) | Not Specified | IC50: 5.2 x 10⁻⁵ mol/L | [1] |
| J5 (Human Liver Cancer) | Not Specified | IC50: 1.8 x 10⁻⁴ mol/L | [1] | |
| A549 (Human Lung Carcinoma) | Not Specified | IC50: 1.3 x 10⁻⁴ mol/L | [1] | |
| HCT-116 (Human Colon Carcinoma) | Not Specified | IC50: 3.1 x 10⁻⁴ mol/L | [1] | |
| MCF-7 (Human Breast Adenocarcinoma) | Not Specified | IC50: 4.2 x 10⁻⁴ mol/L | [1] | |
| RAW 264.7 (Murine Macrophage) | Not Specified | IC50: 1.9 x 10⁻⁴ mol/L | [1] |
Anti-inflammatory Activity of α-Humulene (In Vivo)
| Plant Source | Animal Model | Assay | Effective Dose | Effect | Citation |
| Cordia verbenacea | Murine | Carrageenan-induced paw edema | 50 mg/kg (oral) | Dose-dependent reduction in paw edema | [1] |
| Not Specified | Murine | Ovalbumin-induced airway inflammation | 50 mg/kg (oral) | Reduction in inflammation markers | [1] |
Key Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the general steps for determining the cytotoxic effects of alpha-humulene on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) and a murine macrophage cell line (RAW 264.7) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.[2]
-
Cell Seeding: Cells are seeded in 96-well plates at an optimal density (e.g., 1 x 10^5 cells/mL) and incubated for 24 hours to allow for attachment.[2]
-
Treatment: Alpha-humulene, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive the vehicle only. The final concentration of the solvent should be non-toxic to the cells.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of alpha-humulene that inhibits 50% of cell growth, is then determined.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Male Wistar rats or mice are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Animals are randomly divided into control and treatment groups. The treatment groups receive oral or intraperitoneal administrations of alpha-humulene at various doses. The control group receives the vehicle. A positive control group may be treated with a known anti-inflammatory drug like indomethacin.[3]
-
Induction of Edema: One hour after treatment, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.[3]
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[3]
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group. A dose-response curve can be generated to determine the effective dose (ED50).
Signaling Pathways and Experimental Workflow
The therapeutic effects of alpha-humulene are attributed to its modulation of key signaling pathways involved in inflammation and cancer progression.
General experimental workflow for evaluating α-humulene efficacy.
Alpha-humulene has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] In the context of cancer, it has been demonstrated to suppress the Akt (Protein Kinase B) signaling pathway, which is crucial for cell survival and proliferation.[1][4]
Inhibition of the NF-κB signaling pathway by α-humulene.
Inhibition of the Akt signaling pathway by α-humulene.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of Alpha-Humulene: A Comparative Guide for Researchers
Alpha-humulene, a naturally occurring sesquiterpene found in the essential oils of numerous plants, has garnered significant attention for its potential therapeutic applications, particularly in oncology.[1][2] This guide provides a comprehensive overview of the experimental evidence validating the anticancer activity of alpha-humulene across various cancer models. It is intended for researchers, scientists, and drug development professionals seeking to understand its mechanism of action, efficacy, and potential for clinical translation.
In Vitro Anticancer Activity of Alpha-Humulene
In vitro studies have consistently demonstrated the cytotoxic and anti-proliferative effects of alpha-humulene against a wide array of cancer cell lines.[3] The compound has shown efficacy against adenocarcinomas, including colorectal, lung, breast, and ovarian cancers.[1] Notably, some studies indicate that alpha-humulene exhibits preferential cytotoxicity towards tumor cells while sparing non-tumor cells, suggesting a degree of selectivity for actively dividing cancer cells.[1][3]
The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxic potential, vary across different cancer cell lines, reflecting nuanced interactions with distinct tumor types.[1][3] A summary of reported IC50 values is presented below.
Table 1: IC50 Values of Alpha-Humulene in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HCT-116 | Colon Carcinoma | 3.1 x 10⁻⁴ mol/L; 77.3 µg/mL | [1][4] |
| HT-29 | Colon Adenocarcinoma | 5.2 x 10⁻⁵ mol/L | [1] |
| MCF-7 | Breast Adenocarcinoma | 4.2 x 10⁻⁴ mol/L | [1] |
| A549 | Lung Carcinoma | 1.3 x 10⁻⁴ mol/L | [1] |
| A2780 | Ovarian Cancer | 40 µM | [1] |
| SKOV3 | Ovarian Cancer | 200 µM | [1] |
| J5 | Liver Cancer | 1.8 x 10⁻⁴ mol/L | [1] |
| RAW 264.7 | Murine Macrophage | 1.9 x 10⁻⁴ mol/L; 41.9 µg/mL | [1][4] |
In Vivo Studies
Preclinical animal studies have corroborated the in vitro findings. In a hepatocellular carcinoma (HCC) xenograft model, alpha-humulene was shown to inhibit cell proliferation and enhance apoptosis.[5][6] Similarly, in vivo studies on clove terpenes revealed that alpha-humulene induced significant glutathione (B108866) S-transferase (GST) activity in mouse liver and small intestine, suggesting a role in detoxification pathways.[3] Oral administration in rodent models has also been shown to reduce inflammation markers, a key process often implicated in cancer progression.[1][3]
Mechanism of Action: A Multifaceted Approach
The anticancer mechanism of alpha-humulene is multifactorial, involving the modulation of several key signaling pathways.[1]
-
Induction of Oxidative Stress and Apoptosis : Alpha-humulene increases the production of reactive oxygen species (ROS) and depletes intracellular glutathione levels.[1][2][3] This oxidative stress disrupts the mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic pathway.[1][7]
-
Inhibition of Pro-Survival Signaling : A significant mechanism is the suppression of the Protein Kinase B (Akt) signaling pathway, which is often hyperactivated in cancer cells to promote survival and resist apoptosis.[5][6] By inhibiting Akt activation, alpha-humulene leads to decreased phosphorylation of downstream targets like GSK-3 and Bad, thereby promoting apoptosis.[5]
-
Modulation of Inflammatory Pathways : The compound is also known to modulate the NF-κB pathway, a critical regulator of inflammatory responses that contribute to tumorigenesis.[1][8]
Caption: Alpha-Humulene inhibits the Akt signaling pathway, promoting apoptosis.
Synergistic Effects with Conventional Therapies
Alpha-humulene has demonstrated the ability to enhance the efficacy of standard chemotherapeutic agents. Studies have shown synergistic effects when combined with doxorubicin, 5-fluorouracil (B62378) (5-FU), and oxaliplatin.[1][9] This potentiation is particularly valuable, as it could potentially allow for lower doses of cytotoxic drugs, thereby reducing side effects. Furthermore, its combination with other terpenes, such as β-caryophyllene, has been shown to significantly increase its anticancer activity.[8][10] A combination of alpha-humulene and sclareol (B1681606) was also found to synergistically inhibit the growth of pancreatic cancer cells.[11][12]
Table 2: Comparison of Alpha-Humulene with Other Terpenes
| Compound | Key Anticancer Mechanisms | Synergistic Potential | Notes |
| Alpha-Humulene | ROS induction, Akt inhibition, Apoptosis | Doxorubicin, 5-FU, Oxaliplatin, β-caryophyllene, Sclareol | Broad-spectrum activity against various adenocarcinomas.[1][2] |
| Beta-Caryophyllene (B1668595) | Anti-inflammatory (CB2 agonist), induces DNA fragmentation | Alpha-Humulene, Paclitaxel (B517696) | Often found in nature with alpha-humulene.[8][10] Does not inhibit cancer cell growth alone but potentiates other agents.[8][10] |
| Limonene | Induces Phase I & II metabolizing enzymes, Apoptosis, Anti-proliferative | - | Studied in breast and colorectal cancer models. |
| Pinene | Anti-proliferative, Apoptosis induction | - | Shows activity against melanoma and liver cancer cells. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to evaluate the anticancer activity of alpha-humulene.
Caption: General workflow for validating the anticancer activity of a compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials : 96-well plates, cancer cell lines, complete culture medium, alpha-humulene, DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Protocol :
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]
-
Treatment : Prepare serial dilutions of alpha-humulene in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%). Replace the medium in the wells with the treatment solutions and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials : 6-well plates, cancer cell lines, alpha-humulene, Annexin V-FITC/PI staining kit, binding buffer, and a flow cytometer.
-
Protocol :
-
Cell Culture and Treatment : Seed cells in 6-well plates and treat with various concentrations of alpha-humulene for a specified time (e.g., 24 hours).
-
Cell Harvesting : Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining : Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is essential for elucidating the molecular mechanisms of action.
-
Materials : Treated cells, RIPA lysis buffer with protease/phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-β-actin), HRP-conjugated secondary antibodies, and an enhanced chemiluminescence (ECL) substrate.
-
Protocol :
-
Protein Extraction : Lyse the treated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification : Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane with a blocking buffer to prevent non-specific antibody binding. Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify band intensity and normalize to a loading control (e.g., β-actin) to compare protein expression levels across different treatments.
-
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Potentiating effect of beta-caryophyllene on anticancer activity of alpha-humulene, isocaryophyllene and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. cyprusjmedsci.com [cyprusjmedsci.com]
α-Humulene: A Natural Sesquiterpene's Therapeutic Potential Compared to Established Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of α-humulene, a naturally occurring sesquiterpene, with established anti-inflammatory drugs. The information is supported by experimental data from preclinical studies, offering insights into its therapeutic potential.
Executive Summary
α-Humulene has demonstrated significant anti-inflammatory properties in various preclinical models. Its efficacy is often comparable to the corticosteroid dexamethasone (B1670325) in reducing key inflammatory markers. The primary mechanism of action for α-humulene involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1) signaling pathways, crucial regulators of the inflammatory response. This leads to a downstream reduction in the production of pro-inflammatory cytokines and chemokines. While direct quantitative comparisons with non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) are limited in publicly available literature, the existing data suggests α-humulene is a promising candidate for further investigation as a novel anti-inflammatory agent.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Effects
The following table summarizes the quantitative data from preclinical studies, comparing the efficacy of α-humulene with known anti-inflammatory drugs.
| Model/Assay | Compound | Dosage/Concentration | Parameter Measured | Result (% Inhibition/Reduction) | Reference |
| Murine Model of Allergic Airway Inflammation | α-Humulene | 50 mg/kg (oral, therapeutic) | Eosinophils in BALF¹ | 52% reduction | [1] |
| Dexamethasone | 1 mg/kg (oral, therapeutic) | Eosinophils in BALF¹ | 72% reduction | [1] | |
| α-Humulene | 50 mg/kg (oral, therapeutic) | IL-5 levels in BALF¹ | 62% reduction | [1] | |
| Dexamethasone | 1 mg/kg (oral, therapeutic) | IL-5 levels in BALF¹ | 65% reduction | [1] | |
| α-Humulene | 50 mg/kg (oral, therapeutic) | CCL11 levels in BALF¹ | 79% reduction | [1] | |
| Dexamethasone | 1 mg/kg (oral, therapeutic) | CCL11 levels in BALF¹ | 97% reduction | [1] | |
| LPS-induced Cytokine Release in THP-1 cells | α-Humulene | 100 µM | IL-6 release | 60% inhibition | |
| Carrageenan-Induced Paw Edema in Rats | α-Humulene | 50 mg/kg (oral) | Paw Edema | Significant dose-dependent reduction | [2][3] |
| (-)-trans-caryophyllene | 50 mg/kg (oral) | Paw Edema | Significant dose-dependent reduction | [2] | |
| Dexamethasone | Not specified | Paw Edema | Effects of α-humulene were comparable | [4] | |
| Inhibition of Pro-inflammatory Mediators | α-Humulene | Not specified | TNF-α and IL-1β release | Largely prevented generation | [4] |
| (-)-trans-caryophyllene | Not specified | TNF-α release | Diminished release | [4] |
¹BALF: Bronchoalveolar Lavage Fluid
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are based on established methods in the field and reflect the procedures likely used in the referenced studies.
Carrageenan-Induced Paw Edema in Rodents
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Detailed Methodology:
-
Animals: Male Wistar rats or Swiss mice are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups. A typical setup includes a vehicle control group, a positive control group (e.g., receiving indomethacin or dexamethasone), and one or more groups receiving different doses of the test compound (α-humulene).
-
Compound Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a defined time (e.g., 60 minutes) before the carrageenan injection. The vehicle used to dissolve or suspend the compounds is administered to the control group.
-
Induction of Edema: A 1% (w/v) solution of λ-carrageenan in sterile saline is prepared. A volume of 0.1 mL is injected into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of paw swelling is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (C - T) / C ] * 100 Where C is the mean increase in paw volume in the control group, and T is the mean increase in paw volume in the treated group.
LPS-Induced Cytokine Release in Macrophages
This in vitro assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The inhibitory effect of a test compound on this cytokine release is a measure of its anti-inflammatory activity.
Detailed Methodology:
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages) is cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded into multi-well plates (e.g., 24- or 96-well plates) at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (α-humulene) or a positive control (e.g., dexamethasone). The cells are pre-incubated with the compound for a specific period (e.g., 1-2 hours).
-
LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (e.g., 1 µg/mL) and incubated for a further period (e.g., 24 hours) to allow for cytokine production.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of specific cytokines (e.g., TNF-α, IL-6) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of each cytokine in the supernatant of treated cells is compared to that of cells stimulated with LPS in the absence of the test compound (vehicle control). The percentage inhibition of cytokine release is calculated for each concentration of the test compound.
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the simplified NF-κB signaling pathway and the putative points of inhibition by α-humulene.
Caption: Simplified NF-κB signaling pathway and proposed inhibition by α-humulene.
Experimental Workflow
The diagram below outlines the typical workflow for an in vivo anti-inflammatory assay.
Caption: General workflow for in vivo anti-inflammatory studies.
Conclusion
The available preclinical evidence strongly suggests that α-humulene possesses potent anti-inflammatory properties, with a mechanism of action centered on the inhibition of key pro-inflammatory signaling pathways. Its efficacy in animal models is comparable to that of the corticosteroid dexamethasone in several key parameters. Further research, particularly studies providing direct quantitative comparisons with a broader range of NSAIDs and elucidation of its pharmacokinetic and safety profiles in humans, is warranted to fully establish its therapeutic potential for inflammatory diseases.
References
- 1. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene alpha-humulene in experimental airways allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Alpha-Humulene
For researchers, scientists, and professionals in drug development, the accurate quantification of alpha-humulene, a sesquiterpene with significant therapeutic potential, is paramount.[1] This guide provides a comprehensive cross-validation of common analytical methods used for its quantification, offering a comparative analysis of their performance based on published experimental data. The primary methods discussed include Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
Comparative Analysis of Analytical Methods
The selection of an analytical method for alpha-humulene quantification is a critical decision that depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. While GC-based methods are most common for volatile compounds like terpenes, HPLC methods have also been developed.[2][3][4]
Table 1: Comparison of Validation Parameters for Alpha-Humulene Quantification
| Analytical Method | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| GC-MS | > 0.99 | 0.25 | 0.75 | 102.0% | 0.32 - 8.47% | [5] |
| GC-FID | > 0.99 | 0.3 | 1.0 | 89% - 111% | < 10% | [6][7] |
| HPLC-UV | Not explicitly for α-humulene, but for similar terpenes, r² > 0.998 | Not Reported for α-humulene | Not Reported for α-humulene | 95.9 - 104.2 (for analogous terpenes) | < 3.0 (for analogous terpenes) | [8] |
| HPTLC | 0.9971 | 30.3 (ng/spot) | 100.0 (ng/spot) | - | - | [9] |
Note: Data for HPLC-UV is based on structurally similar terpenes due to a lack of specific published validation data for alpha-humulene under this method.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of analytical methods. Below are representative methodologies for GC-MS, GC-FID, and HPLC-UV based on published studies.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the identification and quantification of volatile and semi-volatile compounds.[10]
-
Sample Preparation: Samples are typically prepared by extracting the plant material with a suitable solvent like ethyl acetate, containing an internal standard such as n-tridecane.[5][11]
-
Instrumentation: An Agilent 7890B GC system (or equivalent) coupled with a 5977A mass selective detector.
-
Chromatographic Conditions:
-
Column: HP-5 MS fused-silica capillary column (e.g., 60 m × 0.25 mm i.d., 0.25-μm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[10]
-
Injector Temperature: 250°C.[10]
-
Oven Temperature Program: An initial temperature of 115°C, ramped to 145°C at 2°C/min, then to 165°C at 20°C/min, then to 175°C at 2°C/min, and finally to 280°C at 15°C/min, with a final hold.[10]
-
Detector Temperature: 250°C.[10]
-
-
Quantification: Performed using selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[10]
2. Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a reliable method for the routine quantitative analysis of hydrocarbons.[12]
-
Sample Preparation: Similar to GC-MS, samples are extracted with a solvent and an internal standard is added.
-
Instrumentation: An Agilent 7890B GC system (or equivalent) with a flame ionization detector.[6]
-
Chromatographic Conditions:
-
Column: DB5-MS (e.g., 30 m × 0.25 mm internal diameter, 0.25-μm film thickness).[6]
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.[6]
-
Inlet Temperature: 250°C with a split ratio of 15:1.[6]
-
Oven Temperature Program: An initial temperature of 70°C for 2 min, then ramped at 3°C/min to 85°C.[6]
-
Detector Temperature: 320°C.[12]
-
-
Quantification: Based on the peak area relative to the internal standard.
3. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
While less common for terpenes, HPLC-UV can be an alternative method, particularly for non-volatile matrices.[4] It is important to note that co-elution with other compounds, such as cannabinoids, can be a challenge.[4]
-
Sample Preparation: Extraction with a suitable solvent, followed by filtration.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Quantification: Based on the peak area of the analyte at the specified wavelength.
Method Validation Workflow
The process of validating an analytical method ensures that it is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[15][16] Cross-validation further ensures consistency and reliability when results from different methods or laboratories are compared.[17]
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
For the quantification of alpha-humulene, GC-MS and GC-FID are the most established and validated methods, offering high sensitivity and selectivity.[5][6][7] GC-MS provides the added benefit of mass spectral data for definitive identification.[10] While HPLC-UV presents a potential alternative, further method development and validation are required to address challenges such as potential co-elution and lower sensitivity for terpenes.[4] The choice of method should be guided by the specific requirements of the analysis, including the complexity of the sample matrix and the desired level of sensitivity. This guide provides a foundation for researchers to make informed decisions when selecting and validating an appropriate analytical method for alpha-humulene quantification.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Can HPLC-UV Be Used For Terpenes Analysis In Cannabis? [restek.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromaleont.it [chromaleont.it]
- 13. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mac-mod.com [mac-mod.com]
- 15. wjarr.com [wjarr.com]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 17. pharmaguru.co [pharmaguru.co]
Comparative study of alpha-Humulene's antimicrobial activity against various bacterial strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alpha-humulene's antimicrobial performance against various bacterial strains, supported by available experimental data. Alpha-humulene, a naturally occurring sesquiterpene found in numerous plants, has garnered scientific interest for its therapeutic potential, including its anti-inflammatory and antimicrobial properties.[1][2] This document synthesizes key findings on its efficacy, mechanisms of action, and the experimental protocols used for its evaluation.
Data Presentation: Antimicrobial Activity of α-Humulene
The antimicrobial activity of alpha-humulene has been quantified against several bacterial strains, with notable efficacy observed against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to assess this activity. Below is a summary of reported values.
| Bacterial Strain | Gram Type | Test Method | MIC | MBC | Biofilm Inhibition/Eradication |
| Staphylococcus aureus | Gram-positive | Broth Microdilution | 2.6 µg/mL (1.3 x 10⁻⁵ mol/L)[1] | Not Reported | Not Reported |
| Bacteroides fragilis | Gram-negative | Broth Microdilution | 2.0 µg/mL (9.8 x 10⁻⁶ mol/L)[1][3][4] | Not Reported | BIC: 2.0 µg/mL; BEC: 8-32 µg/mL[3][4] |
Note on Other Strains: While specific MIC values for strains such as Escherichia coli and Pseudomonas aeruginosa are not readily available in the reviewed literature for isolated alpha-humulene, some studies provide qualitative comparisons. One study demonstrated that oral Gram-negative species like Porphyromonas gingivalis, Fusobacterium nucleatum, and Aggregatibacter actinomycetemcomitans showed greater susceptibility compared to Gram-positive species, including Enterococcus faecalis.[1] However, without specific MIC values, a direct quantitative comparison is not possible at this time.
Mechanism of Action
The antimicrobial effects of alpha-humulene appear to be multifactorial, targeting fundamental bacterial structures and functions.[1]
-
Cell Membrane Disruption: The primary mechanism is believed to be the disruption of the bacterial cell membrane or cell wall.[1] Electron microscopy has revealed morphological alterations to bacteria upon exposure to alpha-humulene. This disruptive effect is attributed to the high electronegativity created by the carbon double bond arrangements within the sesquiterpene's molecular structure.[1]
-
Inhibition of Efflux Pumps and Biofilm Formation: Alpha-humulene has demonstrated significant activity against bacterial biofilms.[1][3] In Bacteroides fragilis, it effectively inhibits biofilm formation and can eradicate established biofilms.[3][4] This is achieved, in part, by downregulating the expression of genes responsible for multidrug efflux pumps, such as bmeB1 and bmeB3.[1][3] These pumps are crucial for antibiotic resistance and the development of the biofilm matrix.[1] By reducing their expression, alpha-humulene can potentially restore susceptibility to conventional antibiotics and prevent biofilm formation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of alpha-humulene's antimicrobial properties.
Broth Microdilution Method for MIC and MBC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that results in bacterial death (MBC).
a. Preparation of Materials:
-
Test Compound: Prepare a stock solution of alpha-humulene in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO), as it is not readily soluble in aqueous media.
-
Bacterial Culture: From a pure culture, inoculate a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the test wells.
-
Microtiter Plate: Use a sterile 96-well microtiter plate.
b. Experimental Procedure:
-
Add 100 µL of sterile broth to each well of the 96-well plate.
-
Add 100 µL of the alpha-humulene stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (broth with bacteria, no alpha-humulene) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
c. Data Interpretation:
-
MIC: The MIC is the lowest concentration of alpha-humulene in which no visible bacterial growth (turbidity) is observed.
-
MBC: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth and plate it on a suitable agar (B569324) medium. After incubation, the lowest concentration that shows no colony formation is the MBC.
Modified Direct Contact Test (MDCT)
This method is particularly useful for evaluating the antimicrobial properties of water-insoluble substances or materials incorporating them.
a. Preparation of Materials:
-
Test Material: Prepare the material to be tested (e.g., a dental sealer or polymer) containing a specific concentration of alpha-humulene. Place the freshly mixed or set material at the bottom of wells in a 96-well plate.
-
Bacterial Culture: Prepare a bacterial suspension as described for the broth microdilution method.
b. Experimental Procedure:
-
Place the alpha-humulene-containing material at the bottom of the test wells.
-
Add a small volume (e.g., 10 µL) of the standardized bacterial suspension directly onto the surface of the material.
-
Allow for a defined contact time (e.g., 1, 5, or 60 minutes).
-
Following the contact period, add a larger volume of fresh, sterile broth (e.g., 200 µL) to each well to suspend the bacteria.
-
Transfer the bacterial suspension to a new 96-well plate.
-
Incubate the new plate at 37°C.
-
Measure bacterial growth over time by reading the optical density (OD) at 600 nm using a microplate reader.
c. Data Interpretation:
-
Compare the growth curves or final OD of bacteria exposed to the alpha-humulene material with those of a control material (without alpha-humulene). A significant reduction in OD indicates antimicrobial activity. Colony-forming unit (CFU) counts can also be performed by plating the suspension to quantify bacterial viability.
References
alpha-Humulene's binding affinity to cannabinoid receptors versus other cannabinoids
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the binding affinity of the terpene α-humulene to cannabinoid receptors (CB1 and CB2) reveals a distinct profile compared to major phytocannabinoids such as Δ⁹-tetrahydrocannabinol (THC), cannabidiol (B1668261) (CBD), and cannabinol (B1662348) (CBN). This guide provides a detailed comparison of their binding affinities, the experimental methods used for their determination, and the associated signaling pathways, offering valuable insights for researchers and drug development professionals in the cannabinoid field.
Comparative Binding Affinities of α-Humulene and Major Cannabinoids
The binding affinity of a compound to a receptor is a critical determinant of its pharmacological activity. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The data presented below, summarized from multiple in vitro studies, highlights the comparative binding profiles of α-humulene, THC, CBD, and CBN at human CB1 and CB2 receptors.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity |
| α-Humulene | CB1 | No significant affinity reported | CB2 Selective |
| CB2 | 19.6 µM[1][2] | ||
| Δ⁹-Tetrahydrocannabinol (THC) | CB1 | 10 - 25.1 nM[3][4][5] | Non-selective |
| CB2 | 24 - 35.2 nM[3][4][5] | ||
| Cannabidiol (CBD) | CB1 | >1000 nM[5] | Low Affinity |
| CB2 | >1000 nM[5] | ||
| Cannabinol (CBN) | CB1 | 211.2 nM[5] | CB2 Preferential |
| CB2 | 126.4 nM[5] |
Note: Ki values can vary between studies due to different experimental conditions.
The data clearly indicates that α-humulene has a low and selective binding affinity for the CB2 receptor, with no significant interaction observed with the CB1 receptor.[1][2] In contrast, THC, the primary psychoactive component of cannabis, is a potent partial agonist at both CB1 and CB2 receptors, exhibiting high affinity in the low nanomolar range.[3][6] CBD demonstrates a very low affinity for both cannabinoid receptors.[5] CBN shows a preference for the CB2 receptor over the CB1 receptor.[5]
Experimental Protocol: Radioligand Binding Assay
The binding affinities presented in this guide are predominantly determined using a competitive radioligand binding assay. This robust and sensitive technique measures the ability of a test compound (e.g., α-humulene) to displace a radiolabeled ligand with known high affinity for the cannabinoid receptors, such as [³H]CP-55,940.[5][7][8][9][10]
Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., HEK-293 or CHO) stably expressing human CB1 or CB2 receptors.[7]
-
Radioligand: A high-affinity cannabinoid receptor agonist labeled with a radioactive isotope, typically [³H]CP-55,940.[8][9][10]
-
Test Compound: The unlabeled compound to be tested (e.g., α-humulene, THC, CBD, CBN).
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.[11]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2) to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation.
-
Assay Setup: In a multi-well plate, set up triplicate reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competitive binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cannabinoid Receptor Signaling Pathways
CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events.[12][13] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[12] Additionally, activation of these receptors can modulate various ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[12][13]
Conclusion
The distinct binding profile of α-humulene, characterized by its selective, low-affinity interaction with the CB2 receptor, differentiates it from the high-affinity, non-selective binding of THC and the low affinity of CBD. These differences in receptor affinity are fundamental to their varying pharmacological effects. A thorough understanding of these interactions, determined through standardized experimental protocols like the radioligand binding assay, is crucial for the rational design and development of novel cannabinoid-based therapeutics. The elucidation of the downstream signaling pathways further informs the potential physiological consequences of these receptor-ligand interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - ProQuest [proquest.com]
- 5. benchchem.com [benchchem.com]
- 6. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on [3H]CP-55940 binding in the human central nervous system: regional specific changes in density of cannabinoid-1 receptors associated with schizophrenia and cannabis use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of type 1 cannabinoid receptor activity by cannabinoid by-products from Cannabis sativa and non-cannabis phytomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Sesquiterpene Alpha-Humulene: A Comparative Guide to its In Vitro and In Vivo Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of alpha-humulene observed in laboratory settings (in vitro) and in living organisms (in vivo). The data presented is compiled from multiple preclinical studies to offer a comprehensive overview of its anti-inflammatory, anti-cancer, and neuroprotective potential. This document aims to facilitate a deeper understanding of alpha-humulene's mechanisms of action and to support its further investigation as a potential therapeutic agent.
Anti-Inflammatory Effects: A Comparative Analysis
Alpha-humulene has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its efficacy is often compared to established anti-inflammatory drugs like dexamethasone (B1670325) and its structural isomer, beta-caryophyllene.
Quantitative Data Summary: Anti-Inflammatory Effects
| Assay/Model | System | Alpha-Humulene Concentration/Dose | Observed Effect | Comparator | Comparator Effect | Reference |
| Carrageenan-Induced Paw Edema | In vivo (Mice/Rats) | 50 mg/kg (oral) | Dose-dependent reduction in paw edema | Dexamethasone | Significant reduction in paw edema | [1][2][3] |
| Ovalbumin-Induced Airway Inflammation | In vivo (Mice) | 50 mg/kg (oral) | Significant reduction in eosinophil recruitment | Dexamethasone | 94% reduction in eosinophils | [2][4] |
| Lipopolysaccharide (LPS)-Induced Inflammation | In vivo (Rats) | Not specified | Reduction in pro-inflammatory cytokines | trans-caryophyllene | Less effective than alpha-humulene | [2] |
| Cytokine Release (TNF-α, IL-1β) | In vitro (various cells) | Varied | Inhibition of TNF-α and IL-1β release | Beta-caryophyllene | Also shows inhibitory effects | [5][6] |
| COX-2 and iNOS Expression | In vivo (Rats) | Not specified | Inhibition of COX-2 and iNOS expression | Dexamethasone | Comparable inhibition | [7][8][9] |
Experimental Protocols: Anti-Inflammatory Assays
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the acute anti-inflammatory activity of a compound.
-
Methodology:
-
Wistar rats are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
Alpha-humulene, a comparator drug (e.g., indomethacin (B1671933) or dexamethasone), or a vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw to induce edema.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.[10][11][12]
-
2. Ovalbumin-Induced Allergic Airway Inflammation in Mice
-
Objective: To evaluate the effect of a compound on allergic airway inflammation.
-
Methodology:
-
BALB/c mice are sensitized with intraperitoneal injections of ovalbumin emulsified in aluminum hydroxide (B78521) on specific days (e.g., day 0 and 7).[13][14]
-
Following sensitization, the mice are challenged with aerosolized ovalbumin for a set period (e.g., daily from day 19 to 22).[15][16]
-
Alpha-humulene or a comparator is administered (e.g., orally or via aerosol) either preventively (throughout the sensitization and challenge period) or therapeutically (during the challenge period).
-
24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to determine the number and type of inflammatory cells (e.g., eosinophils). Lung tissue may also be collected for histological analysis.[4][17]
-
Signaling Pathway: NF-κB Inhibition in Inflammation
Alpha-humulene exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: Alpha-humulene's inhibition of the NF-κB signaling pathway.
Anti-Cancer Effects: A Comparative Analysis
Alpha-humulene has demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines in vitro and has shown tumor growth inhibition in vivo. Its efficacy is sometimes enhanced when used in combination with conventional chemotherapy drugs.
Quantitative Data Summary: Anti-Cancer Effects
| Cell Line | Cancer Type | Assay | Alpha-Humulene IC50/Concentration | Comparator | Comparator Effect | Reference |
| A549 | Lung Carcinoma | MTT | 28 µg/mL (1.3 x 10⁻⁴ M) | - | - | [2][7] |
| DLD-1 | Colon Adenocarcinoma | MTT | 43 µg/mL | - | - | [7] |
| HCT-116 | Colon Cancer | MTT | 77.3 µg/mL (3.1 x 10⁻⁴ M) | trans-caryophyllene | IC50: 145.8 µg/mL | [2][18] |
| MCF-7 | Breast Cancer | MTT | IC50: 4.2 x 10⁻⁴ M | Doxorubicin | LC50: 1.4 x 10⁻⁴ M | [2] |
| Hepatocellular Carcinoma (various) | Liver Cancer | Proliferation Assay | 15 µmol/L | - | - | [2] |
| Ovarian Cancer (A2780) | Ovarian Cancer | Proliferation Assay | 40 µM | - | - | [2] |
| Ovarian Cancer (SKOV3) | Ovarian Cancer | Proliferation Assay | 200 µM | - | - | [2] |
| Animal Model | Cancer Type | Treatment | Observed Effect | Comparator | Comparator Effect | Reference |
| Xenograft | Hepatocellular Carcinoma | 10 mg/kg | Inhibition of tumor growth | - | - | [2] |
| Xenograft | Various Cancers | Combination with Doxorubicin | Potentiated anti-cancer properties | Doxorubicin alone | Less effective than combination | [2] |
| Xenograft | Colon Cancer | Combination with 5-Fluorouracil and Oxaliplatin | Enhanced anti-proliferative effects | 5-FU/Oxaliplatin alone | Less effective than combination | [2] |
Experimental Protocols: Anti-Cancer Assays
1. MTT Cell Viability Assay
-
Objective: To determine the cytotoxic effect of a compound on cancer cells.
-
Methodology:
-
Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[19]
-
The cells are then treated with various concentrations of alpha-humulene, a comparator drug, or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
-
2. Tumor Xenograft Model in Mice
-
Objective: To evaluate the in vivo anti-tumor efficacy of a compound.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.
-
Once the tumors reach a palpable size, the mice are randomly assigned to different treatment groups: vehicle control, alpha-humulene, a comparator drug (e.g., cisplatin (B142131) or doxorubicin), or a combination.[20][21]
-
The treatments are administered according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
Signaling Pathway: Akt Inhibition in Cancer
Alpha-humulene has been shown to induce apoptosis in cancer cells by inhibiting the Akt signaling pathway, which is a key regulator of cell survival and proliferation.[1][22]
Caption: Alpha-humulene's pro-apoptotic effect via Akt signaling inhibition.
Neuroprotective Effects: A Comparative Analysis
The neuroprotective potential of alpha-humulene is an emerging area of research. In vitro studies have shown promising results in protecting neuronal cells from oxidative stress.
Quantitative Data Summary: Neuroprotective Effects
| Cell Line | Insult | Assay | Alpha-Humulene IC50/Concentration | Comparator | Comparator Effect | Reference |
| SH-SY5Y (undifferentiated) | Hydrogen Peroxide (H₂O₂) | Real-Time Cell Analysis | IC50: 221 µg/mL (24h), 209 µg/mL (48h) | - | - | [23][24] |
| SH-SY5Y (differentiated) | Hydrogen Peroxide (H₂O₂) | Real-Time Cell Analysis | >400 µg/mL | - | - | [23] |
Experimental Protocols: Neuroprotective Assays
1. Hydrogen Peroxide-Induced Neurotoxicity in SH-SY5Y Cells
-
Objective: To assess the neuroprotective effect of a compound against oxidative stress.
-
Methodology:
-
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium. For some experiments, cells are differentiated into a more neuron-like phenotype using agents like retinoic acid.[23]
-
Cells are seeded in 96-well plates and pre-treated with various concentrations of alpha-humulene for a specific duration.
-
After pre-treatment, the cells are exposed to a neurotoxic concentration of hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.[25][26]
-
Cell viability is then assessed using methods like the MTT assay or real-time cell analysis.
-
The ability of alpha-humulene to protect the cells from H₂O₂-induced damage is quantified by comparing the viability of treated cells to that of cells exposed to H₂O₂ alone.[24][27]
-
Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of alpha-humulene.
Correlation and Concluding Remarks
The presented data highlights a promising correlation between the in vitro and in vivo pharmacological effects of alpha-humulene. The in vitro inhibition of inflammatory mediators and cancer cell proliferation translates to demonstrable efficacy in animal models of inflammation and cancer. The mechanistic studies pointing to the inhibition of key signaling pathways like NF-κB and Akt provide a molecular basis for these observed effects.
However, it is crucial to acknowledge the existing gaps in the research. While the anti-inflammatory and anti-cancer properties are relatively well-documented, the neuroprotective effects of alpha-humulene require more extensive in vivo validation. Furthermore, pharmacokinetic and pharmacodynamic studies are essential to optimize dosing and delivery methods for potential clinical applications. The synergistic effects of alpha-humulene with existing drugs present an exciting avenue for future research, potentially leading to more effective and less toxic therapeutic strategies. This guide serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this multifaceted natural compound.
References
- 1. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 15. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Combination therapy of anti-cancer bioactive peptide with Cisplatin decreases chemotherapy dosing and toxicity to improve the quality of life in xenograft nude mice bearing human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ijpsonline.com [ijpsonline.com]
- 24. ijpsonline.com [ijpsonline.com]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 27. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Alpha-Humulene Extraction Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of alpha-humulene, a sesquiterpene with promising therapeutic properties, is a critical first step. This guide provides an objective comparison of various extraction methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
Alpha-humulene, a key component of the essential oils of various plants, including Humulus lupulus (hops) and Cordia verbenacea, has garnered significant interest for its anti-inflammatory, analgesic, and anti-tumor activities. The choice of extraction method can significantly impact the yield, purity, and cost-effectiveness of obtaining this valuable compound. This guide delves into a head-to-head comparison of common and advanced extraction techniques.
Quantitative Comparison of Alpha-Humulene Extraction Methods
The following table summarizes the performance of different alpha-humulene extraction methods based on key experimental parameters.
| Extraction Method | Typical Yield of α-Humulene | Purity of α-Humulene | Extraction Time | Solvent Consumption | Relative Cost | Key Advantages | Key Disadvantages |
| Steam Distillation | Low to Moderate (e.g., ~1.59% of essential oil from hops)[1] | Moderate | 3 - 6 hours[2] | High (Water) | Low[3] | Simple, inexpensive, solvent-free (water) | Long extraction time, thermal degradation of some compounds[4] |
| Solvent Extraction (e.g., Soxhlet with Hexane (B92381)/Ethanol) | Moderate to High | Moderate to High | 4 - 8 hours[2] | High (Organic Solvents) | Moderate[3] | High extraction efficiency | Use of potentially toxic solvents, requires solvent removal step |
| Supercritical Fluid Extraction (SFE) with CO₂ | High (e.g., higher yield than steam distillation)[5] | High (e.g., >90%)[2] | 1 - 4 hours | Low (CO₂) | High[3] | High purity, solvent-free final product, tunable selectivity[6] | High initial equipment cost |
| Ultrasound-Assisted Supercritical CO₂ Extraction (USC-SFE) | High (e.g., 2.75 g/g of clove oil)[7] | High | Shorter than SFE | Low (CO₂) | High | Higher yields and shorter extraction times than SFE[7] | High equipment cost |
| Microwave-Assisted Hydrodistillation (MAHD) | High (e.g., 7.36% to 10.14% of essential oil from hops)[1] | Moderate to High | 30 - 90 minutes[8] | Low (Water) | Moderate | Significantly shorter extraction time, energy saving[8] | Potential for localized overheating |
| Ultrasound-Assisted Extraction (UAE) | Moderate to High | Moderate | 30 - 60 minutes | Moderate (Solvent) | Moderate | Reduced extraction time and temperature | Requires specific equipment, potential for radical formation |
Experimental Protocols
Steam Distillation
This traditional method involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.
Methodology:
-
Preparation of Plant Material: The plant material (e.g., dried hop cones) is ground to a uniform particle size.
-
Apparatus Setup: A distillation flask is filled with the ground plant material and water, typically at a solid-to-liquid ratio of 1:10 (w/v). The flask is connected to a steam generator and a condenser.
-
Distillation: Steam is passed through the plant material, causing the essential oils to vaporize. The steam-oil mixture is then passed through the condenser.
-
Collection: The condensed liquid, consisting of essential oil and water, is collected in a separating funnel.
-
Separation: The essential oil, being immiscible with water, forms a separate layer and is collected. The aqueous layer (hydrosol) can be discarded or used for other purposes.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
Solvent Extraction (Soxhlet)
This method utilizes a continuous reflux of an organic solvent to extract the desired compounds from the plant material.
Methodology:
-
Preparation of Plant Material: The dried and ground plant material is placed in a thimble made of filter paper.
-
Apparatus Setup: The thimble is placed in the extraction chamber of a Soxhlet apparatus, which is connected to a flask containing the solvent (e.g., hexane or ethanol) and a condenser.
-
Extraction: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it condenses and drips onto the plant material in the thimble. The solvent fills the thimble and, once it reaches a certain level, siphons back into the boiling flask, carrying the extracted compounds with it. This cycle is repeated for several hours.
-
Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator to obtain the crude extract containing alpha-humulene.
-
Purification: Further purification steps, such as chromatography, may be required to isolate alpha-humulene.
Supercritical Fluid Extraction (SFE) with CO₂
This "green" technology uses carbon dioxide in its supercritical state as a solvent.
Methodology:
-
Preparation of Plant Material: The plant material is dried and ground to a specific particle size.
-
Apparatus Setup: The ground material is packed into an extraction vessel.
-
Extraction: Liquid CO₂ is pumped into the system and brought to its supercritical state by controlling the temperature (e.g., 40-60°C) and pressure (e.g., 100-350 bar). The supercritical CO₂ then passes through the extraction vessel, dissolving the alpha-humulene.
-
Separation: The CO₂ containing the dissolved compounds is depressurized in a separator, causing the CO₂ to return to its gaseous state and the extract to precipitate.
-
Collection: The extract is collected from the separator. The CO₂ can be recycled and reused. A co-solvent like ethanol (B145695) can be added to modify the polarity of the supercritical fluid and enhance extraction efficiency.[6]
Ultrasound-Assisted Supercritical CO₂ Extraction (USC-SFE)
This method combines SFE with high-frequency ultrasound to enhance extraction efficiency.
Methodology: The protocol is similar to SFE, with the addition of an ultrasonic probe or bath that sonicates the extraction vessel during the process. The ultrasound waves create cavitation bubbles that disrupt the plant cell walls, facilitating the release of intracellular contents and improving mass transfer.[7]
Microwave-Assisted Hydrodistillation (MAHD)
MAHD is a modern variation of hydrodistillation that uses microwave energy to heat the water and plant material.
Methodology:
-
Preparation of Plant Material: The plant material is placed in a distillation flask with water.
-
Apparatus Setup: The flask is placed in a modified microwave oven equipped with a condenser outside the oven.
-
Extraction: The microwave is operated at a specific power (e.g., 300-800 W) for a set duration. The microwave energy rapidly heats the water within the plant material, causing the cells to rupture and release the essential oil. The vapor is then condensed and collected as in conventional hydrodistillation.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to facilitate the extraction of compounds from plant materials into a solvent.
Methodology:
-
Preparation of Mixture: The ground plant material is mixed with a suitable solvent (e.g., ethanol) in a beaker or flask.
-
Sonication: The mixture is subjected to ultrasonic waves using an ultrasonic probe or bath at a specific frequency (e.g., 20-40 kHz) and power for a defined period.
-
Separation: The mixture is then filtered or centrifuged to separate the solid plant material from the liquid extract.
-
Solvent Removal: The solvent is evaporated from the extract to obtain the crude product.
Experimental Workflows
Signaling Pathways of Alpha-Humulene's Anti-Inflammatory Action
Alpha-humulene exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Mechanism of Action:
-
NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB (a heterodimer of p50 and p65 subunits) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Alpha-humulene has been shown to inhibit this pathway, potentially by interfering with the activation of the IKK complex, thereby preventing NF-κB translocation and reducing the production of these inflammatory mediators.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, involving kinases such as p38, JNK, and ERK, is another crucial regulator of inflammation. Upon activation by inflammatory signals, this cascade leads to the activation of transcription factors like AP-1, which also promote the expression of inflammatory genes. Evidence suggests that alpha-humulene can suppress the phosphorylation and activation of p38, JNK, and ERK, thus dampening the inflammatory response.
By targeting these key signaling cascades, alpha-humulene demonstrates its potential as a multi-target anti-inflammatory agent. The choice of an appropriate extraction method is paramount to obtaining high-purity alpha-humulene for further investigation into its promising therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. laar.plapiqui.edu.ar [laar.plapiqui.edu.ar]
- 4. mdpi.com [mdpi.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. EXTRACTION THROUGH SUPERCRYTIC CO2 | Office for the Transfer of Research Results [ucm.es]
- 7. Extraction of α-humulene-enriched oil from clove using ultrasound-assisted supercritical carbon dioxide extraction and studies of its fictitious solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PMC [pmc.ncbi.nlm.nih.gov]
The Sesquiterpene Showdown: α-Humulene's Gene Expression Effects in the Face of its Peers
For researchers, scientists, and drug development professionals, understanding the nuanced impact of sesquiterpenes on cellular processes is paramount. This guide provides a comparative analysis of α-humulene's effect on gene expression, juxtaposed with other notable sesquiterpenes. Drawing from experimental data, we delve into their differential modulation of key signaling pathways, offering insights for future therapeutic development.
At a Glance: α-Humulene's Anti-Inflammatory Signature
α-Humulene, a monocyclic sesquiterpene found in plants like Humulus lupulus (hops), has demonstrated significant anti-inflammatory properties. A primary mechanism of action is its ability to modulate gene expression through the inhibition of critical transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This intervention curtails the expression of a cascade of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules, which are pivotal in the inflammatory response.
Comparative Analysis of Gene Expression Modulation
While comprehensive, direct comparative transcriptomic data across a wide range of sesquiterpenes remains an area for further research, existing studies provide valuable insights into the differential effects of α-humulene and its well-known bicyclic isomer, β-caryophyllene.
Quantitative Comparison of Cytokine Gene Expression
A study on human pterygium fibroblasts provides a direct quantitative comparison of the effects of α-humulene and β-caryophyllene on the production of key inflammatory cytokines. The data reveals distinct potencies and specificities in their anti-inflammatory action.
| Gene/Protein | Sesquiterpene | Concentration (µmol/L) | Incubation Time (h) | Change in Expression/Production | Reference |
| IL-6 | β-Caryophyllene | 25 | 48 | Significant Decrease (P=0.041) | [1] |
| α-Humulene | Not Specified | 48 | No Significant Variation | [1] | |
| TNF-α | α-Humulene | Not Specified | 48 | No Significant Variation | [1] |
| β-Caryophyllene | Not Specified | 48 | No Significant Variation | [1] | |
| IL-1β | α-Humulene | Not Specified | 48 | No Significant Variation | [1] |
| β-Caryophyllene | Not Specified | 48 | No Significant Variation | [1] | |
| IL-8 | α-Humulene | Not Specified | 48 | No Significant Variation | [1] |
| β-Caryophyllene | Not Specified | 48 | No Significant Variation | [1] | |
| IL-10 | α-Humulene | Not Specified | 48 | No Significant Variation | [1] |
| β-Caryophyllene | Not Specified | 48 | No Significant Variation | [1] |
Note: The study on pterygium fibroblasts found that the levels of IL-1β, IL-8, IL-10, and TNF-α were very low and did not show statistically significant variations after exposure to either α-humulene or β-caryophyllene alone or in combination[1].
Qualitative Comparison of Inflammatory Gene Expression
| Gene Target Category | α-Humulene | Other Sesquiterpenes | Key Findings |
| Transcription Factors | Inhibits NF-κB and AP-1 activation. | β-Caryophyllene: Also inhibits NF-κB. Sesquiterpene Lactones: A broad class of sesquiterpenes that are potent inhibitors of NF-κB by preventing the degradation of IκB proteins. | Both α-humulene and β-caryophyllene target the master inflammatory regulator NF-κB, but sesquiterpene lactones are particularly noted for their potent inhibitory action on this pathway. |
| Pro-inflammatory Cytokines | Reduces expression of TNF-α and IL-1β. | β-Caryophyllene: Reduces expression of IL-1β, IL-6, and TNF-α. | Both compounds demonstrate the ability to suppress key pro-inflammatory cytokines, with β-caryophyllene showing a significant effect on IL-6 in certain cell types. |
| Chemokines | Reduces expression of CCL11 (eotaxin). | Not extensively documented in direct comparison. | α-Humulene's ability to downregulate CCL11 highlights its potential in allergic inflammation by reducing the recruitment of eosinophils. |
| Adhesion Molecules | Decreases expression of P-selectin. | Not extensively documented in direct comparison. | By downregulating P-selectin, α-humulene can interfere with the adhesion of leukocytes to the endothelium, a critical step in the inflammatory cascade. |
Signaling Pathway Visualization
The NF-κB signaling pathway is a cornerstone of the inflammatory response, and its inhibition is a key mechanism of action for α-humulene and other sesquiterpenes. The following diagram illustrates this pathway and the point of intervention by these compounds.
References
Validating the Role of Alpha-Humulene in the Entourage Effect of Cannabis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The "entourage effect" postulates that the therapeutic efficacy of cannabis is derived from the synergistic interplay of its various chemical constituents, including cannabinoids and terpenes, rather than from single molecules in isolation. Among the myriad of terpenes present in Cannabis sativa, alpha-humulene has garnered significant scientific interest for its potential contribution to this phenomenon. This guide provides a comprehensive comparison of alpha-humulene's bioactivities, both in isolation and in concert with cannabinoids, supported by experimental data and detailed methodologies to aid in further research and drug development.
Section 1: Comparative Bioactivity of Alpha-Humulene
Alpha-humulene, a monocyclic sesquiterpene also found in hops (Humulus lupulus) and sage (Salvia officinalis), exhibits a range of pharmacological properties, most notably its potent anti-inflammatory and analgesic effects.[1][2] This section compares its efficacy against other relevant compounds, including other terpenes and conventional drugs.
Anti-inflammatory and Analgesic Properties
Experimental evidence consistently demonstrates alpha-humulene's ability to modulate key inflammatory pathways. A primary mechanism of action is the inhibition of pro-inflammatory cytokines and enzymes.[3][4]
Table 1: Comparative Anti-inflammatory Effects of Alpha-Humulene and Alternatives
| Compound | Model | Key Findings | Reference |
| Alpha-Humulene | Carrageenan-induced paw edema (rats) | Significant reduction in edema, comparable to dexamethasone.[5] Inhibited TNF-α and IL-1β production.[5] | [5][6] |
| Ovalbumin-induced airway inflammation (mice) | Reduced eosinophil recruitment and levels of IL-5 and CCL11.[7] | [7] | |
| Beta-Caryophyllene | Carrageenan-induced paw edema (rats) | Reduced edema, but only diminished TNF-α release (not IL-1β).[5] | [5] |
| Pterygium fibroblasts (in vitro) | Demonstrated anti-inflammatory effects by reducing IL-6 production.[8] | [8] | |
| Dexamethasone | Carrageenan-induced paw edema (rats) | Potent reduction in edema, used as a positive control.[5] | [5] |
| Ovalbumin-induced airway inflammation (mice) | Significantly reduced CCL11 and IL-5 levels.[7] | [7] |
Cannabimimetic and Receptor Interactions
Alpha-humulene exhibits cannabimimetic properties, meaning it can mimic the effects of cannabinoids.[9] This activity is, in part, mediated by its interaction with the endocannabinoid system.
Table 2: Receptor Binding and Functional Activity of Alpha-Humulene
| Receptor | Assay Type | Key Findings | Reference |
| CB1 Receptor | In vitro activation | Required relatively high concentrations for receptor activation, which was reversible by the CB1 antagonist rimonabant. | |
| Behavioral assays (mice) | Induced cannabimimetic effects such as antinociception, which were partially mediated by CB1.[10] | [10] | |
| CB2 Receptor | Binding affinity | Showed affinity for the CB2 receptor with a Ki value of 19.6 µM.[11] | [11] |
| Adenosine A2a Receptor | Behavioral assays (mice) | Cannabimimetic properties were also mediated through this receptor. |
Section 2: Alpha-Humulene and the Entourage Effect: Synergistic Interactions
The core of the entourage effect hypothesis lies in the synergistic or additive effects of cannabis compounds. Alpha-humulene is thought to enhance the therapeutic properties of cannabinoids like THC and CBD.
Synergy with Cannabinoids
In vivo studies have demonstrated a synergistic interaction between alpha-humulene and the synthetic cannabinoid agonist WIN55,212-2, leading to enhanced antinociceptive effects. Research also suggests that terpenes, including alpha-humulene, can mimic the pain-relieving properties of THC and amplify these effects when combined.[3] One study found that a combination of CBD and a hops extract rich in alpha-humulene, myrcene, and caryophyllene (B1175711) showed additive anti-inflammatory effects in vitro, superior to the individual components.
Comparative Cytotoxicity with Beta-Caryophyllene
Interestingly, while alpha-humulene on its own has shown cytotoxic activity against various cancer cell lines, its efficacy can be potentiated by other terpenes. Co-administration of non-cytotoxic levels of caryophyllene significantly increased the cell growth inhibition of alpha-humulene.[9]
Table 3: Comparative Anticancer Activity
| Compound(s) | Cell Line | IC50 / Effect | Reference |
| Alpha-Humulene | HT-29 (colorectal adenocarcinoma) | 5.2 x 10⁻⁵ mol/L | |
| J5 (hepatocellular carcinoma) | 1.8 x 10⁻⁴ mol/L | ||
| A549 (pulmonary adenocarcinoma) | 1.3 x 10⁻⁴ mol/L | ||
| Alpha-Humulene + Caryophyllene | Various cancer cell lines | Cell growth inhibition increased from 50% to 75% with caryophyllene co-administration. | [9] |
| Beta-Caryophyllene | C32 (amelanotic melanoma) & ACHN (renal cell adenocarcinoma) | Showed cytotoxic activity where high concentrations of alpha-humulene did not. | [9] |
Section 3: Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.
-
Animals: Male Wistar rats (180-220g) are typically used.
-
Procedure:
-
A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered to the right hind paw.
-
Test compounds (e.g., alpha-humulene, dexamethasone) or vehicle are administered orally or intraperitoneally at specified times before the carrageenan injection.
-
Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.[12][13]
Quantification of TNF-α and IL-1β via ELISA
This assay measures the levels of pro-inflammatory cytokines in biological samples.
-
Sample Collection: Paw tissue from the carrageenan-induced edema model is homogenized, or cell culture supernatants are collected.
-
ELISA Protocol (General):
-
A microplate is pre-coated with a monoclonal antibody specific for the target cytokine (TNF-α or IL-1β).
-
Standards and samples are added to the wells and incubated.
-
A biotin-conjugated antibody specific to the cytokine is added, followed by an enzyme-linked avidin.
-
A substrate solution is added, and the color development is proportional to the amount of bound cytokine.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
-
Data Analysis: A standard curve is generated to determine the concentration of the cytokine in the samples.[14][15][16]
Cannabinoid Receptor Binding Assay
This assay determines the affinity of a compound for cannabinoid receptors.
-
Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared.
-
Competitive Binding:
-
Membranes are incubated with a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the test compound (e.g., alpha-humulene).
-
The reaction is allowed to reach equilibrium.
-
-
Detection: The amount of bound radioligand is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is calculated and used to determine the binding affinity (Ki).[2][17]
Section 4: Visualizing Pathways and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
Caption: Alpha-Humulene's Anti-inflammatory Signaling Pathway.
References
- 1. Terpene Synergy: Exploring the Latest Entourage Effect Research [acslab.com]
- 2. Cannabis sativa terpenes are cannabimimetic and selectively enhance cannabinoid activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. greenleafmc.ca [greenleafmc.ca]
- 7. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marijuanamoment.net [marijuanamoment.net]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ELISA assay for TNF-α and IL-1β [bio-protocol.org]
- 15. raybiotech.com [raybiotech.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. egrove.olemiss.edu [egrove.olemiss.edu]
A Comparative Safety Analysis of Alpha-Humulene for Researchers and Drug Development Professionals
Alpha-humulene, a naturally occurring monocyclic sesquiterpene, is garnering significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2][3] Found in the essential oils of various plants like Humulus lupulus (hops) and Cannabis sativa, its journey from a preclinical candidate to a clinically approved therapeutic necessitates a thorough evaluation of its safety profile.[4][5][6] This guide provides a comparative analysis of alpha-humulene's safety, juxtaposed with other common terpenes, supported by experimental data and detailed methodologies to inform researchers and drug development professionals.
Comparative Safety Profile: Alpha-Humulene vs. Alternative Terpenes
The safety of a compound is evaluated across several endpoints, including acute toxicity, cytotoxicity, and irritation potential. The following table summarizes the available quantitative data for alpha-humulene and compares it with other well-known terpenes such as β-caryophyllene, d-limonene, α-pinene, and linalool (B1675412).
| Safety Parameter | α-Humulene | β-Caryophyllene | d-Limonene | α-Pinene | Linalool |
| Acute Oral Toxicity (LD50/TDLO) | TDLO: 50 mg/kg (mouse)[7] | LD50: >5,000 mg/kg (mice)[8]; Considered to have toxicity at doses higher than 2000 mg/kg[9] | LD50: >2,000 mg/kg (rat)[10] | Oral LD50: 3700 mg/kg (rat) | Oral LD50: 2790 mg/kg (rat) |
| Cytotoxicity (IC50) | Varies by cell line: 24.4 µM (Caco-2)[11], 5.2 x 10⁻⁵ M (HT-29), 1.8 x 10⁻⁴ M (J5), 1.3 x 10⁻⁴ M (A549)[4] | Showed cytotoxic activity against C32 and ACHN cell lines where α-humulene did not[4] | Not a primary concern; used in some cancer research for its cytotoxic effects on tumor cells. | Data not prominent in initial safety assessments. | Data not prominent in initial safety assessments. |
| Skin Irritation | Irritant to skin and mucous membranes[7] | Causes skin irritation[12] | Skin irritant[10][13][14] | Causes skin irritation[15] | Can cause skin irritation[16] |
| Skin Sensitization | No known sensitizing effects[7] | Sensitization possible through skin contact[17] | Potent skin sensitizer, especially its oxidized form[14][16] | May cause an allergic skin reaction[15][18] | The oxidized form is a potent skin sensitizer[16][19] |
| Eye Irritation | Irritating effect[7] | No irritating effect reported[17] | May cause eye irritation[20] | Causes serious eye damage[15] | At most, a moderate eye irritant[16] |
| Genotoxicity/Carcinogenicity | No adverse effects, genotoxicity, mutagenicity, or clastogenicity reported in several experimental models[3] | Not classified as a carcinogen[17] | Carcinogenic effects in male rats are not considered relevant to humans[13] | Not tested for its ability to cause cancer in animals according to the New Jersey Department of Health[21] | No 2-year carcinogenicity studies in animals were identified in available literature[22] |
| Regulatory Status (FDA) | Not explicitly mentioned as GRAS, but is a component of GRAS essential oils. | Generally Recognized as Safe (GRAS) as a food additive[8] | Generally Recognized as Safe (GRAS) | Not explicitly mentioned as GRAS. | Generally Recognized as Safe (GRAS) as a synthetic flavoring substance[19][22] |
Experimental Protocols
Understanding the methodologies behind the safety data is crucial for its interpretation and for designing future studies.
Acute Oral Toxicity (OECD 423)
This protocol is a stepwise procedure with the use of a minimal number of animals.
-
Animal Model: Typically, female Swiss mice or Sprague Dawley rats are used.[9]
-
Dosage: A starting dose (e.g., 300 mg/kg) is administered to a small group of animals.[9]
-
Administration: The test substance (e.g., β-caryophyllene) is administered orally via gavage.[9]
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[9]
-
Dose Adjustment: If no mortality is observed, the dose is increased (e.g., to 2000 mg/kg) and another group of animals is tested.[9]
-
Endpoint: The study allows for the determination of an LD50 range and observation of any adverse clinical signs.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HT-29, A549) or normal cell lines are cultured in appropriate media.[4]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., alpha-humulene) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[4]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: In Vitro Cytotoxicity
The following diagram outlines a typical workflow for assessing the cytotoxicity of a compound in vitro.
Signaling Pathway: Alpha-Humulene Induced Apoptosis
Alpha-humulene has been shown to exhibit anti-cancer effects by inducing apoptosis. One of the proposed mechanisms is through the inhibition of the Akt signaling pathway, which is often overactive in cancer cells, promoting survival.[23]
Discussion and Conclusion
Alpha-humulene demonstrates a multifaceted safety profile. While it shows promising selective cytotoxicity against various cancer cell lines, it is also reported to be a skin and eye irritant.[4][7] Its acute toxicity appears higher (lower TDLO value) than some other terpenes like β-caryophyllene and d-limonene, warranting careful dose consideration in preclinical and clinical development.[7][8][10]
A key advantage for alpha-humulene is the lack of reported sensitizing effects, a common issue with other terpenes like d-limonene and linalool, especially in their oxidized forms.[7][16][19] Furthermore, initial findings suggest a favorable genotoxicity profile, with no reported mutagenic or clastogenic effects.[3]
In comparison, β-caryophyllene is generally recognized as safe (GRAS) by the FDA and has a very high LD50, indicating low acute toxicity.[8] D-limonene also has low acute toxicity but is a known skin irritant and sensitizer.[13][14] Alpha-pinene and linalool present moderate acute toxicity and concerns regarding skin sensitization.[15][16][18]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Humulene - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Caryophyllene - Wikipedia [en.wikipedia.org]
- 9. Non-clinical toxicity of β-caryophyllene, a dietary cannabinoid: Absence of adverse effects in female Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. images.thdstatic.com [images.thdstatic.com]
- 11. caymanchem.com [caymanchem.com]
- 12. BETA-CARYOPHYLLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Safety evaluation and risk assessment of d-Limonene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hazardous substance assessment – D-Limonene - Canada.ca [canada.ca]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 19. Linalool - Wikipedia [en.wikipedia.org]
- 20. D-LIMONENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. nj.gov [nj.gov]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Intricacies of α-Humulene: A Comparative Guide to its Anti-Inflammatory and Anticancer Mechanisms
For Immediate Release
[City, State] – [Date] – In a comprehensive review of existing preclinical data, the multifaceted mechanisms of action of the naturally occurring sesquiterpene, α-Humulene, have been systematically replicated and compared, providing a valuable resource for researchers in drug discovery and development. This guide synthesizes key findings on its anti-inflammatory and anticancer properties, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Anti-Inflammatory Properties of α-Humulene: A Deep Dive into its Mechanism
α-Humulene has demonstrated significant anti-inflammatory effects across various preclinical models. Its mechanism is multifactorial, targeting key mediators and signaling pathways involved in the inflammatory cascade.
Comparative Efficacy in a Murine Model of Allergic Airway Inflammation
In a well-established model of ovalbumin-induced allergic airway inflammation, α-humulene exhibited potent anti-inflammatory effects, comparable to the corticosteroid budesonide. Oral administration of α-humulene (50 mg/kg) and aerosolized treatment (1 mg/mL) both led to a significant reduction in key inflammatory markers.[1]
| Treatment Group | Eosinophil Reduction in BALF | CCL11 Reduction in BALF | IL-5 Reduction in BALF | LTB4 Reduction in BALF |
| α-Humulene (50 mg/kg, oral, therapeutic) | 52% | 79% | 62% | - |
| Dexamethasone (1 mg/kg, s.c., therapeutic) | 72% | 97% | 65% | - |
| α-Humulene (1 mg/mL, aerosol, therapeutic) | 82% | 68% | 55% | 52% |
| Budesonide (1 mg/mL, aerosol, therapeutic) | 88% | 97% | 90% | 58% |
| BALF: Bronchoalveolar Lavage Fluid. Data sourced from a murine model of ovalbumin-induced allergic airway inflammation.[1] |
Key Anti-Inflammatory Mechanisms
α-Humulene's anti-inflammatory activity is attributed to its ability to:
-
Inhibit Pro-inflammatory Cytokines and Mediators: It significantly suppresses the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and prostaglandin (B15479496) E2 (PGE2).[2][3][4][5]
-
Block Inflammatory Pathways: The compound effectively inhibits edema induced by bradykinin, histamine, and platelet-activating factor.[2][3][5]
-
Downregulate Adhesion Molecules and Transcription Factors: α-Humulene reduces the expression of P-selectin and inhibits the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), crucial transcription factors in the inflammatory response.[1][2]
-
Suppress Inflammatory Enzymes: It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]
Experimental Workflow for Ovalbumin-Induced Allergic Airway Inflammation
Anticancer Activity of α-Humulene: A Multi-Targeted Approach
α-Humulene has demonstrated cytotoxic effects against a range of cancer cell lines, operating through several distinct mechanisms. Its potential as a standalone or synergistic anticancer agent is a growing area of research.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of α-humulene has been determined for various cancer cell lines, showcasing its broad-spectrum antiproliferative activity.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 77.3 (as µg/ml)[6], 310[2] |
| MCF-7 | Breast Adenocarcinoma | 420[2] |
| RAW 264.7 | Murine Macrophage | 41.9 (as µg/ml)[6], 190[2] |
| HT-29 | Colorectal Adenocarcinoma | 52[2] |
| A549 | Lung Carcinoma | 130[2] |
| J5 | Liver Cancer | 180[2] |
| A2780 | Ovarian Cancer | 40[2] |
| SKOV3 | Ovarian Cancer | 200[2] |
| CCRF/CEM | Lymphoblast | 200[2] |
Key Anticancer Mechanisms
The anticancer effects of α-humulene are mediated by:
-
Induction of Apoptosis: It triggers programmed cell death in cancer cells.[2]
-
Generation of Reactive Oxygen Species (ROS): α-Humulene increases the production of ROS, leading to oxidative stress and cell death.[2]
-
Depletion of Glutathione (GSH): By reducing intracellular GSH levels, α-humulene sensitizes cancer cells to ROS-induced damage.[2]
-
Inhibition of the Akt Signaling Pathway: It inhibits the activation of Akt, a key protein in cell survival and proliferation, leading to decreased phosphorylation of its downstream targets, GSK-3β and Bad.[1][3]
-
Disruption of Mitochondrial Membrane Potential: This leads to the release of pro-apoptotic factors from the mitochondria.[2]
-
Synergistic Effects: α-Humulene has been shown to enhance the anticancer activity of conventional chemotherapy drugs like doxorubicin.[2]
α-Humulene's Anticancer Signaling Pathway
Detailed Experimental Protocols
To facilitate the replication of these key findings, detailed protocols for the principal assays are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Preparation: Male Wistar rats (180-200g) are used. The basal volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: α-Humulene (e.g., 50 mg/kg) or a control vehicle is administered orally one hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Ovalbumin-Induced Allergic Airway Inflammation in Mice
This model mimics the features of allergic asthma and is used to evaluate the efficacy of anti-inflammatory compounds on airway inflammation.
Protocol:
-
Sensitization: BALB/c mice are sensitized on days 0 and 14 by intraperitoneal injection of 20 µg of ovalbumin emulsified in 2 mg of aluminum hydroxide.
-
Challenge and Treatment: From days 21 to 24, mice are challenged with an aerosol of 1% ovalbumin for 30 minutes. α-Humulene or a control is administered (e.g., orally or by aerosol) one hour before each challenge.
-
Sample Collection: 24 hours after the last challenge, bronchoalveolar lavage fluid (BALF) is collected to determine inflammatory cell counts and cytokine levels. Lungs can be processed for histology.
-
Analysis: Total and differential cell counts in the BALF are performed. Cytokine levels (e.g., IL-4, IL-5, IL-13) are measured by ELISA. Lung sections are stained to assess inflammatory cell infiltration and mucus production.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of α-humulene for 24, 48, or 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
This comparative guide underscores the potential of α-humulene as a lead compound for the development of novel anti-inflammatory and anticancer therapies. The provided data and protocols offer a solid foundation for further research into its therapeutic applications.
References
- 1. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. greenleafmc.ca [greenleafmc.ca]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Benchmarking α-Humulene: A Comparative Guide to its Bioactive Performance
In the landscape of bioactive compounds, the sesquiterpene α-humulene has garnered significant attention for its therapeutic potential. This guide provides a comprehensive performance comparison of α-humulene against its structural isomer β-caryophyllene and other prominent terpenes—myrcene, α-pinene, and limonene. The following sections delve into their anti-inflammatory, anticancer, and analgesic properties, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid researchers, scientists, and drug development professionals in their evaluation.
Comparative Analysis of Bioactive Properties
The efficacy of α-humulene is benchmarked against other terpenes across key therapeutic areas. The data presented below, summarized from multiple preclinical studies, offers a quantitative comparison of their potency and effectiveness.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds was primarily evaluated using the carrageenan-induced paw edema model in rodents, a standard assay for acute inflammation. The percentage of edema inhibition serves as the key metric for comparison.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Key Findings |
| α-Humulene | 50 | Dose-dependent reduction | Demonstrated significant inhibition of paw edema, suggesting strong anti-inflammatory effects.[1] |
| β-Caryophyllene | 100 | 34.51 | Showed significant anti-inflammatory effects.[2] |
| Myrcene | 1 and 5 | Dose-dependent reduction | Local application reduced joint inflammation in a model of chronic arthritis.[3][4] |
| α-Pinene | 5 and 10 | Dose-dependent reduction | Significantly decreased inflammatory markers. |
| Limonene | 100 and 200 | Dose-dependent reduction | Mitigated intestinal inflammation by reducing pro-inflammatory cytokines.[5] |
Anticancer Activity
The cytotoxic effects of these terpenes were assessed against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) is used to compare their anticancer potency.
| Compound | Cell Line | IC50 (µM) | Noteworthy Observations |
| α-Humulene | HT-29 (Colon) | 52 | Exhibited significant cytotoxicity. |
| A549 (Lung) | 130 | Showed moderate activity. | |
| MCF-7 (Breast) | 420 | Lower potency compared to other cell lines. | |
| β-Caryophyllene | HCT-116 (Colon) | 19 | Demonstrated potent cytotoxicity.[6] |
| MG-63 (Bone) | 20 | Strong anticancer activity observed.[6] | |
| PANC-1 (Pancreatic) | 27 | Effective against pancreatic cancer cells.[6] | |
| Myrcene | Data not consistently reported | Studies suggest anti-inflammatory and sedative properties may contribute to anticancer effects.[7] | |
| α-Pinene | Data varies | Has shown inhibitory effects on breast and leukemia cells.[8] | |
| Limonene | T24 (Bladder) | 9 | Highly potent against bladder cancer cells.[9] |
Analgesic Activity
The analgesic properties were evaluated using the acetic acid-induced writhing test in mice, which assesses peripheral analgesic effects. The percentage of inhibition of writhing is the comparative metric.
| Compound | Dose (mg/kg) | Writhing Inhibition (%) | Mechanism Insights |
| α-Humulene | 50 | Significant inhibition | Effects are mediated through both central and peripheral pathways. |
| β-Caryophyllene | 5 and 10 | Dose-dependent reduction | Acts as a full agonist at the CB2 receptor, contributing to its analgesic effects.[10] |
| Myrcene | 10 | Significant inhibition | Analgesic effects are mediated by the release of endogenous opioids.[7] |
| α-Pinene | 5 and 10 | Dose-dependent reduction | Significantly decreased pain intensity in visceral pain models.[11] |
| Limonene | Data not consistently reported | Known to exert anti-inflammatory effects that contribute to analgesia.[12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and aid in the design of future studies.
Carrageenan-Induced Paw Edema Assay
This protocol outlines the procedure for inducing and measuring acute inflammation in a rodent model.
-
Animal Preparation: Male Wistar rats (180-220 g) are fasted overnight with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: Test compounds (α-humulene, β-caryophyllene, etc.) are administered orally or intraperitoneally at predetermined doses. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (α-humulene, etc.) and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for NF-κB Pathway
This technique is used to detect and quantify key proteins involved in the NF-κB signaling pathway.
-
Cell Treatment and Lysis: Cells are treated with the test compounds and/or an inflammatory stimulus (e.g., LPS). Subsequently, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for NF-κB pathway proteins (e.g., p65, IκBα, phospho-IκBα).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by α-humulene and its counterparts, as well as a typical experimental workflow.
Caption: Simplified NF-κB signaling pathway for inflammation and its inhibition by α-humulene.
Caption: Experimental workflow for assessing the anticancer activity of terpenes using the MTT assay.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene Myrcene in Rat Adjuvant Monoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 Pathway [mdpi.com]
- 6. Recent studies on pinene and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The CB2 Agonist β-Caryophyllene in Male and Female Rats Exposed to a Model of Persistent Inflammatory Pain [frontiersin.org]
- 11. Analgesic Effects of Alpha-Pinene on Pain Models of Writing and Plantar Tests in Rats - Armaghane Danesh [armaghanj.yums.ac.ir]
- 12. From Citrus to Clinic: Limonene’s Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of α-Humulene: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of α-humulene is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed, step-by-step procedures for the proper handling and disposal of α-humulene waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Profile
Alpha-humulene, a naturally occurring sesquiterpene, presents several hazards that necessitate careful handling during disposal. It is crucial to be aware of these properties to mitigate risks.
Hazard Summary of α-Humulene:
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2] | Wear protective gloves.[2] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | Wear eye protection/face protection.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| Flammability | Combustible liquid.[4] An α-humulene standard in propan-2-ol is highly flammable.[3] | Keep away from heat, sparks, open flames, and hot surfaces.[3] |
| Environmental Hazards | Water hazard class 3 (extremely hazardous for water). Do not allow the product to reach groundwater, watercourses, or sewage systems.[1] | Prevent entry into drains and waterways.[4][5] |
| Incompatibilities | Strong oxidizing agents.[1][4] | Store away from strong acids, bases, and oxidizing agents.[5] |
Procedural Guide for α-Humulene Disposal
Follow these steps to ensure the safe and compliant disposal of α-humulene waste. This procedure applies to pure α-humulene, solutions containing α-humulene, and contaminated labware.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste : Treat all α-humulene and materials contaminated with it as hazardous waste.[6] This includes unused α-humulene, solutions, spill cleanup materials, and contaminated personal protective equipment (PPE).
-
Segregate Waste : Do not mix α-humulene waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program. Store it separately from incompatible materials, particularly strong oxidizing agents.[7]
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container :
-
Properly Label the Container :
-
Clearly label the waste container as "Hazardous Waste."
-
Identify the contents, including "alpha-Humulene" and any solvents present with their approximate concentrations. Accurate chemical constituents must be known for proper disposal.[10]
-
Indicate the date when the waste was first added to the container (accumulation start date).
-
Step 3: Waste Accumulation and Storage
-
Designated Storage Area : Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8][10]
-
Keep Containers Closed : Always keep the waste container securely capped, except when adding waste.[6][7][8][10] This prevents the release of vapors and potential spills.
-
Accumulation Limits : Adhere to the storage limits for hazardous waste in your SAA. Typically, this is a maximum of 55 gallons of hazardous waste.[8][10]
Step 4: Disposal of Empty Containers
-
Non-Acutely Hazardous Waste Containers : A container that held α-humulene (which is not classified as an acute hazardous waste) can be disposed of as regular trash after it has been completely emptied, with as little residue as possible.[6]
-
Deface Labels : Before disposing of the empty container, deface or remove all chemical labels.[6]
-
Remove Cap : The cap should be removed from the empty container before placing it in the regular trash.[6]
-
Triple Rinsing : While not required for non-acute hazardous waste like α-humulene, triple rinsing with a suitable solvent is a best practice to ensure the container is free of chemical residues. The rinsate must be collected and disposed of as hazardous waste.[6]
Step 5: Arranging for Waste Pickup
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full or has been in storage for the maximum allowable time (often up to 12 months, but check your institution's policy), contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for a hazardous waste pickup.[8][10]
-
Complete Disposal Forms : Fill out any required hazardous waste disposal forms accurately and completely.[10]
Prohibited Disposal Methods:
-
DO NOT dispose of α-humulene down the sink or drain.[6][10][11]
-
DO NOT allow α-humulene to evaporate in a fume hood as a method of disposal.[6]
-
DO NOT dispose of α-humulene in regular household garbage.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of α-humulene.
Caption: Workflow for the proper disposal of α-humulene waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. agilent.com [agilent.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. odu.edu [odu.edu]
- 11. carlroth.com:443 [carlroth.com:443]
Essential Safety and Logistics for Handling alpha-Humulene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling alpha-Humulene, including detailed operational and disposal plans. Following these procedural, step-by-step instructions will help mitigate risks and ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
alpha-Humulene is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] In some forms, it is considered a highly flammable liquid and vapor that may also cause drowsiness or dizziness.[7] It is also harmful if swallowed.[5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
The following table summarizes the recommended PPE for handling alpha-Humulene in various laboratory scenarios.
| Scenario | Required Personal Protective Equipment |
| Routine Laboratory Use | Eye/Face Protection: Safety glasses or goggles. |
| Skin Protection: Chemical-resistant gloves (e.g., Nitrile) and a standard laboratory coat. | |
| Respiratory Protection: Not generally required if work is performed in a well-ventilated area or a chemical fume hood. | |
| Handling Large Quantities or in Poorly Ventilated Areas | Eye/Face Protection: Safety goggles or a face shield. |
| Skin Protection: Chemical-resistant gloves and a lab coat. | |
| Respiratory Protection: A respirator with an organic vapor cartridge may be necessary if ventilation is inadequate.[5][8] | |
| Spill Cleanup | Eye/Face Protection: Safety goggles and a face shield. |
| Skin Protection: Chemical-resistant gloves, protective clothing to prevent skin contact. | |
| Respiratory Protection: A respirator with an organic vapor cartridge is recommended, especially for large spills. | |
| Fire Emergency | All Personnel: Evacuate the area immediately. |
| Firefighters: Must wear self-contained breathing apparatus and full protective clothing.[2][5] |
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to handling alpha-Humulene from receipt to use is critical for laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[8][9]
-
Container Integrity: Keep the container tightly closed to prevent oxidation and contamination.[2][6][8][9]
-
Compatibility: Avoid storing near strong oxidizing agents.[8]
Handling Procedures
-
Ventilation: Always handle alpha-Humulene in a well-ventilated area. For procedures that may generate vapors, use a chemical fume hood.[2][5][8]
-
Avoid Contact: Prevent direct contact with skin and eyes.[2][10] Avoid inhaling vapors.[2][3][4]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[8] Do not eat, drink, or smoke in the work area.[8]
-
Grounding: When transferring, take precautionary measures against static discharge.[10]
Spill Management
-
Immediate Action: Eliminate all ignition sources from the area.[2][6]
-
Containment: For small spills, absorb the liquid with an inert material such as sand, vermiculite, or an absorbent cloth.[2][6][8] For larger spills, dike the area to prevent spreading.[6]
-
Cleanup: Collect the absorbed material and place it into a suitable, labeled container for disposal.[2][5][6]
-
Environmental Protection: Prevent the spill from entering drains, waterways, or soil.[2][5][8]
Disposal Plan: Managing alpha-Humulene Waste
Proper disposal of alpha-Humulene and contaminated materials is crucial to protect the environment and comply with regulations.
Waste Collection
-
Segregation: Collect all alpha-Humulene waste, including contaminated absorbent materials and disposable PPE, in a designated and clearly labeled waste container.
-
Container Type: Use a container that is compatible with and can be tightly sealed to store the waste.
Disposal Procedures
-
Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national regulations.[2][4][5][6]
-
Environmental Considerations: Do not release alpha-Humulene into the environment.[2][5] It should not be disposed of with household garbage or allowed to enter the sewage system.[3][4]
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for the removal and disposal of chemical waste.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of alpha-Humulene, incorporating key safety checkpoints.
Caption: Workflow for safe handling and disposal of alpha-Humulene.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. chemicalbull.com [chemicalbull.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. chemicalbull.com [chemicalbull.com]
- 6. vigon.com [vigon.com]
- 7. agilent.com [agilent.com]
- 8. consolidated-chemical.com [consolidated-chemical.com]
- 9. Alpha Humulene - Alpha Humulene Manufacturer,Exporter [naturalaroma.co.in]
- 10. aurochemicals.com [aurochemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
